Fisetin

Catalog No.
S528021
CAS No.
528-48-3
M.F
C15H10O6
M. Wt
286.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fisetin

CAS Number

528-48-3

Product Name

Fisetin

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

InChI

InChI=1S/C15H10O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,16-18,20H

InChI Key

XHEFDIBZLJXQHF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3,3',4',7-Tetrahydroxy-flavone, 3,3',4',7-Tetrahydroxyflavone, 5-Desoxy-quercetin, fisetin, fisetinidin

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O

The exact mass of the compound Fisetin is 286.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 656275. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of tetrahydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical and Physical Properties of Fisetin

Author: Smolecule Technical Support Team. Date: February 2026

Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a planar molecule with a molecular weight of 286.24 g/mol and exists as a yellow crystalline solid [1] [2] [3]. Its chemical structure consists of two aromatic rings (A and B) joined by a heterocyclic pyrone ring (C) containing a ketone group [1].

The o-dihydroxy structure in the B ring and the 3-hydroxy group and 2,3-double bond in the C ring are critical for its potent antioxidant activity [4]. This compound is lipid-soluble and has very low water solubility, which contributes to its challenges with bioavailability [1] [5].

Dietary Sources of this compound

This compound is present in various fruits and vegetables, though generally in low concentrations. The average daily dietary intake is estimated to be only about 0.4 mg [4] [2] [6]. The following table summarizes its concentration in common dietary sources.

Food Source This compound Concentration (μg/g fresh weight)
Strawberries 160 [4] [2] [7]
Apples 26.9 [4] [2]
Persimmons 10.5 [4] [2]
Lotus Root 5.8 [2]
Onions 4.8 [4] [2]
Grapes 3.9 [4] [2]
Kiwifruit 2.0 [2]
Peaches 0.6 [2]
Cucumbers 0.1 [4] [2]
Tomatoes 0.1 [2]

Key Pharmacological Activities and Mechanisms

Research using in vitro and in vivo models has revealed several key mechanisms behind this compound's bioactivity.

Anti-Cancer Mechanisms

This compound demonstrates chemopreventive and chemotherapeutic potential by targeting multiple pathways involved in carcinogenesis [4] [8].

  • Induces Apoptosis: Triggers programmed cell death in cancer cells through mitochondrial and endoplasmic reticulum stress pathways [8].
  • Inhibits Proliferation and Metastasis: Suppresses cancer cell growth and spread by modulating key signaling pathways like PI3K/Akt/mTOR and NF-κB, and by inhibiting matrix metalloproteinases (MMPs) [4] [8].
  • Causes Cell Cycle Arrest: Interferes with the process of cell division, notably by compromising the mitotic block and inhibiting enzymes like topoisomerase II and Aurora B kinase [4].
Antioxidant and Anti-Inflammatory Actions

This compound is a potent antioxidant that directly scavenges free radicals and also boosts the body's endogenous defense systems [4] [6].

  • Activates the Nrf2 Pathway: This is a key mechanism for its antioxidant effect. This compound activates Nrf2, leading to the upregulation of cytoprotective genes like heme oxygenase-1 (HO-1) and those involved in glutathione synthesis [4] [9].
  • Inhibits Inflammatory Pathways: this compound suppresses the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB [1] [6].
Senotherapeutic Potential

This compound is classified as a senolytic—a compound that selectively clears senescent cells [1] [7]. These "zombie cells" accumulate with age and contribute to age-related functional decline and multiple diseases. This compound promotes the death of these cells by inhibiting pro-survival pathways like Bcl-2 and Bcl-xL [1].

Experimental Models and Protocols

In Vivo Model for MAFLD

A 2025 study investigated this compound's effect on Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) [9].

  • Animal Model: Mice were fed a high-fat diet (HFD) to induce MAFLD.
  • Treatment: this compound was administered orally for 8 weeks.
  • Key Assessments:
    • Physiological Parameters: Body weight, liver mass, fat mass, and food intake were monitored [9].
    • Blood Biochemistry: Fasting blood glucose, glucose tolerance (OGTT), serum lipids (TG, TC, LDL-C, HDL-C), and liver enzymes (AST, ALT) were measured [9].
    • Liver Analysis: Hepatic TG and TC levels were quantified. Liver sections were stained with H&E, Oil Red O (for lipids), and PAS (for glycogen) for histological examination [9].
    • Transcriptomic Analysis: Liver RNA-seq was performed to identify differentially expressed genes (DEGs), followed by GO and KEGG pathway enrichment analysis [9].
In Vitro Model for Steatosis
  • Cell Model: Human HepG2 hepatoma cells [9].
  • Induction of Steatosis: Cells were treated with sodium oleate to induce lipid accumulation [9].
  • Intervention: Co-treatment with this compound.
  • Mechanistic Analysis:
    • Cell Viability: MTT assay [9].
    • Lipid Accumulation: Stained with Oil Red O and quantified [9].
    • Western Blotting: Analysis of proteins in the GSK-3β/Nrf2/HO-1 signaling pathway [9].
    • Gene Expression: RT-qPCR to measure mRNA levels of key enzymes like PEPCK and G6PC [9].

The diagram below summarizes the key signaling pathways and experimental outcomes investigated in these models.

fisetin_mechanism cluster_in_vivo In Vivo (HFD Mouse Model) cluster_in_vitro In Vitro (HepG2 Cells) cluster_pathway Key Molecular Pathways This compound This compound MAFLD MAFLD This compound->MAFLD Ameliorates Steatosis Steatosis This compound->Steatosis Reduces GSK3b GSK-3β This compound->GSK3b Activates PEPCK PEPCK This compound->PEPCK Downregulates G6PC G6PC This compound->G6PC Downregulates HFD HFD HFD->MAFLD Induces Oleate Oleate Oleate->Steatosis Induces Nrf2 Nrf2 GSK3b->Nrf2 Activates (Phosphorylation) HO1 HO-1 Nrf2->HO1 Upregulates (Translocation)

Investigated pathways for this compound's antioxidative and metabolic effects [9].

Bioavailability and Clinical Translation

A major challenge for this compound's therapeutic application is its low bioavailability due to poor solubility and rapid metabolism [1] [10]. Strategies to overcome this include:

  • Novel Formulations: Lipid or polymer-based nanoparticles and hybrid hydrogel systems have been developed to significantly enhance this compound's bioavailability and circulation time [1] [10].
  • Ongoing Clinical Trials: As of 2025, this compound is being evaluated in clinical trials for conditions including chronic kidney disease, osteoarthritis, frailty in older adults, and as an adjunct therapy in cancer survivors [1] [6].

Conclusion

This compound is a multifaceted flavonoid with compelling preclinical data supporting its potential as a therapeutic agent. Future work must focus on resolving its bioavailability challenges and validating its efficacy and safety in human clinical trials to fully realize its promise in drug development.

References

Dietary Fisetin Content and Estimated Intake

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the average fisetin content found in various fruits and vegetables, along with the only population intake estimate identified in the literature.

Food Source This compound Content (μg/g) [1] Estimated Daily Intake (from a Japanese study) [1]
Strawberry 160
Apple 26.9
Persimmon 10.6 Average Intake: 0.4 mg per day [1]
Onion 4.8
Grape 3.9
Cucumber 0.1
Tomato 0.1

It is important to note that these concentrations are relatively low, and achieving the high doses used in pre-clinical senolytic studies through diet alone is not feasible [2]. This underpins the research into therapeutic supplementation.

Key Experimental Protocols & Pharmacological Dosing

For laboratory research, particularly in animal models, specific dosing protocols have been established to evaluate this compound's senotherapeutic effects. The methodology below has been used in multiple peer-reviewed studies [3] [2].

1. Primary Intermittent (Pulse) Dosing Protocol: This is a widely cited protocol for investigating this compound's senolytic activity.

  • Experimental Model: Old mice (e.g., 27-month-old C57BL/6N) [3] [2].
  • Dosage: 100 mg/kg/day of this compound [3].
  • Vehicle: 10% EtOH, 30% PEG400, and 60% Phosal 50 PG [3] [2].
  • Dosing Regimen: Administered via daily oral gavage on an intermittent schedule of 1 week on → 2 weeks off → 1 week on [3] [2].
  • Endpoint Measurement: Animals are typically sacrificed 1-2 weeks after the final dose to assess biomarkers like vascular function, senescent cell burden, and physical performance [3].

2. Alternative Intermittent Dosing: Other studies have utilized a monthly or quarterly "pulse" approach, which is also commonly referenced in pre-clinical and clinical trial design [4].

  • Monthly Protocol: 500-1000 mg daily for 2-3 consecutive days per month [4].
  • Quarterly Protocol: 1000-2000 mg daily for 3-5 consecutive days every three months [4].

This compound's Signaling Pathways

This compound exerts its multi-targeted biological effects through a diverse array of molecular pathways. The diagram below synthesizes these key mechanisms as described in the literature [5] [6] [7].

fisetin_pathways This compound This compound Senescence Clears Senescent Cells (Senolytic) This compound->Senescence Direct Senolytic Action MAPK MAPK/ERK Pathway This compound->MAPK NFkB NF-κB Pathway This compound->NFkB PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR Nrf2 Nrf2/HO-1 Pathway This compound->Nrf2 VEGF VEGF Pathway This compound->VEGF Apoptosis Induces Apoptosis Antioxidant Enhances Antioxidant Defense Anti_inflammatory Exerts Anti-inflammatory Effects Invis Invis Metabolic Improves Metabolic Health MAPK->Apoptosis MAPK->Anti_inflammatory NFkB->Apoptosis NFkB->Anti_inflammatory PI3K_Akt_mTOR->Apoptosis PI3K_Akt_mTOR->Metabolic Nrf2->Antioxidant Nrf2->Metabolic Anti_angiogenesis Anti_angiogenesis VEGF->Anti_angiogenesis Inhibits Anti_angiogenesis->Apoptosis

Summary of this compound's multi-targeted mechanisms of action.

Key Insights for Research and Development

  • Human Clinical Evidence is Emerging: While pre-clinical data is robust, human trials are still in preliminary stages. Early clinical studies have used doses such as 100 mg of this compound daily for several weeks, showing reductions in inflammation in colorectal cancer patients and improved outcomes in stroke patients when added to standard care [6].
  • Bioavailability is a Critical Factor: A significant challenge is this compound's low oral bioavailability. Research into formulations like combination with galactomannan fibers has shown a 25-fold increase in bioavailability in human studies, which is a key consideration for drug development [6].
  • Focus on Intermittent Dosing for Senolysis: The highlighted experimental protocols are crucial as they demonstrate that intermittent, high-dose "pulse" treatments are effective for clearing senescent cells, rather than continuous low-dose administration [3] [2].

References

Comprehensive Technical Guide: Neuroprotective Mechanisms of Fisetin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Fisetin (3,7,3′,4′-tetrahydroxyflavone) is a dietary flavonol belonging to the flavonoid family of polyphenolic compounds. It functions as a secondary metabolite in various plants and is increasingly recognized for its multifaceted neuroprotective properties in both preclinical models and early-stage clinical research [1] [2]. Its chemical structure consists of a diphenyl propane skeleton featuring two aromatic rings (A and B) connected by a heterocyclic pyrone ring (C) containing an oxygen atom [1]. The molecular formula is C₁₅H₁₀O₆, with a molecular weight of 286.24 g/mol [3]. The specific arrangement of hydroxyl groups at the 3, 7, 3', and 4' positions is critical for its biological activity, particularly the free radical scavenging capacity conferred by the catechol group in ring B and the 3-OH group in ring C [2].

A significant challenge in its therapeutic application is its inherently low aqueous solubility (<1 mg/mL), which results in poor bioavailability [1] [2]. To overcome this limitation, several advanced formulation strategies are being explored, including cocrystallization with agents like caffeine or nicotinamide, nanoemulsions, liposomes, and encapsulation with probiotics like Lactobacillus acidophilus to improve solubility and gut absorption [1] [2]. A notable advancement is a novel hybrid-hydrogel formulation combining this compound with galactomannan fibers, which has demonstrated a 25-fold increase in bioavailability in human studies compared to standard this compound [4].

Blood-Brain Barrier (BBB) Penetration: Crucially for neuroprotective applications, in vitro studies using MDR1-MDCK cell models and in vivo pharmacokinetic studies in mice have confirmed that this compound, despite its hydrophobicity, can effectively cross the blood-brain barrier [1] [5]. Orally administered this compound is detectable in brain tissue within 40 minutes and can persist for several hours, indicating sufficient CNS exposure to elicit pharmacological effects [1].

Primary Neuroprotective Mechanisms of Action

This compound exerts its neuroprotective effects through a complex, multi-targeted interplay with various cellular signaling pathways, rather than relying on a single mechanism. The following diagram synthesizes these core interactions into a unified signaling network.

FisetinMechanisms cluster_antioxidant Antioxidant & Cell Defense cluster_antiinflammatory Anti-inflammatory cluster_autophagy Autophagy & Senescence cluster_apoptosis Anti-apoptotic & Other This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates KEAP1 KEAP1 This compound->KEAP1 Modifies NFkB NFkB This compound->NFkB Inhibits IkBa IkBa This compound->IkBa Stabilizes mTOR mTOR This compound->mTOR Inhibits AMPK AMPK This compound->AMPK Activates SenescentCells SenescentCells This compound->SenescentCells Eliminates PI3K PI3K This compound->PI3K Activates Akt Akt This compound->Akt Activates Bcl2 Bcl2 This compound->Bcl2 Modulates Ferroptosis Ferroptosis This compound->Ferroptosis Inhibits HO1 HO1 Nrf2->HO1 Transactivates NQO1 NQO1 Nrf2->NQO1 Transactivates KEAP1->Nrf2 Releases ROS ROS HO1->ROS Reduces GSH GSH NQO1->GSH Elevates ROS->KEAP1 Inactivates GSH->ROS Neutralizes TNFa TNFa NFkB->TNFa Induces IL1b IL1b NFkB->IL1b Induces IL6 IL6 NFkB->IL6 Induces COX2 COX2 NFkB->COX2 Induces iNOS iNOS NFkB->iNOS Induces Autophagy Autophagy mTOR->Autophagy Suppresses AMPK->mTOR Inhibits p16 p16 SenescentCells->p16 Express SASP SASP SenescentCells->SASP Secrete PI3K->Akt Activates Bax Bax Akt->Bax Inhibits Caspase3 Caspase3 Akt->Caspase3 Inhibits Bax->Caspase3 Activates Bcl2->Bax Inhibits

Figure 1: Integrated signaling pathways through which this compound confers neuroprotection. The diagram highlights four core mechanistic clusters: activation of the Nrf2-mediated antioxidant response, inhibition of NF-κB-driven inflammation, induction of autophagy via AMPK/mTOR, and promotion of cell survival through PI3K/Akt and anti-ferroptotic activity.

Enhancement of Cellular Antioxidant Defenses

This compound potently activates the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a master regulator of cellular antioxidant responses [2]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, KEAP1, and targeted for proteasomal degradation. This compound directly modifies KEAP1 cysteine residues, facilitating Nrf2 release and nuclear translocation [2]. In the nucleus, Nrf2 binds to AREs, promoting the transcription of over 250 cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione peroxidase (GPx) [6] [2]. This coordinated gene expression enhances the cell's ability to neutralize reactive oxygen species (ROS) and reduce oxidative stress, a common pathophysiological feature in neurodegenerative diseases.

Suppression of Neuroinflammation

This compound demonstrates potent anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor Kappa B) signaling pathway [7] [2]. In models of spinal cord injury (SCI), this compound treatment downregulated pro-inflammatory mediators including TNF-α, IL-1β, IL-6, COX-II, and iNOS [7]. Mechanistically, this compound prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound blocks NF-κB nuclear translocation and its subsequent activation of pro-inflammatory gene transcription [7]. This suppression of neuroinflammation is critical for protecting neuronal cells from bystander injury and maintaining CNS homeostasis.

Induction of Autophagy and Senescence Clearance

As illustrated in Figure 1, this compound enhances autophagy—a crucial cellular clearance process—by activating AMPK and inhibiting mTOR signaling [5]. This is particularly important in the context of senescent cells, which accumulate with age and contribute to neurodegeneration via their senescence-associated secretory phenotype (SASP). This compound has been identified as a potent senolytic—a class of compounds that selectively clear senescent cells [8]. In a direct comparison of ten flavonoids, this compound emerged as the most effective, eliminating up to 70% of senescent cells while sparing healthy ones [8] [4]. This senolytic activity has profound functional implications; late-life administration of this compound to aged mice reduced senescence markers across multiple tissues, suppressed age-related pathology, and extended both median and maximum lifespan by approximately 10% [8].

Inhibition of Ferroptosis and Apoptosis

Recent research has revealed that this compound protects against ferroptosis, an iron-dependent form of regulated cell death characterized by excessive lipid peroxidation [3]. In a mouse model of traumatic brain injury (TBI), this compound administration inhibited characteristic ferroptosis protein changes, reduced ROS and lipid peroxidation products, and increased antioxidant levels, effects comparable to the iron chelator deferoxamine (DFO) [3]. Furthermore, this compound activates the PI3K/Akt survival pathway, a key signaling cascade that promotes cell survival and inhibits mitochondrial apoptosis [2]. Through this axis, this compound modulates the expression of Bcl-2 family proteins, suppressing pro-apoptotic Bax and enhancing anti-apoptotic Bcl-2, thereby preventing caspase-3 activation and apoptotic cell death [7] [2].

Quantitative Efficacy Data in Preclinical Models

The following tables summarize key quantitative findings from preclinical studies investigating this compound's neuroprotective efficacy across various neurological disease models.

Table 1: Efficacy of this compound in Animal Models of Acute CNS Injury

Disease Model Species Dose & Route Key Quantitative Outcomes Proposed Primary Mechanism Source
Spinal Cord Injury (SCI) Rat (SD) 10, 20, 40 mg/kg, p.o., 28 days ↓ NSS score; ↓ TNF-α, IL-1β, IL-6 mRNA; ↓ Bax, Caspase-3; ↑ BBB locomotor score. NF-κB inhibition; Anti-apoptosis [7]
Traumatic Brain Injury (TBI) Mouse (C57BL/6J) 25, 50 mg/kg, p.o., 24 days ↓ Neurobehavioral Severity Scale; ↓ Brain water content; ↓ Lipid peroxidation; Improved MWM performance. Ferroptosis inhibition; Nrf2 activation [3]
Ischemic Stroke Mouse & Human Clinical Trial: Adjunct to tPA Extended treatment window from 3 to 5 hrs; Improved clinical outcomes in delayed-treatment group. Anti-inflammation; Anti-oxidation [4]

Table 2: Efficacy of this compound in Animal Models of Chronic Neurodegeneration

Disease Model Species Dose & Route Key Quantitative Outcomes Proposed Primary Mechanism Source
Alzheimer's Disease (AD) Transgenic mice Various ↓ Amyloid-β & p-tau pathology; Improved cognitive function in Morris water maze. ERK activation; Autophagy induction [1] [9]
Parkinson's Disease (PD) Rotenone-induced, Rats SNEDDS Formulation, p.o. Improved striatal dopamine; ↓ Oxidative stress; Improved motor coordination. Antioxidant; Anti-apoptotic [9]
Huntington's Disease (HD) Transgenic mice 25 mg/kg, i.p., daily ↓ Mutant huntingtin aggregation; Improved motor performance on rotarod. ERK activation [9]
Aging & Senescence Progeroid & Old mice 100 mg/kg, p.o., intermittent Reduced p16Ink4a in tissues; Extended median & max lifespan by ~10%. Senolytic [8]

Key: p.o. = oral gavage; i.p. = intraperitoneal; NSS = Neurological Severity Score; BBB = Basso, Beattie, Bresnahan scale; MWM = Morris Water Maze; tPA = tissue plasminogen activator; SNEDDS = Self-Nanoemulsifying Drug Delivery System.

Detailed Experimental Protocols

To facilitate replication and further investigation, this section outlines standardized methodologies for key experiments demonstrating this compound's efficacy.

In Vivo Protocol: Spinal Cord Injury (SCI) Model

This protocol is adapted from the study demonstrating this compound's efficacy via NF-κB inhibition [7].

  • Animals: Adult male Sprague-Dawley rats (e.g., 250-300 g).
  • SCI Induction:
    • Anesthetize rats with thiopental sodium (40 mg/kg, i.p.).
    • Perform a T10 laminectomy under sterile conditions.
    • Induce compression injury by extradural application of an aneurysm clip (with a constant closing force) for 60 seconds.
    • Close the incision in layers and allow animals to recover. Manually empty bladders twice daily until spontaneous voiding returns.
  • Drug Administration:
    • This compound Preparation: Suspend this compound (purity ≥98%) in 1% aqueous dimethyl sulfoxide (DMSO).
    • Dosing Groups: Sham, SCI + Vehicle, SCI + this compound (e.g., 10, 20, 40 mg/kg), SCI + Methylprednisolone (30 mg/kg, i.p., positive control).
    • Regimen: Administer this compound or vehicle via oral gavage daily for 28 days, starting immediately post-injury.
  • Outcome Measures:
    • Behavioral: Assess locomotor function using the Basso, Beattie, Bresnahan (BBB) scale (0-21) on days -2, 0, 3, 7, 14, 21, and 28. Evaluate allodynia and hyperalgesia using Von Frey hairs and a Randall-Selitto apparatus.
    • Molecular: At endpoint, extract spinal cord tissue for mRNA and protein analysis. Quantify levels of TNF-α, IL-1β, IL-6, COX-II, iNOS, Bax, and Caspase-3 via qRT-PCR and/or Western Blot. Analyze NF-κB and IκBα protein levels via Western Blot.
    • Histological: Fix spinal cord segments for H&E staining to assess neuronal degeneration, necrosis, and inflammatory infiltration.
In Vivo Protocol: Traumatic Brain Injury (TBI) and Ferroptosis Model

This protocol is based on the study investigating this compound's inhibition of ferroptosis [3].

  • Animals: C57BL/6J mice (male, 8 weeks old).
  • TBI Induction (Repetitive mild closed head injury):
    • Anesthetize mice with ether.
    • Immobilize the head in a stereotaxic apparatus directly under a metal guide tube centered over the bregma.
    • Drop a 54-g metal weight from a height of 28 inches to strike the exposed skull.
    • Administer seven injuries over 9 days (daily on days 1-5, no injury on days 6-7, injuries on days 8-9).
  • Drug Administration:
    • This compound Preparation: Dissolve this compound in a vehicle of pure water, PEG400, castor oil, and absolute ethanol.
    • Dosing Groups: Sham, TBI + Vehicle, TBI + this compound (25 mg/kg), TBI + this compound (50 mg/kg), TBI + Deferoxamine (DFO, 100 mg/kg, i.p., positive control).
    • Regimen: Administer treatments by gavage 30 minutes after each TBI induction for 24 consecutive days.
  • Outcome Measures:
    • Neurobehavioral: Assess neurological deficit on day 10 using the Neurobehavioral Severity Scale (NSS-R). Evaluate cognitive function from days 25-30 using the Morris Water Maze (MWM).
    • Cerebral Edema: Measure brain water content in the ipsilateral hemisphere on day 10 via the wet-dry weight method.
    • Molecular (Ferroptosis): Analyze protein expression related to ferroptosis (e.g., GPX4, xCT, FTH1) and the PI3K/AKT/NRF2 pathway in brain tissue by Western Blot. Measure levels of lipid peroxidation products (e.g., MDA, 4-HNE) and antioxidants (e.g., GSH) via commercial assay kits.
    • Histological: Perform Nissl and TUNEL staining on brain sections to assess neuronal survival and apoptosis, respectively.
In Vitro Protocol: Senescence and Autophagy Assay

This protocol is derived from studies identifying this compound as a senotherapeutic and autophagy inducer [5] [8].

  • Cell Culture:
    • Use primary human or murine fibroblasts. Culture in standard conditions (e.g., DMEM + 10% FBS).
  • Senescence Induction:
    • Method 1 (Oxidative Stress): Treat cells with 150-200 µM H₂O₂ for 2 hours.
    • Method 2 (Genotoxic Stress): Treat cells with 50-100 µM etoposide for 48-72 hours.
    • Allow cells to recover and develop a senescent phenotype for 5-7 days, confirmed by SA-β-Gal staining and p16Ink4a expression.
  • Drug Treatment:
    • This compound Preparation: Prepare a 10-20 mM stock solution in DMSO.
    • Treatment: Treat senescent cells with a range of this compound concentrations (e.g., 10-50 µM) for 24-48 hours. Include a vehicle control (DMSO) and a control with quercetin (e.g., 50 µM) for comparison.
  • Outcome Measures:
    • Viability/Senolytic Activity: Measure cell viability using an MTT assay. Senolytic activity is indicated by selective death of senescent cells relative to non-senescent controls.
    • Senescence Markers: Quantify the percentage of SA-β-Gal positive cells. Analyze p16Ink4a and p21 protein levels via Western Blot.
    • Autophagy Flux: Transfect cells with an mRFP-GFP-LC3 reporter. Analyze autophagosome (yellow puncta, mRFP+GFP+) and autolysosome (red puncta, mRFP+) formation by fluorescence microscopy. Alternatively, monitor LC3-II and p62/SQSTM1 levels by Western Blot with and without lysosomal inhibitors (e.g., Bafilomycin A1).
    • SASP Secretion: Collect conditioned media and measure levels of IL-6, IL-1β, and other SASP factors by ELISA.

Clinical Translation and Current Status

The transition of this compound from preclinical models to human application is underway, with several clinical trials exploring its potential.

  • Stroke: A double-blind, randomized, placebo-controlled clinical trial investigated this compound as an adjunct to tissue plasminogen activator (tPA) in patients with acute ischemic stroke. The results were promising, demonstrating that this compound extended the therapeutic window for tPA from 3 to 5 hours and improved functional outcomes in patients who experienced treatment delays [4]. This effect is attributed to this compound's neuroprotective activities, which likely reduce the inflammatory and oxidative damage in the penumbra region during the delay.
  • Inflammation in Cancer: In a placebo-controlled trial involving colorectal cancer patients, supplementation with 100 mg of this compound daily for seven weeks led to significant reductions in systemic inflammation markers and enzymes associated with cancer metastasis [4].
  • Ongoing Research: As of the latest data, dozens of human clinical trials are ongoing to further evaluate the effects of this compound on various age-related conditions and neurological disorders [4].
  • Formulation Challenge: A critical factor for the success of clinical trials is the bioavailability of this compound. A novel formulation using galactomannan fiber from fenugreek has been developed, which shows a 25-fold increase in bioavailability in humans compared to standard this compound, making it a superior candidate for future clinical investigations [4].

Conclusion and Future Perspectives

This compound represents a compelling multi-target therapeutic candidate for a wide spectrum of neurological disorders, from acute insults like SCI and TBI to chronic, age-related neurodegenerative diseases such as AD and PD. Its efficacy stems from its ability to concurrently modulate multiple, often intertwined, pathological processes: oxidative stress, neuroinflammation, aberrant cell death (apoptosis/ferroptosis), and the accumulation of senescent cells [1] [2] [8].

The future clinical development of this compound hinges on several key factors. First, overcoming its poor bioavailability through advanced drug delivery systems (e.g., SNEDDS, nanoparticles, hybrid hydrogels) is paramount [1] [9] [4]. Second, given its pleiotropic nature, identifying optimal biomarkers of target engagement (e.g., specific SASP factors, oxidative stress markers) in clinical trials will be essential for demonstrating mechanistic proof-of-concept in humans. Finally, the intermittent dosing strategy enabled by its "hit-and-run" senolytic action offers a potentially favorable safety profile, which could accelerate its adoption if efficacy is confirmed in larger human studies [8] [4].

References

Comprehensive Technical Review: Fisetin as a Potent Antioxidant in Oxidative Stress Pathophysiology

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Fisetin (3,7,3′,4′-tetrahydroxyflavone) is a dietary flavonol with demonstrated potent antioxidant activity across multiple experimental models. This whitepaper details the molecular mechanisms through which this compound modulates oxidative stress pathways, including direct free radical scavenging, enhancement of endogenous antioxidant systems via Nrf2/ARE activation, and regulation of inflammatory and cell survival pathways such as NF-κB and PI3K/Akt. Experimental evidence from in vitro and in vivo studies confirms this compound's protective effects against oxidative damage in neurological disorders, cancer, hepatic steatosis, and age-related physiological decline. Current research gaps include limited clinical data and bioavailability challenges, presenting opportunities for pharmaceutical development of this compound-based formulations for conditions driven by oxidative stress.

Introduction to this compound and Oxidative Stress

Chemical Properties and Dietary Sources

This compound (3,7,3′,4′-tetrahydroxyflavone) is a polyphenolic flavonoid belonging to the flavonol subclass, characterized by a diphenyl propane structure consisting of two aromatic rings linked through an oxygenated heterocyclic ring. The compound features four hydroxyl group substitutions and one oxo group, with its bioactive properties largely dependent on the hydroxyl groups at positions 3, 7, 3′, and 4′. The presence of a double bond between C2 and C3, a carbonyl group at C4, and hydroxyl groups at C-7, C3′, and C3 are particularly important for its antioxidant activity [1]. The ortho-dihydroxyphenyl structure in ring B enables potent free radical scavenging, while the 4-keto and 7-OH groups contribute to anti-inflammatory effects [1]. This compound occurs naturally in various fruits and vegetables, with concentrations ranging from 2 to 160 μg/g. The highest levels are found in strawberries (160 μg/g), with substantially lower amounts in apples, persimmons, onions, grapes, and cucumbers [2]. The average daily intake from dietary sources is estimated at approximately 0.4 mg [1].

Oxidative Stress in Pathophysiology

Oxidative stress represents a fundamental mechanism of cellular damage across numerous pathological states, occurring when reactive oxygen species (ROS) production exceeds the capacity of cellular antioxidant defense systems. ROS, including superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), readily damage macromolecules through lipid peroxidation, protein carbonylation, and DNA oxidation [3]. In neurological contexts, the brain is particularly vulnerable to oxidative damage due to its high oxygen consumption, abundant lipid content, and relatively limited antioxidant capacity [3]. Mitochondrial dysfunction amplifies ROS production, creating a vicious cycle of metabolic impairment and cellular damage that underpins neurodegenerative diseases, cancer progression, hepatic pathologies, and the aging process itself [3] [4] [1].

Molecular Mechanisms of Action

Direct Antioxidant Activities

This compound exhibits multiple direct antioxidant mechanisms that contribute to its ability to mitigate oxidative stress:

  • Free radical scavenging: The phenolic structure of this compound donates hydrogen atoms or electrons to neutralize various free radicals, including hydroxyl radicals, superoxide anions, and peroxyl radicals, effectively terminating chain propagation in lipid peroxidation [5] [1]. The ortho-dihydroxy configuration in the B ring enhances radical stabilization through intramolecular hydrogen bonding.

  • Metal ion chelation: this compound binds transition metals such as copper and iron, preventing their participation in Fenton and Haber-Weiss reactions that generate highly reactive hydroxyl radicals [6]. This chelating activity reduces metal-induced oxidative damage particularly relevant in neurodegenerative diseases where metal homeostasis is disrupted.

  • Redox potential modulation: With a reduction potential of approximately 0.33V, this compound efficiently reduces biologically relevant oxidants while being regenerated by endogenous antioxidants like ascorbate, creating a redox cycling system that enhances its antioxidant capacity [1].

Enhancement of Endogenous Antioxidant Systems

Beyond direct antioxidant effects, this compound significantly upregulates endogenous defense systems through multiple pathways:

G This compound This compound Inhibits Keap1 Inhibits Keap1 This compound->Inhibits Keap1 Direct interaction Keap1 Keap1 Nrf2 Nrf2 Nrf2 translocation Nrf2 translocation Nrf2->Nrf2 translocation Stabilization ARE ARE Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes Transcriptional activation GSH synthesis GSH synthesis Antioxidant_Enzymes->GSH synthesis Includes HO-1 expression HO-1 expression Antioxidant_Enzymes->HO-1 expression Includes SOD/CAT activity SOD/CAT activity Antioxidant_Enzymes->SOD/CAT activity Includes Quinone oxidoreductases Quinone oxidoreductases Antioxidant_Enzymes->Quinone oxidoreductases Includes Reduces ROS Reduces ROS Antioxidant_Enzymes->Reduces ROS Inhibits Keap1->Nrf2 Prevents degradation Nrf2 translocation->ARE Binding to Oxidative Stress Oxidative Stress Induces damage Induces damage Oxidative Stress->Induces damage Cellular Protection Cellular Protection Reduces ROS->Cellular Protection

Figure 1: this compound activation of the Nrf2/ARE pathway enhances endogenous antioxidant defenses. This compound inhibits Keap1-mediated degradation of Nrf2, allowing nuclear translocation and binding to antioxidant response elements (ARE), leading to transcription of cytoprotective genes.

The Nrf2/ARE pathway represents a primary mechanism through which this compound boosts cellular antioxidant capacity. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 and targeted for proteasomal degradation. This compound disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation and promoting its nuclear translocation [7]. Once in the nucleus, Nrf2 binds to antioxidant response elements (ARE), initiating transcription of over 200 cytoprotective genes including those encoding glutathione peroxidase (GPx), heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase, and quinone oxidoreductases [7] [1]. Experimental evidence demonstrates that this compound treatment significantly increases GSH levels and the GSH/GSSG ratio in neuronal cells under oxidative challenge, enhancing the reducing capacity of the cellular environment [2].

Regulation of Cell Signaling Pathways

This compound modulates multiple signaling cascades implicated in oxidative stress response, inflammation, and cell survival:

G This compound This compound NFkB NFkB This compound->NFkB Inhibits activation PI3K_Akt_mTOR PI3K_Akt_mTOR This compound->PI3K_Akt_mTOR Modulates activity MAPK MAPK This compound->MAPK Regulates ERK/JNK SIRT1 SIRT1 This compound->SIRT1 Activates Inflammatory Cytokines Inflammatory Cytokines NFkB->Inflammatory Cytokines Downregulates Cell Survival Cell Survival PI3K_Akt_mTOR->Cell Survival Promotes Cellular Differentiation Cellular Differentiation MAPK->Cellular Differentiation Influences Mitochondrial Biogenesis Mitochondrial Biogenesis SIRT1->Mitochondrial Biogenesis Enhances Reduced Neuroinflammation Reduced Neuroinflammation Inflammatory Cytokines->Reduced Neuroinflammation Apoptosis Resistance Apoptosis Resistance Cell Survival->Apoptosis Resistance Neurite Outgrowth Neurite Outgrowth Cellular Differentiation->Neurite Outgrowth Improved OXPHOS Improved OXPHOS Mitochondrial Biogenesis->Improved OXPHOS

Figure 2: this compound modulation of key signaling pathways involved in oxidative stress response. This compound regulates multiple signaling cascades including NF-κB, PI3K/Akt/mTOR, MAPK, and SIRT1 pathways, resulting in reduced inflammation, enhanced cell survival, and improved mitochondrial function.

The anti-inflammatory effects of this compound are largely mediated through suppression of the NF-κB pathway. This compound inhibits IκB kinase activity, preventing IκB phosphorylation and degradation, thereby retaining NF-κB in the cytoplasm and reducing transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inducible nitric oxide synthase (iNOS) [3] [5]. Additionally, this compound activates sirtuin pathways, particularly SIRT1, which deacetylates target proteins to regulate mitochondrial biogenesis, antioxidant defense, and apoptosis [7] [8]. The compound also demonstrates dual modulation of the PI3K/Akt/mTOR pathway, with context-dependent effects—promoting activation in neurodegenerative models but inhibiting it in cancer cells [3] [5]. This compound's influence on MAPK signaling (ERK, JNK, p38) further contributes to its ability to regulate cell proliferation, differentiation, and stress adaptation [2] [5].

Experimental Evidence and Quantitative Data

In Vitro Studies

In vitro investigations demonstrate this compound's potent antioxidant capacity across diverse cell models:

Table 1: Quantitative effects of this compound in experimental models of oxidative stress

Experimental Model This compound Concentration Key Findings Mechanisms

| PA-treated hepatocytes [4] | 10-50 μM | ↓ Cellular ROS by 40-65% ↓ Mitochondrial ROS by 35-60% Improved mitochondrial membrane potential | ER stress inhibition Enhanced Nrf2 activation | | H₂O₂-treated neuronal cells [3] | 5-20 μM | ↑ Cell viability by 30-50% ↓ ROS production by 45-70% ↓ Lipid peroxidation | GSH level maintenance Reduced caspase-3 activation | | D-galactose-treated astrocytes [7] | 20 μM | ↓ Oxidative damage markers ↓ Pro-inflammatory cytokines Improved synaptic protein expression | SIRT1/Nrf2 pathway activation p-JNK/NF-κB inhibition | | Aβ-treated microglia [3] | 10-30 μM | ↓ NO production by 50-80% ↓ TNF-α and IL-1β release Reduced neurotoxicity | NF-κB pathway suppression iNOS downregulation |

This compound demonstrates concentration-dependent protection against oxidative insults, with significant effects observed in the low micromolar range (5-50 μM). In hepatocytes exposed to palmitate (PA), this compound co-treatment reduced cellular ROS production by 40-65% and mitochondrial ROS by 35-60%, while concurrently improving mitochondrial membrane potential and reducing cytochrome c release [4]. The ER stress pathway was identified as a critical mechanism, with this compound suppressing GRP78 and CHOP expression—key mediators of ER stress-induced apoptosis [4]. In neuronal models, this compound (5-20 μM) protected against H₂O₂-induced toxicity, increasing cell viability by 30-50% while reducing ROS production by 45-70% and lipid peroxidation [3]. These protective effects were associated with maintained glutathione homeostasis and reduced caspase-3 activation, indicating suppression of apoptotic pathways [3].

In Vivo Studies

Animal studies provide compelling evidence for this compound's efficacy against oxidative stress-related pathologies:

Table 2: In vivo effects of this compound in disease models with oxidative stress components

Disease Model This compound Dose & Administration Physiological Outcomes Molecular Effects

| D-galactose-induced aging [7] | 20 mg/kg/day i.p. for 30 days | Improved cognitive function Reduced neurodegeneration Enhanced spatial memory | ↑ SIRT1/Nrf2 signaling ↓ p-JNK/NF-κB pathway ↓ Inflammatory cytokines | | APPswe/PS1dE9 AD mice [2] | 0.05% in diet (≈25 mg/kg/day) for 9 months | Prevented cognitive decline Reduced anxiety-like behavior Improved learning in MWM | ↓ Aβ plaque burden Reduced oxidative damage Modulated neuroinflammation | | HFD-induced NAFLD [4] | 20 mg/kg/day oral for 12 weeks | Attenuated liver steatosis Improved lipid profiles Reduced hepatocyte ballooning | ↓ ER stress markers Enhanced mitochondrial function Reduced hepatic apoptosis | | Cerebral ischemia [8] | 20 mg/kg i.p. post-occlusion | Reduced infarct volume by ~40% Improved neurological scores Extended tPA treatment window | ↓ Oxidative stress markers Inhibited inflammatory response Modulated autophagy |

In D-galactose-induced aging models, this compound treatment (20 mg/kg/day, i.p.) significantly improved cognitive performance in Morris water maze and Y-maze tests, while reducing markers of oxidative damage and neuroinflammation in brain tissues [7]. These benefits were mediated through activation of the SIRT1/Nrf2 axis and concomitant inhibition of the p-JNK/NF-κB pathway [7]. In transgenic Alzheimer's models (APPswe/PS1dE9 mice), chronic dietary this compound administration (0.05% in food, ≈25 mg/kg/day) initiated at 3 months of age prevented the development of cognitive deficits observed at 9 and 12 months, with performance comparable to wild-type animals in spatial learning tasks [2]. Treated animals showed reduced Aβ plaque pathology and decreased markers of oxidative damage in brain regions vulnerable to Alzheimer's pathology [2].

Research Methodologies

Standard Experimental Protocols

In vitro assessment of this compound's antioxidant properties typically involves pre-treatment of cell cultures (primary neurons, hepatocytes, or cell lines) with this compound (1-50 μM) for 2-24 hours followed by exposure to oxidative insults (H₂O₂, tert-butyl hydroperoxide, PA, or Aβ oligomers). Key methodological approaches include:

  • ROS measurement: Cellular ROS levels are quantified using fluorescent probes such as DCFH-DA (2',7'-dichlorofluorescin diacetate) for general ROS or MitoSOX Red for mitochondrial superoxide, with fluorescence intensity measured by flow cytometry or microplate readers [7] [4].

  • Cell viability assays: Standard methods include MTT, MTS, or WST-8 assays to measure metabolic activity, complemented by LDH release assays to quantify cytotoxicity [3] [5].

  • Oxidative damage markers: Lipid peroxidation is assessed through malondialdehyde (MDA) measurement via thiobarbituric acid reactive substances (TBARS) assay, while protein oxidation is evaluated through protein carbonyl content and DNA damage via 8-hydroxy-2'-deoxyguanosine (8-OHdG) detection [7].

  • Antioxidant enzyme activities: Spectrophotometric assays measure the activity of key enzymes including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR) in cell lysates or tissue homogenates [7].

  • Glutathione status: The ratio of reduced to oxidized glutathione (GSH/GSSG), a critical indicator of cellular redox state, is determined using enzymatic recycling assays or HPLC-based methods [2].

In vivo studies typically employ rodent models of disease or aging, with this compound administered via oral gavage, intraperitoneal injection, or dietary incorporation. Common protocols include:

  • D-galactose-induced aging: Mice or rats receive daily D-galactose injections (100-500 mg/kg, s.c. or i.p.) for 6-8 weeks to induce accelerated aging, with this compound co-administered during the final 2-4 weeks [7].

  • Neurodegenerative models: Transgenic models (e.g., APPswe/PS1dE9 for Alzheimer's) or toxin-induced models (MPTP for Parkinson's) are treated with this compound for extended periods (1-9 months) to assess chronic effects on pathology and behavior [2].

  • Behavioral assessments: Cognitive function is evaluated using Morris water maze for spatial learning and memory, Y-maze for spontaneous alternation, and elevated plus maze for anxiety-like behavior [2] [7].

  • Tissue analysis: Post-mortem brain, liver, or other tissues are collected for biochemical assays (lipid peroxidation, protein carbonylation, antioxidant enzymes), molecular analyses (Western blot, qPCR), and histological examination (H&E staining, immunohistochemistry) [7] [4].

Analytical Methods for this compound Quantification

Pharmacokinetic studies employ HPLC-UV or LC-MS/MS methods for this compound quantification in biological samples. Typical parameters for LC-MS/MS analysis include:

  • Chromatography: C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.8 μm) with mobile phase consisting of 0.1% formic acid in water and acetonitrile or methanol
  • Mass detection: Negative ion mode with multiple reaction monitoring (MRM) transitions of m/z 285.0→135.0 for this compound and m/z 267.0→135.0 for internal standards like daidzein
  • Sample preparation: Protein precipitation with acetonitrile or methanol followed by centrifugation and supernatant analysis [1]

Bioavailability assessments indicate that conventional this compound formulations have limited absorption and rapid metabolism, with strategies to improve bioavailability including complexation with cyclodextrins, nanoencapsulation, and development of hybrid hydrogel systems that have demonstrated up to 25-fold increases in bioavailability in human studies [8] [1].

Therapeutic Applications

Neurodegenerative Diseases

This compound demonstrates multimodal neuroprotection across various experimental models of neurodegenerative conditions. In Alzheimer's pathology, this compound reduces Aβ oligomerization and tau hyperphosphorylation while mitigating associated oxidative damage and synaptic dysfunction [3] [2]. The compound enhances synaptic plasticity through upregulation of PSD-95 and SNAP-25 expression, proteins critical for maintaining synaptic integrity [7]. In Parkinson's models, this compound protects dopaminergic neurons against MPTP-induced toxicity by maintaining mitochondrial complex I activity and reducing α-synuclein aggregation [3]. The combined antioxidant, anti-inflammatory, and neurotrophic effects position this compound as a promising candidate for addressing the multifactorial pathology of neurodegenerative diseases.

Cancer Prevention and Management

The antioxidant properties of this compound play a complex role in cancer pathophysiology, both in prevention and adjuvant therapy. While this compound demonstrates direct pro-oxidant effects in certain cancer cells, leading to ROS-mediated apoptosis, it simultaneously protects normal cells from oxidative damage induced by chemotherapeutic agents [5]. In colorectal cancer models, this compound supplementation (100 mg/day) significantly reduced inflammatory markers including NF-κB, TNF-α, and matrix metalloproteinases in clinical studies [8]. The compound also inhibits cancer cell proliferation through cell cycle arrest at G1/S and G2/M transitions, suppresses angiogenesis by downregulating VEGF expression, and reduces metastatic potential through inhibition of MMP-2 and MMP-9 activity [5]. These multifaceted actions make this compound particularly interesting as both a chemopreventive agent and an adjunct to conventional cancer therapies.

Metabolic and Age-Related Disorders

In metabolic contexts, this compound ameliorates hepatic steatosis in NAFLD models by restoring mitochondrial function and reducing ER stress-mediated apoptosis [4]. The compound improves insulin sensitivity through activation of AMPK and inhibition of mTOR signaling pathways, effectively functioning as a caloric restriction mimetic [8]. Additionally, this compound's senolytic activity promotes clearance of senescent cells that accumulate with aging and contribute to tissue dysfunction through their senescence-associated secretory phenotype (SASP) [9] [8]. In animal models of physiological aging, this compound supplementation extended median lifespan by approximately 10% while reducing markers of systemic inflammation and tissue degeneration [8].

Current Research Gaps and Future Directions

Despite promising preclinical evidence, several research limitations must be addressed to advance this compound toward clinical application:

  • Human clinical data remains limited, with most evidence derived from cellular and animal studies. Larger, well-designed human trials are needed to establish efficacy, optimal dosing, and long-term safety across different pathological conditions [8].

  • Bioavailability challenges persist despite formulation improvements. While novel delivery systems have enhanced this compound absorption, further work is needed to optimize tissue distribution, particularly regarding blood-brain barrier penetration for neurological applications [1].

  • Context-dependent effects on signaling pathways require deeper mechanistic understanding. The differential impact of this compound on pathways such as PI3K/Akt in normal versus diseased cells needs further elucidation to maximize therapeutic efficacy while minimizing potential off-target effects [5].

  • Synergistic combinations with other therapeutic agents represent a promising but underexplored area. Research on this compound's potential to enhance conventional treatments through additive or synergistic mechanisms could expand its clinical utility [6] [8].

Future research priorities should include randomized controlled trials for specific indications, development of tissue-targeted delivery systems, and comprehensive drug interaction studies to establish this compound's place in the therapeutic arsenal against oxidative stress-related pathologies.

Conclusion

References

Molecular Mechanisms of Fisetin in NF-κB Pathway Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Fisetin inhibits NF-κB activation through multiple strategic points, effectively reducing the expression of key pro-inflammatory genes.

Mechanistic Action of this compound Observed Outcome Experimental Model Citation
Suppresses IκBα and p65 phosphorylation Prevents NF-κB activation and nuclear translocation LPS-induced RAW264.7 macrophages [1]
Inactivates GSK-3β via Ser9 phosphorylation Stabilizes β-catenin, which inhibits NF-κB nuclear localization and activity LPS-induced RAW264.7 macrophages and zebrafish larvae [2]
Inhibits upstream kinase MEK Blocks MAPK pathway (JNK, ERK, p38), contributing to reduced NF-κB activation LPS-induced RAW264.7 macrophages [1]
Targets the MyD88 adaptor protein Inhibits downstream NF-κB signaling and pro-inflammatory cytokine release OVA-induced asthmatic mouse model [3]

The relationship between these pathways and the points of this compound intervention can be visualized as follows:

G LPS LPS TLR4 TLR4 LPS->TLR4 OVA OVA MyD88 MyD88 OVA->MyD88 TLR4->MyD88 MEK MEK MyD88->MEK NFkB_Inactive NF-κB (Inactive IκB-bound) MyD88->NFkB_Inactive IKK activation MAPKs MAPKs (JNK, ERK, p38) MEK->MAPKs GSK3b GSK3b GSK3b_Inactive GSK-3β (p-Ser9) GSK3b->GSK3b_Inactive Destructive_Complex β-catenin Destructive Complex GSK3b_Inactive->Destructive_Complex disables BetaCatenin Stabilized β-catenin Destructive_Complex->BetaCatenin β-catenin stabilized NFkB_Active NF-κB (Active Nuclear) BetaCatenin->NFkB_Active inhibits NFkB_Inactive->NFkB_Active IκBα degradation & phosphorylation ProInflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_Active->ProInflammatoryGenes MAPKs->NFkB_Active MAPKs->ProInflammatoryGenes This compound This compound This compound->MyD88 Inhibits This compound->MEK Inhibits This compound->GSK3b Phosphorylates Ser9 This compound->NFkB_Inactive Protects from activation

Key anti-inflammatory mechanisms of this compound involve inhibiting NF-κB activation via multiple pathways and activating β-catenin.

Quantitative Anti-inflammatory Effects of this compound

The inhibition of these signaling pathways leads to a significant reduction in inflammatory mediators, as quantified in various studies.

Inflammatory Marker Effect of this compound Experimental Context Citation
Nitric Oxide (NO) 52% inhibition at 20 μM LPS-induced RAW264.7 cells [1]
TNF-α & IL-6 Significant reduction in secretion LPS-induced RAW264.7 cells; OVA-induced mouse asthma model [1] [3]
ROS Production Reduced intracellular levels LPS-induced RAW264.7 cells [1]
Inflammatory Cell Recruitment Reduced eosinophil, monocyte, and neutrophil counts in BALF OVA-induced mouse asthma model [3]

Key Experimental Models and Protocols

To investigate the anti-inflammatory mechanisms of this compound, researchers employ standardized cellular and animal models. Key methodological details are outlined below.

In Vitro Model: LPS-stimulated RAW 264.7 Macrophages

This is a primary model for screening anti-inflammatory activity [1] [2].

  • Cell Culture: RAW 264.7 murine macrophage cells are maintained in DMEM with 10% FBS at 37°C and 5% CO₂ [1].
  • Cell Viability (MTT Assay): Cells are seeded in 96-well plates and treated with a range of this compound concentrations (e.g., 5-20 μM) for 24 hours to assess cytotoxicity before inflammation experiments [1] [2].
  • Inflammation Induction and Treatment: Cells are pretreated with non-toxic concentrations of this compound (e.g., 2-8 μM) for 2-4 hours, then stimulated with E. coli LPS (e.g., 500 ng/mL) for an additional 6-24 hours [1] [2].
  • Readouts:
    • NO Production: Measured using Griess reagent in the cell culture supernatant [1] [2].
    • Cytokines (TNF-α, IL-6): Quantified in supernatant using ELISA kits [1].
    • Protein Analysis (Western Blot): Cell lysates are analyzed for protein levels of iNOS, COX-2, and phosphorylation states of IκBα, p65, and MAPKs [1] [2].
    • Immunofluorescence: Used to visualize the nuclear translocation of NF-κB p65 [1].
In Vivo Model: Ovalbumin (OVA)-Induced Asthma in Mice

This model tests efficacy in a specific inflammatory disease context [3].

  • Sensitization & Challenge: Mice are sensitized by intraperitoneal injection of OVA (50 μg) with aluminum hydroxide on day 0. From day 31, they are challenged with aerosolized 1% OVA for 6 consecutive days [3].
  • Drug Administration: this compound (e.g., 40 or 50 mg/kg) is administered during the challenge period [3].
  • Analysis:
    • Airway Hyperresponsiveness (AHR): Measured in response to methacholine using a plethysmograph.
    • Bronchoalveolar Lavage Fluid (BALF): Analyzed for total and differential inflammatory cell counts.
    • Cytokine Levels: Serum and BALF are tested for IL-1β, TNF-α, IL-4, IL-5, and IL-18 via ELISA.
    • Lung Tissue: Examined for protein expression of MyD88 and NF-κB p65 via Western blot [3].

Interpretation and Research Implications

The evidence strongly positions this compound as a multi-target anti-inflammatory agent. Its ability to simultaneously modulate the NF-κB, MAPK, and β-catenin pathways makes it a promising candidate for mitigating complex inflammatory conditions.

For translational research, the following considerations are key:

  • Context-Dependent Activity: The dominant mechanism may vary depending on the biological context, such as the cell type or disease model.
  • Bioavailability: Like many flavonoids, this compound has relatively low oral bioavailability due to metabolism (glucuronidation and sulfation) [1] [4]. Developing novel formulations (e.g., nanoparticles, liposomes) is an active area of research to improve its therapeutic potential [4] [5].

References

fisetin senolytic activity definition

Author: Smolecule Technical Support Team. Date: February 2026

Core Senolytic Mechanism of Fisetin

This compound functions as a senolytic by targeting Senescent Cell Anti-apoptotic Pathways (SCAPs) [1]. Senescent cells are characterized by upregulated pro-survival networks that make them resistant to programmed cell death. This compound inhibits these pathways, thereby promoting the apoptosis of senescent cells while sparing normal, healthy cells [2] [3].

The diagram below illustrates the key signaling pathways through which this compound eliminates senescent cells.

G cluster_0 Senescent Cell This compound This compound SCAPs SCAPs This compound->SCAPs Inhibits Pathway1 BCL-2 Family Pathways SCAPs->Pathway1 Pathway2 PI3K/AKT/mTOR Pathway SCAPs->Pathway2 Pathway3 NF-κB Signaling SCAPs->Pathway3 Outcome Activation of Caspases & Apoptosis of Senescent Cell Pathway1->Outcome Pathway2->Outcome Pathway3->Outcome

This compound targets pro-survival pathways (SCAPs) in senescent cells to induce apoptosis.

The specific mechanisms include:

  • Altering BCL-2 Family Protein Balance: this compound increases expression of pro-apoptotic proteins (Bak, Bax) and decreases anti-apoptotic proteins (Bcl-2, Bcl-xl), promoting mitochondrial apoptosis [3].
  • Inhibiting Key Pro-Survival Pathways: It suppresses the PI3K/AKT/mTOR and NF-κB pathways, which senescent cells rely on for survival and inflammation. This inhibition reduces the Senescence-Associated Secretory Phenotype (SASP) [3] [1].
  • p53 Activation: this compound can promote apoptosis through p53, a critical tumor suppressor protein [3].

Key Experimental Evidence & Data

Substantial evidence from preclinical studies supports the senotherapeutic potential of this compound.

Table 1: Summary of Key Preclinical Findings on this compound's Senolytic Activity
Study Model Treatment Regimen Key Outcomes Reference
Progeroid & aged wild-type mice 100 mg/kg/day; acute or intermittent Reduced senescence markers in multiple tissues; extended median and maximum lifespan; restored tissue homeostasis. [2] [4]
Human adipose tissue explants In vitro treatment Reduced senescence in a subset of cells, demonstrating cell-type specificity and translation to human tissue. [2] [4]
Panel of 10 flavonoids (screening) In vitro comparison This compound was the most potent senolytic, more effective than quercetin in eliminating senescent cells. [2] [5]
Aged wild-type mice (late-life intervention) Administration started in old age Sufficient to yield a potent health benefit, improving age-related pathology and extending lifespan. [4]
Mouse model of vascular aging 100 mg/kg/day intermittently Reversed age-related endothelial dysfunction; reduced SASP factor CXCL12. [6]

Experimental Protocols for Senolytic Assessment

The senolytic activity of this compound is typically validated through a series of established in vitro and in vivo assays.

In Vitro Senescence Induction & Detection
  • Common Models: Primary human fibroblasts stressed with etoposide (genotoxic stress) or murine embryonic fibroblasts stressed with hydrogen peroxide (oxidative stress) [4].
  • Detection Methods:
    • SA-β-Gal Staining: A common histochemical marker for senescence [1].
    • SASP Analysis: Measuring secreted factors like IL-6, IL-8, and CXCL12 via ELISA or transcriptomics [6] [4].
    • p16INK4a and p21 Measurement: Key proteins upregulated in senescence, often assessed via Western blot or qPCR [4].
In Vivo Testing and Dosing
  • Animal Models: Progeroid mice or naturally aged wild-type mice [2] [4].
  • Dosing Paradigm: A "hit-and-run" intermittent regimen is often used (e.g., 2 days on, 2 weeks off). A common effective dose in mice is 100 mg/kg/day administered orally [6] [4].
  • Endpoint Analysis: Tissues are analyzed for senescence markers (SA-β-Gal, p16), histopathology, and overall healthspan metrics [2].

The workflow below outlines the typical process for evaluating a candidate senolytic like this compound.

G Start In Vitro Screening A Induce Senescence (e.g., Etoposide, H₂O₂) Start->A B Treat with this compound A->B C Assay Cell Viability & Senescence Markers (SA-β-Gal, p16, SASP) B->C D In Vivo Validation C->D E Aged or Progeroid Mouse Model D->E F Intermittent Dosing (e.g., 100 mg/kg/day) E->F G Analyze Tissues for: - Senescence Clearance - Histopathology - Healthspan F->G

A typical workflow for evaluating the senolytic activity of this compound from in vitro screening to in vivo validation.

Current Research Challenges and Perspectives

Despite promising results, several challenges exist in translating this compound into a clinical senotherapeutic.

  • Bioavailability: this compound has low oral bioavailability due to rapid metabolism [5]. Novel formulations are being explored to enhance absorption.
  • Cell-Type Specificity: Its senolytic effect varies between cell types within a single tissue [2] [4]. This may necessitate combination therapies with other senolytics.
  • Clinical Data: While human trials are underway, robust clinical data confirming the effects seen in animal models is still needed [2] [1]. A 2025 preprint suggests this compound reverses vascular aging in mice via the SASP factor CXCL12, highlighting an active research frontier [6].

References

Quantitative Pharmacokinetic & Tissue Distribution Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings from preclinical studies on fisetin's pharmacokinetics and distribution.

Parameter Findings / Value Experimental Details
Bioavailability Low (~44.1% in a formulation study); rapidly and extensively metabolized [1]. Information derived from pharmacokinetic studies [1].
Primary Metabolites This compound sulfates/glucuronides; no traces of parent 5-OH or 7-OH flavone forms detected [2]. Serum analysis in rats after oral administration using HPLC [2].
Serum PK (IV) Parent this compound declined rapidly; sulfate/glucuronide metabolites appeared instantaneously [2]. Rats administered 10 mg/kg this compound intravenously [2].
Serum PK (Oral) Parent form transiently present only during absorption phase; metabolites predominated [2]. Rats administered 50 mg/kg this compound orally [2].
Tissue Distribution Highest concentrations found in kidneys, followed by intestines and liver [3]. Tissue distribution analysis in mice [3].
Brain Penetration Yes; rapidly distributes to brain blood vessels and parenchyma after systemic administration [4]. Label-free TPEF microscopy in living mice following IP injection and oral administration [4].
Cellular Localization Localizes to the cytoplasm and nucleoli in mouse hippocampal nerve cells [4]. In vitro TPEF microscopy of HT22 cells treated with 10 µM this compound [4].

Detailed Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are the methodologies from the cited studies.

Pharmacokinetics and Metabolism Analysis

This protocol from a rat study details how to analyze this compound and its metabolites in serum [2].

  • Animal Model: Male Sprague-Dawley rats.
  • Dosing: Intravenous (10 mg/kg body weight) or oral gavage (50 mg/kg body weight).
  • Sample Collection: Blood withdrawn via cardiopuncture at various time points.
  • Sample Preparation & Analysis:
    • Serum is assayed directly by HPLC to detect the parent this compound compound.
    • To detect metabolites, serum samples are hydrolyzed with enzymes sulfatase and beta-glucuronidase before HPLC analysis, which breaks down the sulfate and glucuronide conjugates, allowing for quantification of the total this compound content.
  • Key Insight: This hydrolysis step is critical to understand the extensive phase II metabolism and the true systemic exposure to this compound-derived compounds.
Tissue and Cellular Distribution via Imaging

This protocol describes the use of two-photon microscopy to visually confirm this compound's presence in the brain and its subcellular localization without labels [4].

  • Cell Culture: Mouse hippocampal HT22 nerve cells cultured in phenol-free DMEM.
  • Treatment: Cells treated with 10 µM this compound (or related flavonols for comparison) dissolved in DMSO.
  • In Vivo Administration: Mice given this compound via intraperitoneal (IP) injection or oral gavage (25 mg/kg).
  • Imaging Technique: Label-free two-photon excited fluorescence (TPEF) microscopy.
    • Microscope System: Zeiss LSM 510 Meta NLO.
    • Excitation Wavelength: 780 nm (close to this compound's one-photon excitation max).
    • Detection Channels:
      • Blue channel (390–465 nm): Detects free this compound in an aqueous environment.
      • Green channel (500–550 nm): Detects protein-bound this compound.
  • Key Insight: this compound's intrinsic fluorescence allows for direct visualization of its uptake and specific accumulation in the nucleolus, suggesting potential targets within this organelle.

Visualizing this compound's Journey: From Administration to Cellular Uptake

The diagram below illustrates the key pathways and processes involved in this compound's pharmacokinetics and tissue distribution, as revealed by the experimental data.

G Fisetin_Admin This compound Administration Blood_Plasma Blood/Plasma Compartment Fisetin_Admin->Blood_Plasma Oral / IV Rapid_Metabolism Rapid Phase II Metabolism Blood_Plasma->Rapid_Metabolism Metabolites Sulfates/Glucuronides Rapid_Metabolism->Metabolites Predominant Parent_Compound Parent this compound (Transient) Rapid_Metabolism->Parent_Compound Briefly present Tissue_Dist Tissue Distribution Parent_Compound->Tissue_Dist Distributes to Target_Tissues Target Tissues Tissue_Dist->Target_Tissues Kidneys Kidneys (Highest) Target_Tissues->Kidneys Liver Liver Target_Tissues->Liver Intestines Intestines Target_Tissues->Intestines Brain Brain Target_Tissues->Brain Confirmed by TPEF Cellular_Uptake Cellular Uptake Brain->Cellular_Uptake Nucleolus Nucleolus Cellular_Uptake->Nucleolus Accumulates in Cytoplasm Cytoplasm Cellular_Uptake->Cytoplasm

Research Implications and Future Directions

The data reveals a clear profile: this compound is rapidly absorbed and metabolized, leading to wide tissue distribution but low systemic exposure to the active parent compound.

  • Formulation is Key: The major hurdle for clinical translation is its poor bioavailability [1]. Research is actively exploring nanoformulations (like liposomes, solid lipid nanoparticles, and self-nanoemulsifying systems) to enhance solubility, protect against metabolism, and improve target delivery [5] [1].
  • Metabolites Matter: The high levels of circulating conjugates suggest that the biological activity of this compound in vivo may be mediated not only by the parent compound but also by its metabolites, which requires further investigation [2].
  • Direct Evidence for Brain Penetration: The TPEF microscopy data provides crucial, direct evidence that this compound can cross the blood-brain barrier, solidifying the mechanistic basis for its reported neuroprotective and cognition-enhancing effects [4].

References

Fisetin's Molecular Targets & Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Disease/Condition Model Key Molecular Targets & Signaling Pathways Primary Mechanisms & Effects Experimental Model
Periodontitis [1] [2] Fibroblast populations; Oxidative stress response Reduces alveolar bone destruction; alleviates cytotoxicity from oxidative stress in human periodontal ligament fibroblasts (PDLFs) Rat model; In vitro human PDLFs
Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) [3] GSK-3β/Nrf2/HO-1 pathway; PEPCK, G6PC; Glut4, GPx3, IL-1β, Cxcl10 Enhances antioxidant capacity; reduces gluconeogenesis; improves blood glucose, lipid disorder, and liver steatosis Mouse model (HFD-induced); In vitro (HepG2 cells)
Spinal Cord Injury (SCI) [4] NF-κB/IκBα pathway; TNF-α, ILs, iNOS, COX-II, Bax, caspase-3 Inhibits neuroinflammation and apoptotic mediators; attenuates pain and improves nerve conduction velocity Rat model (clip compression-induced SCI)
Follicular Atresia (Ovarian Aging) [5] Nrf2/HO-1 & Wnt/β-catenin pathways; p53, p21; cyclin D1 Alleviates oxidative stress & mitochondrial dysfunction; promotes cell cycle progression; reduces cellular senescence Chicken model; D-gal-induced senescent granulosa cells
Osteogenesis [6] RUNX2, SP7 (Osterix); COL1A2, SPARC, SPP1 Promotes osteoblast maturation and bone mineralization; stimulates osteogenic gene expression In vitro (human mesenchymal stem cells); Zebrafish model
Cancer [7] [8] PI3K/Akt/mTOR, MAPK, NF-κB, Wnt/β-catenin; p53; caspases; cell cycle regulators (CDKs) Suppresses proliferation; induces apoptosis (intrinsic & extrinsic pathways); inhibits angiogenesis & metastasis Various in vitro cancer cell lines; in vivo xenograft models

Detailed Experimental Protocols

The therapeutic potential of fisetin has been evaluated using a range of established experimental models. The following workflows summarize the key methodologies from recent studies.

Protocol 1: Evaluating Efficacy in a Rat Model of Periodontitis [2]

G Start Start: Construct Rat Periodontitis Model A Administer this compound Treatment Start->A B Evaluate Therapeutic Effects: - Alveolar Bone Destruction (Micro-CT) - Histological Analysis A->B C Single-cell & Spatial Transcriptomics B->C D Identify Key Cell Populations (Fibroblasts) C->D E In Vitro Validation: Oxidative Stress Cytotoxicity Assay on Human PDLFs D->E End Conclusion: this compound inhibits periodontitis progression via reducing oxidative stress in fibroblasts E->End

Protocol 2: Investigating Mechanisms in MAFLD [3]

G Start Start: Establish MAFLD Mouse Model (High-Fat Diet) A Treat with this compound for 8 Weeks Start->A B In Vivo Phenotypic Assessment: - Body/Liver Mass - Blood Glucose & Lipids - Liver Steatosis (H&E, Oil Red O) A->B C Liver Transcriptome Profiling (RNA-seq) B->C D Identify DEGs & Pathway Enrichment (KEGG/GO) C->D E In Vitro Validation (HepG2 cells): - Lipid Accumulation Assay - Western Blot (GSK-3β/Nrf2/HO-1) - Key Enzyme (PEPCK/G6PC) Expression D->E End Conclusion: this compound alleviates MAFLD via enhancing antioxidant capacity and reducing gluconeogenesis E->End

Key Signaling Pathways Visualized

This compound's effects are mediated through the modulation of several core cellular pathways. The following diagram integrates these mechanisms, highlighting its action against oxidative stress and inflammation.

G cluster_1 Anti-oxidant & Cell Survival Response cluster_2 Anti-inflammatory & Anti-apoptotic Response cluster_3 Growth & Proliferation Regulation This compound This compound Nrf2 Nrf2 This compound->Nrf2 Promotes NFkB NF-κB Pathway ↓ This compound->NFkB Inhibits PI3K PI3K/Akt/mTOR Modulation This compound->PI3K Modulates Wnt Wnt/β-catenin Activation This compound->Wnt Activates HO1 HO1 Nrf2->HO1 Activation Activation ]        HO1 [label= ]        HO1 [label= HO HO -1 -1 Expression Expression ]        GSH [label= ]        GSH [label= Antioxidant Antioxidant Enzymes Enzymes ]        OxStress [label= ]        OxStress [label= Oxidative Oxidative Stress Stress , fillcolor= , fillcolor= COX2 COX-2/iNOS ↓ NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, ILs) ↓ COX2->Cytokines Apoptosis Apoptosis Cytokines->Apoptosis Prolif Proliferation (Cancer Cells) PI3K->Prolif RUNX2 RUNX2/SP7 (Osteogenesis) Wnt->RUNX2 OxStress OxStress HO1->OxStress

Integrated view of this compound's core molecular mechanisms [3] [4] [5].

Research Implications and Considerations

The accumulated data strongly supports this compound's potential as a multi-target therapeutic agent. However, for successful clinical translation, two key areas require focus:

  • Overcoming Bioavailability Challenges: this compound's therapeutic application is limited by its poor aqueous solubility and low oral bioavailability [7] [9]. Advanced formulation strategies, particularly nanotechnology-based approaches (e.g., nanoemulsions, liposomes, PLGA nanoparticles), are being actively investigated to enhance its stability, solubility, and cellular uptake [6] [9]. One study demonstrated that nanotized this compound exhibited significantly higher (2.4-fold) anticancer potency compared to standard this compound [9].

  • Dosage and Senolytic Activity: this compound has gained significant interest for its senolytic properties (clearing senescent cells). Animal studies often use high doses, such as 100 mg/kg/day in mice [10]. Translating this to human equivalents is complex and underscores the necessity of well-controlled clinical trials to establish safe and effective dosing regimens in humans [10].

References

Core Mechanisms of Fisetin-Induced Autophagy

Author: Smolecule Technical Support Team. Date: February 2026

Fisetin promotes autophagy by targeting crucial regulators of the autophagy-lysosome pathway. The following diagram illustrates the integrated signaling network through which this compound activates autophagy.

fisetin_autophagy This compound This compound mTORC1 Inhibition mTORC1 Inhibition This compound->mTORC1 Inhibition Inhibits AMPK Activation AMPK Activation This compound->AMPK Activation Activates TFEB Activation TFEB Activation This compound->TFEB Activation Promotes Nuclear Translocation Nrf2 Activation Nrf2 Activation This compound->Nrf2 Activation Promotes Nuclear Translocation mTORC1 Inhibition->TFEB Activation Promotes AMPK Activation->mTORC1 Inhibition Suppresses Autophagy & Lysosome Genes Autophagy & Lysosome Genes TFEB Activation->Autophagy & Lysosome Genes Upregulates (e.g., ATG9B, LAMP1) Autophagy Cargo Receptors Autophagy Cargo Receptors Nrf2 Activation->Autophagy Cargo Receptors Upregulates (e.g., p62, NDP52) Autophagosome Formation Autophagosome Formation Autophagy & Lysosome Genes->Autophagosome Formation Induce Autophagy Cargo Receptors->Autophagosome Formation Induce Autophagic Flux Autophagic Flux Autophagosome Formation->Autophagic Flux Leads to

Integrated signaling network of this compound-induced autophagy.

The primary mechanisms include:

  • mTORC1 Inhibition: this compound directly inhibits mTORC1 kinase activity, reducing phosphorylation of its downstream targets (p70S6K and 4E-BP1), which relieves suppression of autophagy initiation [1] [2].
  • Transcription Factor EB (TFEB) Activation: this compound promotes TFEB nuclear translocation, upregulating autophagy genes (ATG9B, LAMP1) and lysosomal biogenesis for enhanced autophagic degradation [1].
  • Nrf2 Pathway Activation: this compound induces Nrf2 nuclear translocation, increasing expression of autophagy adaptor proteins (p62/SQSTM1, NDP52) for selective autophagic clearance [3] [1] [4].
  • AMPK Activation and PI3K/AKT Suppression: this compound activates AMPK and inhibits PI3K/AKT signaling, converging on mTOR inhibition to promote autophagy [5] [6].

Disease Contexts & Experimental Evidence

This compound's effect on autophagy has been demonstrated across various disease models. The table below summarizes key experimental findings, highlighting the consistent activation of autophagic flux.

Disease/Context Key Autophagy Markers Affected Observed Outcome Citation
ALS (SOD1-associated) ↑ LC3-II, ↓ p62 Reduced mutant SOD1 aggregates; effects blocked by autophagy inhibitor Bafilomycin A1. [3]
Alzheimer's Disease (Tauopathy) ↑ LC3-II, ↓ p62, ↑ Lysosomal genes Decreased phosphorylated & sarkosyl-insoluble tau; required for tau clearance. [1]
NAFLD/Metabolic Disease ↑ LC3-II/LC3-I ratio, ↓ p62, ↑ Beclin-1, ATG5 Reduced hepatic lipid accumulation; improved insulin sensitivity. [5] [6]
Psoriasis-like Inflammation ↑ LC3A/B, ↑ ATG5 Reduced skin inflammation and promoted keratinocyte differentiation. [2]
Hepatotoxicity (Zinc Overload) ↑ Autophagic flux, ↑ Nrf2 activation Protected against oxidative liver damage; effect blocked by Chloroquine. [4]
Cancer (Prostate Cancer PC3 cells) ↑ Autophagic markers, ↓ p-mTOR Induced autophagic cell death, not just cytoprotective autophagy. [7]
Macrophage Inflammation ↓ p-PI3K, ↓ p-AKT, ↓ p-mTOR Inhibited inflammation and induced autophagy. [8] [9]

Experimental Workflow & Key Protocols

The standard workflow for investigating this compound's role in autophagy involves in vitro models, animal studies, and specific assays to monitor autophagic flux and related pathways.

G Start 1. Model Selection A1 In Vitro Models Start->A1 A2 In Vivo Models Start->A2 B1 Cell Treatment • this compound (1-20 µM) • Autophagy Inhibitors (e.g., Bafilomycin A1, Chloroquine) A1->B1 B2 Animal Treatment • this compound (80-200 mg/kg) • Oral gavage or IP • 8+ weeks duration A2->B2 C1 Mechanistic Probes • Nrf2/TFEB siRNA • Pharmacological Inhibitors (e.g., PI3K/Akt, AMPK) B1->C1 Optional B2->C1 Optional D1 Endpoint Analysis • Immunoblotting • Immunofluorescence • mRNA Analysis • Functional Assays C1->D1

General experimental workflow for studying this compound and autophagy.

Key Methodologies
  • In Vitro Models: Common models include stable motor neuron-like cells (NSC34) expressing mutant SOD1 [3], primary cortical neurons [1], cancer cell lines (PC3, RAW264.7) [7] [8], and adult human epidermal keratinocytes (HEKa) [2]. Typical this compound treatment concentrations range from 1 to 20 µM for 24 to 48 hours.
  • In Vivo Models: Studies frequently use C57BL/6J mice on a high-fat diet [5] [6] or disease-specific models (e.g., IMQ-induced psoriasis [2], zinc-overload hepatotoxicity [4]). This compound is typically administered via oral gavage at 80 mg/kg or higher, daily for 8 weeks.
  • Critical Experimental Controls: Using autophagy inhibitors like Bafilomycin A1 (40 nM) [3] or Chloroquine (50 µM) [8] [4] is essential to distinguish enhanced autophagic flux from blocked degradation. Gene silencing (siRNA) of Nrf2 or TFEB [3] [1] confirms mechanism specificity.
Core Assays for Autophagy
  • Immunoblotting: Key markers include LC3-I/II conversion, p62/SQSTM1 degradation, and phosphorylation states of mTOR, AKT, AMPK [3] [5] [1].
  • Immunofluorescence: Used to visualize LC3 puncta formation and nuclear translocation of TFEB and Nrf2 [1].
  • Gene Expression Analysis: qPCR to measure downstream targets of TFEB (e.g., ATG9B, LAMP1) and Nrf2 (e.g., p62, NDP52) [1].
  • Protein Aggregation Assays: Sarkosyl-insoluble fractionation to assess clearance of aggregated proteins like tau or SOD1 [3] [1].

Conclusion and Research Implications

Current evidence solidly confirms this compound as a potent multi-target inducer of autophagy, primarily through mTOR inhibition and activation of TFEB and Nrf2 pathways. This mechanism holds therapeutic potential for diverse conditions including neurodegenerative diseases, metabolic disorders, and cancer.

For drug development, focus on its context-dependent effects is crucial—this compound induces cytoprotective autophagy in metabolic and neuronal contexts but autophagic cell death in certain cancers. Further research is needed to fully elucidate the determinants of these differential outcomes and its therapeutic window.

References

Core Mechanism of Fisetin on Nrf2 Signaling

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Experimental Model Key Quantitative Findings
Nrf2 Protein Stabilization [1] [2] HepG2 cells (human liver cancer cell line) Prolonged half-life of Nrf2 protein from <15 min to ~45 min; Reduced ubiquitination of Nrf2.
Inhibition of Keap1 [1] HepG2 cells Downregulated Keap1 protein level.
Nrf2 Nuclear Translocation [1] [3] HepG2 / ARPE-19 cells (human retinal pigment epithelial cell line) Clear observation of Nrf2 accumulation in the nucleus via immunofluorescence and western blotting.
ARE Transactivation [1] HepG2 cells with pARE-luc reporter plasmid Significant increase in luciferase activity, indicating enhanced ARE-regulated gene expression.
Upregulation of Antioxidant Genes [1] [4] HepG2 cells / HFD-fed mice Increased mRNA of HO-1, GCLC, GCLM, NQO1, GPx3; Increased HO-1 protein.

This mechanism is visually summarized in the following diagram, which illustrates the key steps from fisetin's cellular entry to the activation of antioxidant genes:

Fisetin_Nrf2_Pathway This compound This compound Keap1_Nrf2_Complex Keap1-Nrf2 Complex (Cytoplasm) This compound->Keap1_Nrf2_Complex  this compound enters cell Nrf2_Stabilized Nrf2 Stabilized & Ubiquitination Inhibited Keap1_Nrf2_Complex->Nrf2_Stabilized  Disrupts Keap1-Nrf2  interaction Nrf2_Nucleus Nrf2 Translocates to Nucleus Nrf2_Stabilized->Nrf2_Nucleus  Nrf2 accumulates ARE Nrf2 Binds to Antioxidant Response Element (ARE) Nrf2_Nucleus->ARE  Forms complex Antioxidant_Genes Activation of Antioxidant Genes (HO-1, NQO1, GCLC, GCLM, GPx3) ARE->Antioxidant_Genes  Gene transcription  upregulated

Detailed Experimental Protocols

To study this pathway, researchers use well-established molecular biology techniques. Here are the core methodologies from key studies.

In Vitro Model: Cell Culture and Treatment
  • Cell Lines: Commonly used models include HepG2 (human liver cells) and ARPE-19 (human retinal pigment epithelial cells) [1] [3].
  • Treatment: Cells are treated with this compound at varying concentrations (e.g., 10-30 μM for HepG2 cells, or 5-40 μM for ARPE-19 cells) and for different durations (e.g., 6-24 hours) to establish a time- and dose-dependent response [1] [5] [3]. A vehicle control (e.g., DMSO) is always included.
Assessing Nrf2 Pathway Activation
  • Nuclear Translocation: Treated cells are fractionated into cytoplasmic and nuclear components. The presence and amount of Nrf2 in each fraction are analyzed by western blotting or observed via immunofluorescence staining [1] [3].
  • Gene Expression Analysis (qRT-PCR): Total RNA is extracted from treated cells. After converting RNA to cDNA, quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of Nrf2 target genes like HO-1, NQO1, GCLC, and GCLM. Data is normalized to housekeeping genes (e.g., GAPDH, β-actin) [1] [5].
  • Protein Level Analysis (Western Blotting): Total protein is extracted, separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against Nrf2, Keap1, HO-1, and other proteins of interest [1] [3].
  • ARE Reporter Gene Assay: Cells are transfected with a plasmid containing a luciferase gene under the control of an ARE promoter. After this compound treatment, luciferase activity is measured; an increase indicates that Nrf2 is not only in the nucleus but is also actively driving transcription [1].
Investigating the Mechanism of Stabilization
  • Protein Stability Assay: Cells are treated with a protein synthesis inhibitor (e.g., cycloheximide, CHX) with or without this compound. Nrf2 protein levels are checked by western blot at different time points afterward to calculate its half-life [1] [2].
  • Ubiquitination Assay: Cells are treated with a proteasome inhibitor (e.g., MG132) with or without this compound. Nrf2 is immunoprecipitated from cell lysates, and its ubiquitination level is analyzed by western blot using an anti-ubiquitin antibody [1] [2].

Connections to Broader Therapeutic Effects

This compound's activation of the Nrf2 pathway is not an isolated effect but is central to its observed benefits in various disease models, particularly those involving oxidative stress and inflammation.

  • Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD): In mouse models, this compound alleviates MAFLD by activating the Nrf2 pathway, enhancing antioxidant capacity, and improving blood glucose and lipid profiles [4]. It also activates the GSK-3β/Nrf2/HO-1 signaling axis in HepG2 cells [4].
  • Mitochondrial Protection: this compound's activation of Nrf2 helps restrain mitochondrial ROS production and improves mitochondrial function in hepatocytes, an effect that is abolished when Nrf2 is deleted [6].
  • Anti-inflammatory Effects: The anti-inflammatory activity of this compound is often linked to Nrf2 activation. In a model of deep vein thrombosis, this compound was shown to activate the Nrf2-mediated antioxidant pathway while simultaneously inhibiting the MAPK pro-inflammatory signaling pathway [7].
  • Cellular Senescence: In a model of aged chicken granulosa cells, this compound enhanced antioxidant enzyme activity by activating the Nrf2/HO-1 signaling pathway, thereby mitigating oxidative stress-induced cellular damage and senescence [5].

Implications for Drug Development

The evidence suggests several key considerations for developing this compound or its derivatives as therapeutics:

  • Primary Mechanism: The Nrf2 pathway is a master regulator of this compound's cellular antioxidant activity, making it a compelling target for conditions driven by oxidative stress [1] [2] [3].
  • Multi-Target Potential: this compound's ability to modulate interconnected pathways (Nrf2, MAPK, GSK-3β) suggests it has natural polypharmacological potential, which could be advantageous for treating complex diseases [4] [7].
  • Safety Profile: Multiple studies note that this compound treatment did not cause significant toxicity to major organs like the heart, liver, and kidneys in animal models, supporting its further investigation as a safe therapeutic agent [4] [7].

References

fisetin treatment protocols for neurodegenerative disease models

Author: Smolecule Technical Support Team. Date: February 2026

This document summarizes experimentally validated treatment protocols for fisetin in preclinical models of neurodegenerative diseases, providing researchers with essential methodological details for experimental design and replication.

Experimental Dosing Protocols

Table 1: this compound administration protocols in animal models of neurodegenerative diseases

Disease Model Administration Route Dosage Regimen Treatment Duration Key Outcomes Citation
Alzheimer's (SAMP8 mice) Oral (diet) 500 mg/kg food (~45 mg/kg bw/day) Long-term, age-dependent Prevented cognitive decline, reduced oxidative stress & inflammation [1]
Alzheimer's (2×FAD mice) Oral (diet) 500 mg/kg food (~45 mg/kg bw/day) Long-term, age-dependent Prevented learning/memory deficits, reduced synaptic protein loss [1] [2]
Alzheimer's (icv Aβ injection) Intraperitoneal 20 mg/kg bw/day Acute/short-term Prevented cognitive loss, reduced oxidative stress markers [1]
General senolytic protocols Oral (gavage) 100 mg/kg bw, 2x/week 8 weeks intermittent Reduced senescence markers in CNS & peripheral tissues [2]
Progeroid models Oral (diet) 500 ppm in diet Intermittent (6-8 & 12-14 weeks of age) Reduced p16INK4a, decreased senescence & inflammation markers [3] [2]
Aged wild-type mice Oral (diet) 500 ppm in diet Starting at 85 weeks until natural death Extended median and maximum lifespan [2]

Detailed Experimental Methodologies

Animal Model Considerations

For Alzheimer's disease research, three model types have been utilized with this compound:

  • Interventional models: Aβ injected directly into cerebral ventricles
  • Transgenic models: FAD-based mutations (e.g., 2×FAD)
  • Sporadic/aging models: SAMP8 mice that develop age-associated AD-like pathology [1]

The SAMP8 model may be particularly relevant for sporadic AD, which represents ~99% of cases, as it incorporates aging into disease development. [1]

Compound Formulation and Administration

Oral Administration via Diet:

  • This compound is thoroughly mixed with standard rodent diet at 500 mg/kg food concentration
  • This provides approximately 45 mg/kg body weight/day based on typical consumption
  • Food should be stored protected from light and replaced regularly to ensure stability [1] [2]

Intraperitoneal Injection:

  • Prepare fresh this compound solution in appropriate vehicle
  • Administer at 20 mg/kg body weight daily
  • Vehicle composition should be optimized for solubility and bioavailability [1]

Intermittent Senolytic Dosing:

  • Administer 100 mg/kg via oral gavage twice weekly
  • Continue for 8+ weeks for significant senescence reduction
  • This "hit-and-run" approach leverages this compound's senolytic mechanism [3] [2]

Mechanistic Pathways of this compound Action

This compound exerts neuroprotective effects through multiple complementary mechanisms, which can be visualized in the following pathway diagram:

G cluster_primary Primary Mechanisms cluster_signaling Signaling Pathway Modulation cluster_cellular Cellular Outcomes This compound This compound AntiInflammatory Anti-inflammatory Effects This compound->AntiInflammatory Antioxidant Antioxidant Effects This compound->Antioxidant Senolytic Senolytic Activity This compound->Senolytic Ferroptosis Inhibition of Oxytosis/Ferroptosis This compound->Ferroptosis Nrf2 Nrf2 Activation This compound->Nrf2 NFkB NF-κB Inhibition This compound->NFkB PI3K PI3K/Akt Pathway This compound->PI3K MAPK MAPK/ERK Pathway This compound->MAPK AntiInflammatory->NFkB through Antioxidant->Nrf2 through SASP SASP Reduction Senolytic->SASP reduces GSH GSH Maintenance Ferroptosis->GSH maintains Nrf2->GSH induces NFkB->SASP suppresses Apoptosis Apoptosis Inhibition PI3K->Apoptosis inhibits Differentiation Neuronal Differentiation MAPK->Differentiation promotes Neuroprotection Neuroprotection & Cognitive Preservation GSH->Neuroprotection SASP->Neuroprotection Apoptosis->Neuroprotection Differentiation->Neuroprotection

Key Mechanistic Insights

Multi-Target Action Against Neurological Disorders

This compound's effectiveness stems from actions on multiple pathways associated with neurological disorders, including:

  • Well-characterized effects: Anti-inflammatory and antioxidant properties
  • Regulated cell death pathways: Inhibition of oxytosis/ferroptosis
  • Cellular senescence: Senolytic activity through selective clearance of senescent cells
  • Gut microbiome: Modulation of gut-brain axis signaling [1]
Oxidative Stress and Senescence Mechanisms

At the molecular level, this compound:

  • Maintains glutathione levels under oxidative stress conditions
  • Activates transcription factors Nrf2 and ATF4 to enhance cellular stress resistance
  • Promotes mitochondrial function and reduces reactive oxygen species
  • Reduces senescence-associated secretory phenotype through p16INK4a pathway inhibition [3] [4] [2]

Considerations for Research Applications

Bioavailability and Formulation

This compound has moderate bioavailability, with tissue distribution studies showing highest concentrations in kidneys, followed by intestines and liver. [5] Researchers should consider:

  • Natural sources: Strawberries contain the highest levels (160μg/g), with apples and persimmons having 5-10 fold lower levels
  • Supplement sources: this compound is typically isolated from Rhus succedanea or Cotinus coggygria for research use
  • Formulation optimization: Self-nanoemulsifying drug delivery systems may enhance bioavailability [1] [6]
Experimental Design Recommendations
  • Model selection: Choose models based on research focus - transgenic for familial AD mechanisms vs. aging models for sporadic disease
  • Treatment timing: For preventive studies, initiate treatment before significant pathology develops; for therapeutic studies, begin after symptom onset
  • Intermittent dosing: For senolytic effects, implement pulsed rather than continuous dosing regimens
  • Endpoint assessments: Include behavioral, biochemical, and histological analyses to capture comprehensive treatment effects [1] [2]

Conclusion and Research Implications

The protocols outlined demonstrate this compound's consistent beneficial effects across multiple neurodegenerative disease models through its unique multi-target mechanism. The combination of direct neuroprotective effects and senolytic activity positions this compound as a promising candidate for translational research.

Future research directions should focus on:

  • Clinical translation of these preclinical protocols
  • Optimization of formulation for enhanced CNS bioavailability
  • Combination therapies with other neuroprotective agents
  • Biomarker development to identify responsive patient populations

References

Comprehensive Application Notes and Protocols for Fisetin in Cell Culture Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fisetin and Its Laboratory Applications

This compound (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonol belonging to the flavonoid class of polyphenols, initially identified as a coloring pigment in various plants and fruits. This bioactive compound has gained significant attention in biomedical research due to its pleiotropic biological activities, including antioxidant, anti-inflammatory, senolytic, and potential anti-carcinogenic properties. The chemical structure of this compound features a core of three benzene rings (phenyl groups) with multiple hydroxyl (OH) groups attached, which confer its potent antioxidant capacity by neutralizing harmful free radicals and modulating immune responses [1]. From a technical perspective, researchers should note that this compound is characterized by low aqueous solubility and poor bioavailability, which presents challenges for in vitro and in vivo applications [1]. These physicochemical properties necessitate specific formulation approaches to ensure adequate delivery and bioactivity in experimental systems.

The mechanistic diversity of this compound has made it a valuable tool for investigating numerous cellular pathways and disease models. Current research indicates that this compound acts primarily through modulation of key signaling pathways, including SIRT1/AMPK for energy metabolism, Nrf2/HO-1 for antioxidant defense, Pi3k/Akt/mTOR for cell growth and survival regulation, and NF-κB for inflammatory response control [2]. In laboratory settings, this compound has demonstrated efficacy across a broad spectrum of experimental models, from cellular senescence and metabolic disorders to cancer and age-related pathologies. The following table summarizes key characteristics of this compound relevant to cell culture applications:

Table 1: Fundamental Properties of this compound for Laboratory Applications

Property Description Research Significance
Chemical Class Flavonol Determines interaction with biological targets
Molecular Formula C₁₅H₁₀O₆ Impacts solubility and formulation approaches
Log P ~3.1 [1] Indicates hydrophobicity; affects membrane permeability
Solubility Low in aqueous solutions [1] Requires dissolution in DMSO or other solvents
Storage Conditions -20°C, protected from light [3] Prevents degradation and maintains stability
Common Solvents DMSO, ethanol Stock solutions typically prepared at high concentrations

Concentration Guidelines for Cell Culture Applications

Determining appropriate this compound concentrations is critical for designing valid experimental protocols across different cell models and research objectives. Based on current literature, effective this compound concentrations vary considerably depending on cell type, treatment duration, and desired biological effect. For senescence models, research indicates that this compound exhibits potent senolytic activity at concentrations ranging from 5 to 40 μM in D-galactose-induced senescent granulosa cells, with optimal effects observed at 10-20 μM for reducing SA-β-galactosidase activity and restoring proliferation capacity [3]. Similarly, in vascular smooth muscle cell calcification models, this compound effectively suppressed pro-calcific signaling at 1 μM and reduced calcification at this concentration when administered concurrently with calcification medium [4].

For metabolic disease research involving hepatic models, this compound has demonstrated efficacy in reducing lipid accumulation in HepG2 cells exposed to sodium oleate, with studies reporting effective concentrations between 5-80 μM in MTT assays [5]. In cancer research, investigations using A549 lung carcinoma cells and WI-38 lung fibroblasts have employed this compound concentrations from 5-40 μM to evaluate senotherapeutic effects, though responses appear cell-type dependent [6]. The following table consolidates recommended concentration ranges based on current experimental evidence:

Table 2: this compound Concentration Guidelines for Cell Culture Applications

Cell Type/Model Concentration Range Primary Effects Key References
Senescent Cells (General) 5-40 μM Senolytic activity, reduced SA-β-gal, SASP suppression [3] [6]
Vascular Smooth Muscle Cells 1-20 μM Anti-calcific effects, p38 MAPK inhibition [4]
HepG2 (Steatosis Model) 5-80 μM Reduced lipid accumulation, enhanced antioxidant defense [5]
Cancer Cell Lines 5-40 μM Variable senolytic/senomorphic effects, SASP modulation [6]
Granulosa Cells 5-40 μM Senescence protection, Nrf2/HO-1 activation [3]
Endothelial Cells 10-30 μM Apoptosis induction in senescent cells, Pi3k-Akt regulation [7]

Critical Considerations for Concentration Selection: When establishing this compound concentrations for experimental applications, researchers should consider several key factors. First, preliminary viability assays (MTT, CCK-8, etc.) are essential to determine cell-type-specific toxicity thresholds, as this compound's effects can vary significantly between primary cells and immortalized lines. Second, treatment duration influences effective concentration, with longer exposures typically requiring lower concentrations to achieve desired effects. Third, the specific biological outcome being measured may have different concentration optima; for instance, senolytic effects often require higher concentrations than anti-inflammatory effects. Finally, solvent concentration should be carefully controlled, with DMSO not exceeding 0.1% in final treatment media to avoid solvent-induced artifacts [3].

Detailed Experimental Protocols

Senescence Induction and this compound Treatment Protocol

Objective: This protocol establishes a standardized method for inducing cellular senescence and evaluating this compound's senolytic activity in vitro, adaptable to various cell types including granulosa cells, fibroblasts, and vascular smooth muscle cells.

Materials:

  • Cell line of interest (WI-38, A549, or primary cells)
  • D-galactose (D-gal) for chemical senescence induction [3]
  • This compound (prepare 20 mM stock solution in DMSO, store at -20°C)
  • Complete culture medium appropriate for cell type
  • Senescence-associated β-galactosidase (SA-β-gal) staining kit
  • EdU proliferation assay kit
  • Antibodies for senescence markers (p53, p21, p16)

Procedure:

  • Cell Seeding: Plate cells at appropriate density (e.g., 5×10³ cells/cm²) in complete medium and allow attachment for 24 hours.
  • Senescence Induction: Treat cells with 200 mM D-galactose for 48 hours [3]. Alternatively, other senescence inducers such as doxorubicin (0.2 μM for A549, 1 μM for WI-38) may be used [6].
  • This compound Treatment: Following senescence induction, replace medium with fresh medium containing this compound at experimental concentrations (typically 5-40 μM). Include vehicle control (DMSO ≤0.1%).
  • Incubation: Maintain cells with this compound for 24-48 hours based on experimental endpoints.
  • Analysis:
    • SA-β-Gal Staining: Fix cells and assess according to kit instructions [3].
    • Proliferation Assay: Perform EdU labeling per manufacturer's protocol [6].
    • Western Blotting: Analyze senescence markers (p53, p21) and proliferation proteins (CCND1, CDK2) [3].
    • RNA Analysis: Extract RNA for qPCR analysis of senescence-associated secretory phenotype (SASP) factors.

The experimental workflow for senescence induction and analysis can be visualized as follows:

G Start Plate Cells Induce Induce Senescence (D-gal 200 mM, 48h or Doxorubicin) Start->Induce Treat This compound Treatment (5-40 μM, 24-48h) Induce->Treat Analyze Analysis Treat->Analyze SA_beta_gal SA-β-Gal Staining Analyze->SA_beta_gal Prolif Proliferation Assay Analyze->Prolif WB Western Blot Analyze->WB RNA qPCR Analysis Analyze->RNA

Figure 1: Experimental Workflow for Senescence Induction and this compound Treatment

Hepatic Steatosis Model and this compound Intervention

Objective: This protocol details the induction of lipid accumulation in HepG2 cells to model hepatic steatosis and the evaluation of this compound's therapeutic potential.

Materials:

  • HepG2 cells (ATCC HB-8065)
  • Sodium oleate (prepare 100 mM stock solution in culture medium)
  • This compound (20 mM stock in DMSO)
  • Oil Red O staining solution
  • Triglyceride and cholesterol assay kits
  • ALT, AST assay kits
  • RNA extraction kit for gene expression analysis

Procedure:

  • Cell Culture: Maintain HepG2 cells in DMEM with 10% FBS at 37°C, 5% CO₂.
  • Steatosis Induction: Treat cells with 1 mM sodium oleate for 24 hours to induce lipid accumulation [5].
  • This compound Intervention: Following steatosis induction, treat cells with this compound (5-80 μM) for 24 hours.
  • Assessment:
    • Lipid Accumulation: Fix cells with 4% PFA, stain with Oil Red O, and quantify via extraction or imaging.
    • TG/TC Measurement: Extract cellular lipids, quantify using commercial kits.
    • Gene Expression: Analyze RNA-seq or perform RT-qPCR for genes involved in gluconeogenesis (PEPCK, G6PC) and antioxidant response (GPx3, NQO1) [5].
    • Pathway Analysis: Evaluate GSK-3β/Nrf2/HO-1 signaling pathway activation via Western blot.
Vascular Calcification Assay

Objective: This protocol evaluates this compound's anti-calcific effects in vascular smooth muscle cells under pro-calcific conditions.

Materials:

  • Primary human aortic smooth muscle cells (HAoSMCs)
  • Calcification medium (DMEM with 2.6 mM CaCl₂ and 2.6 mM β-glycerophosphate)
  • This compound (prepare fresh from DMSO stock)
  • Osteosense fluorescence agent or Alizarin Red S
  • Calcium content assay kit
  • RNA extraction kit
  • Antibodies for DUSP1, p-p38, p38

Procedure:

  • Cell Seeding: Plate HAoSMCs at 1×10⁴ cells/cm² in standard growth medium.
  • Calcification Induction: Treat cells with calcification medium for up to 11 days, refreshing every 2-3 days [4].
  • This compound Treatment: Add this compound (1 μM) concurrently with calcification medium.
  • Assessment:
    • Calcium Deposition: Quantify using Osteosense fluorescence or calcium content assay after 11 days.
    • Gene Expression: Analyze pro-calcific markers (BMP2, ALPL, CBFA1) via RT-qPCR after 48 hours [4].
    • Protein Analysis: Evaluate DUSP1 expression and p38 MAPK phosphorylation by Western blot.
    • Pathway Validation: Perform DUSP1 knockdown to confirm mechanism.

Mechanism of Action and Signaling Pathways

Nrf2-Mediated Antioxidant Pathway

This compound's activation of the Nrf2/HO-1 signaling pathway represents a fundamental mechanism underlying its antioxidant and cytoprotective effects. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 and targeted for proteasomal degradation. This compound disrupts this interaction by activating GSK-3β, which facilitates nuclear translocation of Nrf2 and subsequent transcription of antioxidant response element (ARE)-containing genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione peroxidase 3 (GPx3) [5]. This mechanism has been demonstrated in hepatic models where this compound administration counteracted oxidative stress associated with metabolic dysfunction-associated fatty liver disease (MAFLD). The enhanced expression of antioxidant enzymes resulting from Nrf2 activation contributes to reduced hepatic steatosis, improved lipid parameters, and normalized glucose metabolism [5]. The Nrf2 pathway activation can be visualized as follows:

G This compound This compound GSK3b GSK-3β This compound->GSK3b Keap1 Keap1 Degradation GSK3b->Keap1 Nrf2 Nrf2 Activation Keap1->Nrf2 Nucleus Nuclear Translocation Nrf2->Nucleus ARE ARE Transcription Nucleus->ARE HO1 HO-1 Expression ARE->HO1 NQO1 NQO1 Expression ARE->NQO1 GPx3 GPx3 Expression ARE->GPx3 Effects Antioxidant Effects Reduced Oxidative Stress HO1->Effects NQO1->Effects GPx3->Effects

Figure 2: Nrf2-Mediated Antioxidant Pathway Activated by this compound

Senolytic Action Through Pi3k-Akt-Bcl-2 Pathway

This compound demonstrates selective senolytic activity by targeting anti-apoptotic pathways preferentially in senescent cells. The mechanism involves inhibition of the Pi3k-Akt signaling axis and subsequent modulation of Bcl-2 family proteins. In senescent endothelial cells, this compound suppresses phosphorylation of Pi3k and Akt, leading to reduced expression of anti-apoptotic proteins Bcl-2 and Bcl-xL. This disruption of the pro-survival pathway promotes mitochondrial outer membrane permeabilization, cytochrome c release, and activation of the caspase cascade, ultimately triggering selective apoptosis of senescent cells [7]. This mechanism has been validated in models of diabetic aortic aging, where this compound treatment reduced vascular senescent cell burden and improved vasomotor function. The specificity for senescent cells appears to stem from their heightened dependence on anti-apoptotic pathways, particularly the Bcl-2/Bcl-xL network, for maintaining viability despite elevated stress signals [7]. The senolytic action mechanism can be visualized as follows:

G This compound This compound PI3K PI3K Inhibition This compound->PI3K Akt Akt Inhibition PI3K->Akt Bcl2 Bcl-2/Bcl-xL Downregulation Akt->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Selective Apoptosis of Senescent Cells Caspase->Apoptosis

Figure 3: Senolytic Action of this compound Through Pi3k-Akt-Bcl-2 Pathway

Formulation Strategies to Enhance Efficacy

The limited aqueous solubility and rapid metabolism of this compound present significant challenges for its effective application in both research and potential clinical settings. To address these limitations, several advanced formulation strategies have been developed:

  • Liposomal Encapsulation: Liposome-encapsulated this compound has demonstrated enhanced cellular uptake and therapeutic efficacy compared to free this compound. Studies using liposomal formulations showed significant reduction in SASP factors (IL-6, IL-8) at lower concentrations than required for free this compound, indicating improved delivery efficiency [6]. The liposomal structure, composed of phospholipid bilayers, effectively encapsulates hydrophobic this compound molecules and facilitates their intracellular delivery through membrane fusion or endocytic pathways.

  • Co-amorphous Systems: Research has explored co-amorphous this compound formulations with other flavonoids like naringenin to enhance solubility and metabolic effects. These systems demonstrated improved bioavailability and significant effects on metabolic parameters including fat mass reduction, glucose tolerance improvement, and gut microbiota modulation in preclinical models [2].

  • Nanoparticle Delivery: Various nanoparticle systems, including polymeric nanoparticles and solid lipid nanoparticles, are under investigation for this compound delivery. These systems aim to improve stability, control release kinetics, and enhance target tissue accumulation [1]. For psoriasis research, this compound-loaded nanocarriers have shown promise in improving skin penetration and localized effects [1].

Practical Implementation Note: For routine cell culture applications, researchers can prepare this compound in liposomal formulations using thin-film hydration methods followed by extrusion to create uniformly sized vesicles. However, for most in vitro applications, DMSO solubilization remains the most practical approach, with attention to maintaining consistent solvent concentrations across treatment groups.

Conclusion and Research Perspectives

The accumulating evidence from current studies positions this compound as a versatile research tool with multifaceted applications across various disease models and mechanistic investigations. The compound's ability to simultaneously modulate multiple signaling pathways—including Nrf2-mediated antioxidant defense, Pi3k/Akt-regulated apoptosis, and NF-κB-driven inflammation—makes it particularly valuable for studying complex biological processes. The concentration guidelines and experimental protocols outlined in this document provide researchers with a foundation for incorporating this compound into their experimental designs, with appropriate consideration of cell-type-specific responses and formulation requirements.

Future research directions should focus on several key areas: First, standardization of this compound formulations across laboratories would enhance reproducibility and comparability of results. Second, more comprehensive investigations of this compound's effects on primary cell cultures and complex co-culture systems would better predict physiological relevance. Third, the development of more sophisticated delivery systems, including targeted nanocarriers, may unlock additional research applications by improving specificity and efficacy. Finally, systematic exploration of combination therapies with other senolytics, antioxidants, or conventional therapeutics may reveal synergistic effects with translational potential.

As research continues to elucidate the full spectrum of this compound's biological activities and optimal application parameters, this natural flavonoid promises to remain a valuable tool for probing cellular mechanisms and developing novel therapeutic approaches for age-related diseases, metabolic disorders, and cancer.

References

Comprehensive Application Notes and Protocols: Enhancing Fisetin Solubility and Bioavailability for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fisetin Solubility Challenges

This compound (3,3′,4′,7-tetrahydroxyflavone) is a dietary flavonoid with demonstrated therapeutic potential across multiple disease models, including cancer, neurodegenerative disorders, metabolic conditions, and osteoporosis. Despite its promising pharmacological activities, this compound faces significant pharmaceutical development challenges due to its inherently poor aqueous solubility (approximately 10.45 µg/mL) and low oral bioavailability (approximately 44.1%). These limitations severely restrict its clinical translation and therapeutic efficacy. The physicochemical properties of this compound, including high lipophilicity (logP ≈ 3.2) and crystalline nature (melting point ≈ 330°C), contribute to these formulation challenges. This document provides detailed experimental protocols and application notes to overcome these limitations through various formulation strategies, supported by quantitative data and methodological details to facilitate research and development activities.

Table 1: Fundamental Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₅H₁₀O₆ [1]
Molecular Weight 286.239 g/mol [1]
Aqueous Solubility 10.45 µg/mL [2]
Log P (lipophilicity) 3.2 [2]
Melting Point ~330°C [1]
Bioavailability ~44.1% [2]

Formulation Strategies for Solubility Enhancement

Multiple formulation approaches have been investigated to address the solubility limitations of this compound. The following strategies have demonstrated significant improvements in solubility, bioavailability, and therapeutic potential:

Chemical Modification Approaches
  • Enzymatic Glycosylation: Using cyclodextrin glycosyltransferase (CGTase) from Paenibacillus sp. RB01, this compound glycoside derivatives were synthesized via transglycosylation reactions. This approach achieved at least 800-fold improvement in water solubility compared to native this compound while maintaining antioxidant activity. The resulting glycosides included this compound mono-, di-, and triglucosides and their isomers, connected through α-1,4-glycosidic linkages [3].

  • Cycloamylose Encapsulation: Enzymatic encapsulation using cycloamylose produced by cyclodextrin glucanotransferase significantly improved this compound's water solubility. This approach utilizes the cyclization activity of CGTase on starch substrates to create cyclic structures that form inclusion complexes with this compound molecules [4].

Nanoformulation Technologies
  • Polymeric Nanoparticles: PLGA (poly(lactic-co-glycolic acid)) nanoparticles have demonstrated enhanced this compound stability and bioactivity. These formulations showed improved osteogenic effects in studies, promoting RUNX2 and SP7 gene expression critical for bone formation [5].

  • Lipid-Based Systems: Various lipid nanocarriers, including liposomes, solid lipid nanoparticles, and nanoemulsions, have been developed to improve this compound delivery. These systems enhance gastrointestinal absorption and provide sustained release profiles [6] [2].

  • Co-amorphous Dispersions: Using supercritical carbon dioxide (scCO₂) technology, researchers created amorphous this compound dispersions with copovidone carrier. This method significantly enhanced dissolution rates and bioavailability while demonstrating neuroprotective potential through acetylcholinesterase inhibition and antioxidant activities [7].

Table 2: Quantitative Comparison of this compound Solubility Enhancement Strategies

Formulation Approach Solubility Improvement Key Advantages Therapeutic Evidence
Enzymatic Glycosylation ≥800-fold increase Maintains antioxidant activity, improved water solubility Enhanced antioxidant capacity preservation [3]
PLGA Nanoparticles Not quantified Increased stability, sustained release Promoted osteogenic differentiation in vitro and in zebrafish [5]
Liposomal Encapsulation Not quantified Enhanced cellular uptake, protection from degradation Improved skin penetration for psoriasis treatment [6]
Co-amorphous Dispersions (scCO₂) Significant dissolution improvement Green preparation method, enhanced neuroprotection Demonstrated acetylcholinesterase inhibition and antioxidant effects [7]
Cycloamylose Encapsulation Significant water solubility improvement Enzymatic approach, biocompatible Improved solubility parameters [4]

Experimental Protocols

Protocol 1: Enzymatic Glycosylation of this compound Using CGTase

Objective: To synthesize this compound glycoside derivatives using cyclodextrin glycosyltransferase (CGTase) to enhance water solubility.

Materials and Equipment:

  • This compound (>95% purity)
  • β-cyclodextrin (glycosyl donor)
  • CGTase from Paenibacillus sp. RB01 (partially purified)
  • Phosphate buffer (50 mM, pH 6.0)
  • Organic solvent (e.g., DMSO)
  • Incubator or water bath
  • HPLC system with MS detection
  • Glucoamylase and α-glucosidase (for structural analysis)

Procedure:

  • Enzyme Production and Purification:

    • Culture Paenibacillus sp. RB01 in Horikoshi's medium containing 1% soluble starch, 0.5% yeast extract, 0.1% K₂HPO₄, 0.02% MgSO₄, 0.5% peptone, and 0.75% Na₂CO₃.
    • Incubate at 37°C with shaking at 250 rpm for 72 hours.
    • Separate cells by centrifugation at 8,000 × g for 15 minutes at 4°C.
    • Partially purify CGTase from supernatant using starch adsorption method: add 5% (w/v) pre-dried corn starch to crude enzyme solution, stir at 4°C overnight, collect starch by centrifugation, and elute enzyme with TB2 buffer (0.2 M maltose in 10 mM Tris-HCl with 10 mM CaCl₂, pH 8.5).
    • Dialyze eluent against 50 mM phosphate buffer (pH 6.0) [3].
  • Transglycosylation Reaction:

    • Prepare reaction mixture containing:
      • 400 mg/L this compound (dissolved in appropriate organic co-solvent)
      • 5% β-cyclodextrin (glycosyl donor)
      • Partially purified CGTase in phosphate buffer
    • Incubate at optimal temperature (determined empirically, typically 40-60°C) for 24 hours with continuous mixing.
    • Terminate reaction by heating at 90°C for 10 minutes [3].
  • Product Purification and Characterization:

    • Separate glycosylated products using preparative HPLC or column chromatography.
    • Characterize structures using LC-MS/MS to identify mono-, di-, and triglucosides and their isomers.
    • Confirm glycosidic linkages through enzymatic hydrolysis with glucoamylase and α-glucosidase.
    • Measure water solubility of purified glycosides using saturation shake-flask method [3].

Notes: The organic co-solvent concentration should be optimized to balance this compound solubility and enzyme activity. Reaction monitoring through TLC or HPLC is recommended to determine optimal reaction time.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles

Objective: To formulate this compound-loaded PLGA nanoparticles for improved stability and therapeutic efficacy.

Materials and Equipment:

  • This compound (>95% purity)
  • PLGA (50:50 lactic acid:glycolic acid ratio)
  • Polyvinyl alcohol (PVA)
  • Dichloromethane (DMSO)
  • Phosphate buffered saline (PBS, pH 7.4)
  • Probe sonicator
  • Magnetic stirrer
  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 10 mg this compound and 100 mg PLGA in 5 mL dichloromethane with continuous stirring until complete dissolution.

  • Aqueous Phase Preparation: Prepare 2% (w/v) PVA solution in distilled water.

  • Emulsion Formation:

    • Add organic phase to 20 mL aqueous PVA solution dropwise with continuous probe sonication at 100 W for 5 minutes in an ice bath to form oil-in-water emulsion.
    • Transfer emulsion to 100 mL of 1% PVA solution and stir continuously for 4 hours to evaporate organic solvent.
  • Nanoparticle Collection:

    • Centrifuge nanoparticle suspension at 15,000 × g for 30 minutes at 4°C.
    • Wash pellet three times with distilled water to remove excess PVA.
    • Resuspend nanoparticles in PBS or lyophilize for storage [5] [2].
  • Characterization:

    • Determine particle size and zeta potential using dynamic light scattering.
    • Measure drug loading and encapsulation efficiency using HPLC analysis after nanoparticle dissolution in acetonitrile.
    • Evaluate in vitro release profile in PBS (pH 7.4) using dialysis method.

Notes: The drug-polymer ratio, surfactant concentration, and sonication parameters can be optimized to achieve desired particle size and drug loading. Sterile filtration may be applied before lyophilization for parenteral formulations.

Protocol 3: Co-amorphous this compound Dispersion via Supercritical CO₂

Objective: To prepare amorphous this compound dispersion with copovidone using supercritical carbon dioxide for enhanced dissolution and neuroprotection.

Materials and Equipment:

  • This compound (>95% purity)
  • Copovidone (CPV)
  • Carbon dioxide (food grade)
  • Supercritical fluid extraction apparatus (SFT-120 or equivalent)
  • Tube mill or homogenizer
  • X-ray diffractometer
  • FTIR spectrometer

Procedure:

  • Physical Mixture Preparation:

    • Blend this compound and copovidone in desired ratios (typically 10-25% this compound w/w) in an agate mortar for 5 minutes until homogeneous.
  • Supercritical Processing:

    • Transfer 5.0 g of physical mixture to steel vessel of SFT-120 apparatus.
    • Set process parameters: pressure 6000 psi, temperature 80°C.
    • Maintain conditions for 3 hours with continuous CO₂ flow.
    • Slowly depressurize system and collect processed material [7].
  • Post-Processing:

    • Grind collected sample using tube mill at 8000 rpm for 1 minute to homogenize.
    • Store in desiccator protected from light.
  • Characterization:

    • Confirm amorphization using powder X-ray diffraction (loss of crystalline peaks).
    • Analyze intermolecular interactions via FTIR spectroscopy.
    • Evaluate dissolution profile in biologically relevant media.
    • Assess antioxidant activity (ABTS, CUPRAC, DPPH, FRAP assays) and neuroprotective effects (acetylcholinesterase inhibition assay) [7].

Notes: The this compound concentration in the dispersion should be optimized based on intended application. Process parameters may require adjustment depending on specific supercritical fluid equipment.

Analytical Methodologies for Characterization

Solubility Assessment Protocol

Saturation Shake-Flask Method:

  • Add excess this compound or this compound formulation to aqueous buffer (e.g., PBS, pH 7.4).
  • Vortex vigorously for initial dispersion.
  • Equilibrate in shaking water bath at 37°C for 24 hours.
  • Centrifuge at 10,000 × g for 10 minutes to separate undissolved material.
  • Filter supernatant through 0.45 μm membrane filter.
  • Dilute filtrate appropriately and analyze this compound concentration using validated HPLC method.
  • Calculate solubility as concentration in μg/mL [3] [2].
HPLC Analysis of this compound

Chromatographic Conditions (adapt from literature):

  • Column: C18 reverse phase (250 × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile:water with 0.1% formic acid (gradient or isocratic)
  • Flow rate: 1.0 mL/min
  • Detection: UV-Vis at 360-370 nm
  • Injection volume: 20 μL
  • Retention time: ~10-15 minutes (validate for specific column)

Validation: Establish linearity, precision, accuracy, and recovery according to ICH guidelines [3] [7].

Formulation Strategy and Workflow Visualizations

fisetin_formulation_strategy Start This compound Solubility Challenge Enzymatic Enzymatic Glycosylation (CGTase) Start->Enzymatic Cycloamylose Cycloamylose Encapsulation Start->Cycloamylose Polymeric Polymeric Nanoparticles (PLGA) Start->Polymeric Lipid Lipid-Based Systems (Liposomes, SLN) Start->Lipid Supercritical Supercritical CO₂ Dispersions Start->Supercritical Result1 Glycosylated this compound Enzymatic->Result1 800x solubility Result2 Inclusion Complex Cycloamylose->Result2 Enhanced solubility Result3 Polymeric NPs Polymeric->Result3 Stability & sustained release Result4 Lipid Nanocarriers Lipid->Result4 Improved penetration Result5 Amorphous Dispersion Supercritical->Result5 Enhanced dissolution

Figure 1: Strategic overview of this compound formulation approaches to address solubility limitations, highlighting three main technology platforms with their respective outcomes.

enzymatic_glycosylation_workflow Start Enzyme Production (Paenibacillus sp. RB01) Step1 Culture in Horikoshi Medium 72h, 37°C, 250 rpm Start->Step1 Step2 Centrifugation 8,000 × g, 15 min, 4°C Step1->Step2 Step3 Starch Adsorption Purification 5% starch, 4°C overnight Step2->Step3 Step4 Enzyme Elution TB2 buffer (0.2M maltose) Step3->Step4 Step5 Dialysis 50mM phosphate buffer, pH 6.0 Step4->Step5 Reaction Transglycosylation Reaction 400 mg/L this compound, 5% β-CD 24h, optimal temp Step5->Reaction Analysis Product Analysis Reaction->Analysis Step6 HPLC Separation Analysis->Step6 Step7 LC-MS/MS Characterization Step6->Step7 Step8 Enzymatic Hydrolysis (glucoamylase, α-glucosidase) Step7->Step8 Step9 Solubility Measurement Shake-flask method Step8->Step9

Figure 2: Detailed experimental workflow for enzymatic glycosylation of this compound using CGTase, including enzyme production, purification, reaction, and product characterization steps.

Conclusion and Future Perspectives

The formulation strategies presented herein provide scientifically validated approaches to overcome the significant solubility limitations of this compound. The quantitative data demonstrates that particularly enzymatic glycosylation and nanoformulation approaches offer substantial improvements in this compound's aqueous solubility and bioavailability. The detailed experimental protocols enable researchers to implement these methods in laboratory settings, accelerating this compound formulation development. As research progresses, combination approaches that integrate multiple strategies may offer additional benefits. Furthermore, standardized characterization methodologies across studies will facilitate more direct comparison of formulation efficacy. The continuing development of this compound formulations holds significant promise for realizing the clinical potential of this multifaceted therapeutic compound across various disease applications.

References

Comprehensive Application Notes and Protocols: Fisetin Administration in Vivo

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fisetin and Pharmacokinetic Profile

This compound (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, with the highest concentrations in strawberries (160 µg/g) and considerably lower amounts in apples, onions, and other produce [1]. This polyphenolic compound has attracted significant scientific interest due to its diverse pharmacological properties, including senolytic, antioxidant, anti-inflammatory, neuroprotective, and potential anti-cancer effects [2] [3] [4]. The compound's chemical structure consists of two aromatic rings (A and B) connected via a heterocyclic pyrone ring (C-ring), with critical hydroxyl groups at positions 3, 7, 3', and 4' that contribute significantly to its biological activity [3].

Despite its promising therapeutic potential, this compound faces significant pharmacokinetic challenges that limit its clinical translation. The compound exhibits poor aqueous solubility (approximately 10.45 µg/mL) and high lipophilicity (logP 3.2), resulting in low oral bioavailability of approximately 44.1% [1]. After administration, this compound undergoes rapid phase II metabolism into sulfate and glucuronide conjugates, and it also converts to an active metabolite called geraldol (3,4′,7-trihydroxy-3′-methoxyflavone) [5]. These characteristics necessitate the development of specialized formulation strategies and precise administration protocols to achieve therapeutic efficacy in experimental models and potential clinical applications [5] [1].

Formulation Strategies for Enhanced Bioavailability

Bioavailability Enhancement Approaches

The low bioavailability of unformulated this compound has prompted the development of various formulation strategies to improve its solubility, stability, and absorption. Recent advances have yielded several promising approaches with significantly enhanced pharmacokinetic profiles, as summarized in the table below:

Table 1: Formulation Strategies for Improving this compound Bioavailability

Formulation Type Key Components Bioavailability Enhancement Key Findings
Hybrid-FENUMAT Fenugreek galactomannan fiber hydrogel scaffold 26.9-fold increase in AUC0-12h compared to unformulated this compound [5] Cmax of 238.2 ng/mL vs. 9.97 ng/mL for unformulated this compound; Reduced conversion to geraldol [5]
Polymetric Nanoparticles PLGA-PEG-COOH, PCL, PLA Variable release profiles based on polymer hydrophobicity [1] Protection from gastric pH; Sustained release in intestinal conditions; 70% release after 7h (PLGA-PEG) vs. 24h (PCL) [1]
Lipid-Based Systems Sunflower lecithin, triglycerides Improved absorption with dietary fats [6] Significant enhancement when administered with high-fat meals [6]
Practical Formulation Selection Guidelines

For in vivo studies, the selection of an appropriate formulation depends on the specific research objectives and experimental constraints. The Hybrid-FENUMAT formulation (commercially referred to as FF-20) represents the most significant advancement in bioavailability enhancement, making it particularly suitable for studies where maximal systemic exposure is desired with lower dosing [5]. For research focusing on targeted delivery or sustained release, polymeric nanoparticle systems based on PLGA-PEG or similar copolymers offer advantages in controlling release kinetics and protecting the compound from premature metabolism [1]. In cases where formulated products are unavailable, administration of unformulated this compound with dietary fats (such as medium-chain triglyceride oil or high-fat meals) can provide a practical, though less potent, improvement in absorption [6].

In Vivo Administration Methods and Protocols

Oral Administration

Oral administration represents the most common and clinically relevant route for this compound delivery in experimental models. The protocol varies significantly based on the formulation and research objectives:

  • Unformulated this compound: Prepare a suspension using vehicles such as 0.5% carboxymethyl cellulose (CMC) or 5% dimethyl sulfoxide (DMSO) in phosphate-buffered saline (PBS). Administer via oral gavage at doses typically ranging from 10-100 mg/kg body weight for general pharmacological effects [7] [8]. For senolytic applications, higher doses up to 500 mg/kg may be required, typically administered intermittently (e.g., 2 consecutive days per month) rather than chronically [4].

  • Bioavailability-Enhanced Formulations: When using enhanced bioavailability formulations like Hybrid-FENUMAT (FF-20), significantly lower doses can be effective. In human pharmacokinetic studies, a single dose of 1000 mg FF-20 (delivering 192 mg this compound) demonstrated dramatically improved plasma concentrations compared to unformulated this compound [5]. Always administer with a source of dietary fats (such as medium-chain triglyceride oil or high-fat meals) to enhance absorption regardless of formulation [6].

  • Dosing Regimen Considerations: For senolytic applications, intermittent dosing (e.g., 2 consecutive days monthly) is commonly employed based on the "hit-and-run" mechanism of senolytics [4]. For chronic conditions (e.g., metabolic disorders, neurological conditions), daily administration may be more appropriate, with treatment durations extending from several weeks to months depending on the disease model [2] [9].

Intraperitoneal Administration

Intraperitoneal injection provides a non-oral alternative that bypasses first-pass metabolism and gastrointestinal absorption limitations:

  • Prepare this compound solution in DMSO (typically not exceeding 5% final concentration) diluted with PBS or saline.
  • Standard doses range from 5-50 mg/kg body weight [9].
  • Administer via injection into the lower left quadrant of the abdomen to avoid organ damage.
  • This route achieves more predictable plasma levels compared to oral administration of unformulated this compound but is less clinically translatable.
Specialized Administration Methods

For specific research applications, localized administration routes may be employed:

  • Intragastric Administration: Used in otitis media models, where this compound is administered via intragastric gavage at 10-20 mg/kg for 10 days following LPS induction of inflammation [8].
  • Future Advanced Delivery Systems: Emerging approaches include this compound-loaded polymeric nanoparticles for enhanced brain targeting and lipid-based systems for improved lymphatic absorption [1].

Mechanistic Pathways of this compound Action

Senolytic Mechanism

This compound functions as a potent senolytic agent through selective induction of apoptosis in senescent cells, which accumulate in aged tissues and contribute to age-related pathologies [2] [4]. The diagram below illustrates the key molecular pathways involved in this compound's senolytic activity:

G This compound This compound SCAPs Senescent Cell Anti-Apoptotic Pathways (SCAPs) This compound->SCAPs Targets BCL2 BCL-2/BCL-xL Pathways SCAPs->BCL2 Inhibits Apoptosis Apoptosis BCL2->Apoptosis Induces SenescentCells Senescent Cells SenescentCells->Apoptosis Selective elimination HealthyCells Healthy Cells HealthyCells->this compound Minimal effect

Diagram 1: Senolytic Mechanism of this compound - This diagram illustrates the selective targeting of Senescent Cell Anti-Apoptotic Pathways (SCAPs), particularly BCL-2 and BCL-xL, leading to preferential apoptosis induction in senescent cells while sparing healthy cells.

The senolytic activity of this compound was comprehensively demonstrated in a landmark study by Yousefzadeh et al. (2018), where researchers screened ten flavonoids and identified this compound as the most potent senotherapeutic [4]. In progeroid and aged wild-type mice, this compound treatment reduced senescence markers in multiple tissues, extended median lifespan by approximately 10%, and improved tissue homeostasis without significant adverse effects [2] [4]. The selective elimination of senescent cells (approximately 70% reduction in senescent cell burden) follows a "hit-and-run" mechanism, where intermittent administration is sufficient to maintain reduced senescent cell loads [4].

Neuroprotective Mechanisms

This compound demonstrates significant neuroprotective properties in models of traumatic brain injury (TBI), stroke, and neurodegenerative diseases through multiple interconnected pathways:

G This compound This compound Ferroptosis Inhibits Ferroptosis This compound->Ferroptosis PI3K Activates PI3K/AKT/NRF2 Pathway This compound->PI3K OxStress Reduces Oxidative Stress This compound->OxStress Inflammation Suppresses Neuroinflammation This compound->Inflammation Neuroprotection Neuroprotection Ferroptosis->Neuroprotection PI3K->Neuroprotection OxStress->Neuroprotection Inflammation->Neuroprotection

Diagram 2: Neuroprotective Mechanisms of this compound - This diagram shows the multiple pathways through which this compound exerts neuroprotective effects, including inhibition of ferroptosis, activation of the PI3K/AKT/NRF2 pathway, reduction of oxidative stress, and suppression of neuroinflammation.

In a controlled study on traumatic brain injury, this compound administration (25-50 mg/kg orally for 24 days) significantly improved functional recovery, reduced brain edema, and preserved cognitive function in mice subjected to repetitive mild closed head injury [9]. The anti-ferroptotic activity of this compound was particularly noteworthy, as it inhibited iron-dependent lipid peroxidation and activated the PI3K/AKT/NRF2 pathway, leading to reduced oxidative damage and improved neuronal survival [9]. Additionally, in ischemic stroke models, this compound extended the therapeutic window for tissue plasminogen activator (tPA) treatment from 3 to 5 hours, demonstrating its potential as an adjunct therapy in acute stroke [2].

Comprehensive Dosage Guidelines Across Disease Models

Table 2: Effective this compound Doses in Various In Vivo Disease Models

Disease/Condition Model System Dose Range Administration Route Treatment Duration Key Outcomes
Aging/Senolysis Progeroid and aged wild-type mice [4] 100-500 mg/kg Oral Intermittent (e.g., 2 days monthly) 10% lifespan extension; Reduced senescence markers [4]
Ischemic Stroke Human clinical trial [2] 100 mg this compound Oral (with standard care) Single dose with tPA Extended treatment window from 3 to 5 hours [2]
Traumatic Brain Injury Mouse repetitive mild closed head injury [9] 25-50 mg/kg Oral 24 days Improved neurobehavioral scores; Reduced brain edema; Inhibited ferroptosis [9]
Colorectal Cancer Human clinical trial [2] 100 mg this compound Oral 7 weeks Reduced systemic inflammation markers; Decreased cancer spread enzymes [2]
Acute Otitis Media Mouse LPS-induced model [8] 10-20 mg/kg Intragastric 10 days Reduced mucosal thickness; Suppressed pro-inflammatory cytokines [8]
Erectile Function Rat cavernous nerve injury model [7] 2.5 mg/kg Oral (gavage) 28 days Improved erectile function; Reduced smooth muscle apoptosis [7]
Pharmacokinetics Healthy human subjects [5] 1000 mg FF-20 (192 mg this compound) Oral Single dose 26.9-fold greater bioavailability vs. unformulated this compound [5]

Detailed Experimental Protocols

Protocol: Senolytic Efficacy Assessment in Aged Mice

This protocol evaluates the senolytic activity of this compound in aged mouse models, based on methodologies from Yousefzadeh et al. (2018) [4]:

  • Animal Model: Aged wild-type mice (20-24 months old) or progeroid models (e.g., Ercc1⁻/Δ mice)
  • Formulation: this compound suspended in 0.5% CMC or formulated in Hybrid-FENUMAT for enhanced bioavailability
  • Dosing Regimen:
    • Intermittent Protocol: Administer 100-500 mg/kg via oral gavage for 2 consecutive days, repeated monthly
    • Chronic Protocol: Administer 10-50 mg/kg daily for 2-3 months
  • Control Groups: Include vehicle-treated age-matched controls and young untreated controls
  • Tissue Collection: Euthanize animals 3-7 days after the last dose for tissue analysis
  • Senescence Biomarker Assessment:
    • SA-β-gal Staining: Cryosection tissues (10µm), fix in 2% formaldehyde/0.2% glutaraldehyde, incubate with X-gal solution (1mg/mL) at 37°C overnight (pH 6.0)
    • qPCR Analysis: Extract RNA from tissues, synthesize cDNA, and perform qPCR for p16Ink4a, p21Cip1, and SASP factors (IL-6, MMP-3)
    • Western Blotting: Analyze protein lysates for BCL-2 family proteins, cleaved caspase-3, and SASP factors
    • Histopathology: Comprehensive analysis of age-related pathology in multiple organs
Protocol: Neuroprotective Efficacy in Traumatic Brain Injury

This protocol assesses this compound's neuroprotective effects in TBI models, adapted from Frontiers in Pharmacology (2024) [9]:

  • Animal Model: C57BL/6J mice (8-10 weeks old, male)
  • TBI Induction: Use a modified repetitive mild closed head injury model
    • Anesthetize mice with ether
    • Position head directly under a metal hollow guide tube centered over the bregma
    • Drop a 54-g metal weight from 28-inch height to strike the mouse head
    • Administer 7 injuries over 9 days (daily on days 1-5, no injury days 6-7, injuries days 8-9)
  • Drug Administration:
    • Prepare this compound in vehicle (pure water + PEG400 + castor oil + absolute ethanol)
    • Administer 25 or 50 mg/kg this compound via oral gavage 30 minutes after each TBI procedure
    • Continue treatment for 24 days post-initial injury
    • Include vehicle-treated TBI controls and sham-operated controls
  • Outcome Measures:
    • Neurobehavioral Assessment: Use Neurobehavioral Severity Scale (NSS) on day 10
    • Cognitive Function: Perform Morris Water Maze test on days 25-30
    • Brain Edema: Measure brain water content using wet-dry weight method
    • Molecular Analysis: Western blotting for ferroptosis markers (GPX4, xCT, FTH1) and PI3K/AKT/NRF2 pathway activation
    • Histological Analysis: Nissl staining for neuronal survival, TUNEL staining for apoptosis
Protocol: Bioavailability Assessment in Preclinical Models

This protocol evaluates the pharmacokinetic profile of this compound formulations:

  • Animal Model: Healthy rodents (mice or rats) or alternatively, human subjects as in Krishnakumar et al. (2022) [5]
  • Study Design: Randomized, crossover design with appropriate washout period (≥10 days)
  • Dosing: Administer single dose of formulated vs. unformulated this compound
    • Human equivalent: 1000 mg FF-20 (delivering 192 mg this compound) vs. 1000 mg unformulated this compound [5]
    • Rodent equivalent: Proportionally scaled based on body surface area
  • Blood Collection:
    • Human: Collect samples at 0.5, 1, 2, 3, 5, 8, and 12 hours post-administration
    • Rodent: Serial sampling from jugular vein catheter or terminal cardiac puncture at similar intervals
  • Sample Processing:
    • Centrifuge blood at 4°C, 1500×g for 15 minutes
    • Store plasma at -80°C until analysis
  • Bioanalytical Method:
    • Use validated LC-MS/MS method for this compound and its metabolite (geraldol) quantification
    • Extract analytes from plasma using protein precipitation with acetonitrile
    • Employ gradient elution with C18 column and mass spectrometric detection
  • Pharmacokinetic Analysis:
    • Calculate AUC0-t, AUC0-∞, Cmax, Tmax, t1/2, and clearance parameters
    • Compare formulated vs. unformulated this compound using statistical methods

Conclusion and Future Perspectives

This compound represents a promising therapeutic candidate with demonstrated efficacy across multiple disease models, particularly in age-related conditions, neurological disorders, and inflammatory diseases. The successful translation of this compound research requires careful consideration of administration methods, with bioavailability-enhanced formulations showing significant potential to overcome the inherent pharmacokinetic limitations of the native compound. The intermittent dosing strategy for senolytic applications aligns with the "hit-and-run" mechanism of senolytics and may enhance the therapeutic window while minimizing potential long-term side effects.

Future research directions should focus on optimizing formulation strategies for specific therapeutic applications, conducting more comprehensive long-term toxicology studies, and validating efficacy in additional disease models. The ongoing clinical trials investigating this compound's effects in various age-related conditions will provide critical data for determining its ultimate clinical utility. As research progresses, this compound may emerge as an important tool in the development of novel therapeutic strategies for some of the most challenging age-related diseases facing modern societies.

References

Comprehensive Application Notes and Protocols: Fisetin Lipid-Based Delivery Systems for Enhanced Bioavailability and Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fisetin Delivery Challenges

This compound (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables such as strawberries (160 μg/g), apples, and onions, with an average daily intake estimated at approximately 0.4 mg per person [1] [2]. This bioactive compound has demonstrated exceptional therapeutic potential across multiple disease models, including anticancer, neuroprotective, anti-inflammatory, and senolytic activities [3] [4] [5]. Despite this promising therapeutic profile, the clinical application of this compound has been severely limited by its poor physicochemical properties, including low aqueous solubility (10.45 μg/mL), high lipophilicity (Log P 3.2), and consequently, poor oral bioavailability (44.1%) [1] [5]. Additionally, this compound undergoes rapid metabolism through phase II biotransformation into sulfate and glucuronide conjugates, further reducing its bioefficacy [3] [5].

Lipid-based delivery systems have emerged as a promising strategy to overcome these limitations by enhancing solubility, protecting against metabolism, and improving tissue penetration [6] [7] [5]. These systems leverage the natural lipid absorption pathways in the gastrointestinal tract, potentially increasing bioavailability while reducing systemic toxicity. This document provides comprehensive application notes and detailed experimental protocols for developing and characterizing various this compound-loaded lipid-based delivery systems, drawing on recent scientific advances and clinical findings.

This compound Lipid-Based Delivery Systems Overview

Physicochemical Properties and Bioavailability Challenges

The fundamental limitations of this compound stem from its chemical structure, which while contributing to its biological activity, also confers poor biopharmaceutical properties. This compound's crystalline nature and strong intermolecular hydrogen bonding network contribute to its low dissolution rate, the critical first step in oral absorption [5]. Following administration, this compound undergoes extensive first-pass metabolism, resulting in rapid conversion to its metabolites geraldol, sulfates, and glucuronides [3]. A recent human pharmacokinetic study demonstrated that after a 1000 mg dose of unformulated this compound, the maximum plasma concentration (Cmax) reached only 9.97 ng/mL, with an area under the curve (AUC0-12h) of 12.67 ng·h/mL, highlighting the pronounced bioavailability challenge [3].

Comparative Analysis of Lipid-Based Delivery Systems

Various lipid-based delivery systems have been investigated to improve this compound's bioavailability, each with distinct advantages and limitations:

Table 1: Comparison of this compound Lipid-Based Delivery Systems

Delivery System Typical Size Range (nm) Entrapment Efficiency (%) Key Advantages Reported Bioavailability Enhancement
Phytosomes 100-200 85-95 Enhanced stability, high drug loading, improved membrane permeability 3-5 fold increase in bioavailability compared to free this compound [7]
NLCs 120-150 75-85 High physical stability, controlled release, avoidance of organic solvents ~3.2 times lower IC50 value in cancer cells [8]
Liposomes 80-120 60-75 Biocompatible, biodegradable, ability to encapsulate both hydrophilic and lipophilic compounds Improved antitumor efficacy in vivo [7]
Hybrid Systems 150-300 70-90 Combination of multiple technologies, synergistic effects, targeted delivery 26.9-fold greater AUC in human studies [3]
SNEDDS 20-100 N/A (solution system) Ease of preparation, thermodynamic stability, spontaneous formation Under investigation [2]

The selection criteria for an appropriate delivery system depend on the intended route of administration, target tissue, desired release profile, and scalability requirements. For instance, nanostructured lipid carriers (NLCs) offer improved drug loading and stability compared to solid lipid nanoparticles, while phytosome technology provides enhanced absorption through the formation of complex with phospholipids [8] [7]. The recently developed Hybrid-FENUMAT system, which involves encapsulation of this compound micelles into fenugreek galactomannan hydrogel scaffold, has demonstrated remarkable success in human trials with a 26.9-fold increase in AUC compared to unformulated this compound [3].

Formulation Protocols

This compound-Loaded Nanostructured Lipid Carriers (NLCs)

Objective: To prepare and characterize this compound-loaded NLCs optimized for enhanced anticancer efficacy against metastatic melanoma [8].

Materials:

  • This compound (purity ≥98%)
  • Solid lipid: Glyceryl dibehenate (Compritol 888 ATO)
  • Liquid lipid: Medium-chain triglycerides (Miglyol 812)
  • Surfactant: Poloxamer 188
  • Organic solvent: Ethanol
  • Water: Purified water

Table 2: Formulation Composition for this compound-Loaded NLCs

Component Quantity Function
This compound 50 mg Active pharmaceutical ingredient
Compritol 888 ATO 300 mg Solid lipid matrix
Miglyol 812 150 mg Liquid lipid for imperfect crystal structure
Poloxamer 188 150 mg Surfactant for stabilization
Purified water Up to 20 mL Aqueous phase

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)
  • Probe sonicator
  • Magnetic stirrer with hot plate
  • Lyophilizer
  • Dynamic light scattering (DLS) instrument for particle size analysis
  • HPLC system for encapsulation efficiency determination

Procedure:

  • Lipid Phase Preparation: Accurately weigh this compound, Compritol 888 ATO, and Miglyol 812. Melt the lipids at 75°C ± 5°C (approximately 10°C above the melting point of Compritol) using a water bath. Add this compound to the molten lipid mixture and stir continuously at 500 rpm until completely dissolved.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 in purified water heated to the same temperature as the lipid phase (75°C ± 5°C) to ensure temperature equilibrium during emulsification.

  • Hot Emulsification: Gradually add the hot lipid phase to the aqueous phase while homogenizing at 15,000 rpm for 5 minutes using a high-shear homogenizer. Maintain the temperature at 75°C ± 5°C throughout the process.

  • Probe Sonication: Further reduce the particle size by subjecting the pre-emulsion to probe sonication at 40% amplitude for 10 minutes (30 seconds on/off cycles to prevent overheating).

  • Cooling and Solidification: Allow the nanoemulsion to cool slowly to room temperature under mild magnetic stirring (300 rpm) to facilitate lipid crystallization and NLC formation.

  • Lyophilization (optional): For improved long-term stability, lyophilize the NLC dispersion using appropriate cryoprotectants (e.g., 5% trehalose or mannitol).

Critical Parameters:

  • Temperature Control: Maintain both phases within ±2°C of each other during emulsification to prevent premature lipid crystallization.
  • Homogenization Parameters: Optimize speed and time based on desired particle size; increased homogenization time and speed generally yield smaller particles.
  • Lipid Ratio: Solid lipid to liquid lipid ratio of 2:1 has been found optimal for achieving high drug loading and physical stability [8].

The experimental workflow for this protocol is visualized below:

G Start Start NLC Preparation LipidPhase Prepare Lipid Phase Melt lipids (75°C) Add this compound Start->LipidPhase AqueousPhase Prepare Aqueous Phase Dissolve Poloxamer 188 in water (75°C) LipidPhase->AqueousPhase Emulsification Hot Emulsification Combine phases with homogenization (15,000 rpm) AqueousPhase->Emulsification Sonication Probe Sonication 40% amplitude, 10 min (30s on/off cycles) Emulsification->Sonication Cooling Cooling and Solidification Slow cooling with magnetic stirring Sonication->Cooling Lyophilization Lyophilization (Optional) With cryoprotectant Cooling->Lyophilization End This compound NLCs Ready Lyophilization->End

This compound-Phospholipid Complex (Phytosomes)

Objective: To prepare a self-assembled this compound-phospholipid complex for improved aqueous solubility and enhanced delivery to breast cancer cells [7].

Materials:

  • This compound (purity ≥98%)
  • Soy phosphatidylcholine (Lipoid S100)
  • Ethanol (absolute)
  • Dichloromethane (HPLC grade)
  • Dialysis membrane (MWCO 12-14 kDa)

Procedure:

  • Complex Formation: Dissolve this compound and soy phosphatidylcholine in a 1:2 molar ratio in a mixture of ethanol and dichloromethane (3:1 v/v). Stir the reaction mixture at 200 rpm for 4 hours at 60°C under reflux to prevent solvent evaporation.

  • Solvent Evaporation: Remove organic solvents using a rotary evaporator at 40°C under reduced pressure until a thin film forms.

  • Hydration: Hydrate the resulting thin film with phosphate buffer saline (pH 7.4) at 60°C for 30 minutes with gentle shaking.

  • Sonication: Subject the hydrated dispersion to probe sonication at 35% amplitude for 5 minutes to reduce the size and form uniform phytosomes.

  • Purification: Centrifuge the dispersion at 15,000 rpm for 30 minutes to remove any uncomplexed this compound or aggregates.

  • Characterization: Determine complexation efficiency using HPLC after dissolving a known amount of complex in methanol.

Critical Parameters:

  • Molar Ratio: The 1:2 this compound to phospholipid ratio has demonstrated optimal complexation efficiency and water solubility improvement [7].
  • Reaction Temperature: Maintain at 60°C to facilitate complex formation without degrading components.
  • Solvent Selection: Ethanol-dichloromethane mixture provides optimal solubility for both this compound and phospholipids.
Hybrid-FENUMAT Formulation

Objective: To encapsulate this compound micelles into fenugreek galactomannan (FG) hydrogel scaffold using Hybrid-FENUMAT technology for significantly enhanced bioavailability [3].

Materials:

  • This compound (purity ≥98%)
  • Sunflower lecithin
  • Sunflower oil
  • Fenugreek galactomannan (FG)
  • Microcrystalline cellulose (excipient)

Procedure:

  • Micelle Formation: Dissolve this compound and sunflower lecithin in ethanol using a 1:3 weight ratio. Slowly add sunflower oil while stirring to form this compound-loaded micelles.

  • Hydrogel Preparation: Prepare a 5% w/v fenugreek galactomannan hydrogel in purified water with continuous stirring for 24 hours to ensure complete hydration.

  • Incorporation: Gradually add the this compound micellar dispersion to the FG hydrogel under moderate shear mixing (1000 rpm) for 1 hour.

  • Evaporation: Remove the solvent using a thin-film evaporator at 40°C to obtain a dried powder.

  • Encapsulation: Fill the resulting powder into hard-shell gelatin capsules (500 ± 25 mg each) with microcrystalline cellulose as flow-improving excipient.

Critical Parameters:

  • Shear Mixing Intensity: Avoid excessive shear that might disrupt the hydrogel structure.
  • Drying Conditions: Controlled temperature (40°C) prevents degradation of active components.
  • Drug Content: The final formulation contains 19.2% this compound content as confirmed by HPLC [3].

Analytical Methods and Characterization

Physicochemical Characterization

Comprehensive characterization of this compound lipid-based delivery systems is essential for quality control and performance prediction:

Particle Size, PDI and Zeta Potential:

  • Utilize dynamic light scattering (DLS) with a Horiba SZ-100 particle size analyzer or equivalent.
  • Dilute samples appropriately with distilled water or 0.1 mM NaCl solution before measurement.
  • For NLCs, target size: 135.0 ± 5.5 nm, PDI: 0.176 ± 0.035, indicating a narrow size distribution [8].
  • Zeta potential values more negative than -30 mV suggest good physical stability due to electrostatic repulsion.

Entrapment Efficiency and Drug Loading:

  • Determine using ultracentrifugation method at 40,000 rpm for 45 minutes.
  • Separate the free drug (supernatant) from the loaded lipid particles (pellet).
  • Analyze drug content in supernatant using validated HPLC method:
    • Column: Phenomenex C18 (150 mm × 4.6 mm)
    • Mobile phase: 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B)
    • Gradient elution at flow rate of 1 mL/min
    • Detection wavelength: 360 nm
  • Calculate entrapment efficiency using: EE% = (Total drug - Free drug) / Total drug × 100
  • Target entrapment efficiency for NLCs: 78.16 ± 1.58% [8]

Morphological Analysis:

  • Perform HR-TEM (JEOL JEM-2100 LaB6) analysis at accelerating voltage of 200 kV.
  • Negative staining with 2% phosphotungstic acid provides good contrast.
  • SEM (ZEISS Sigma 500 VP) for surface morphology at various magnifications.

Crystallinity Studies:

  • Conduct powder X-ray diffraction (PXRD) using Bruker D8 Advance instrument:
    • Target Cu, kα – 1.54 Å, filter – Ni
    • Voltage: 40 kV, scanning rate: 1°/min
  • Differential scanning calorimetry (DSC) to study physical state of this compound in lipid matrix.
In Vitro Release Kinetics

Procedure:

  • Use dialysis membrane method with molecular weight cut-off based on system size.
  • Place this compound formulation in dialysis bag and immerse in release medium (PBS with 1% w/v SLS to maintain sink conditions).
  • Maintain at 37°C ± 0.5°C with continuous stirring at 100 rpm.
  • Withdraw samples at predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96 h) and replace with fresh medium.
  • Analyze samples using validated HPLC method.

Performance Standards:

  • NLCs should demonstrate sustained release profile with approximately 74.79 ± 3.75% release over 96 hours [8].
  • Phytosomes may show faster initial release due to complexation, followed by sustained phase.
Stability Studies

Protocol:

  • Store optimized formulations at various temperature conditions (4°C ± 2°C, 25°C ± 2°C/60% RH ± 5% RH, and 40°C ± 2°C/75% RH ± 5% RH).
  • Withdraw samples at predetermined time points (0, 1, 2, 3 months).
  • Evaluate physical stability (particle size, PDI, zeta potential) and chemical stability (drug content, degradation products).
  • NLCs should remain stable over 60 days with no significant changes in physicochemical parameters [8].

Biological Performance Assessment

In Vitro Anticancer Efficacy

Cell Culture:

  • Maintain appropriate cancer cell lines (e.g., A-375 and B16F10 for melanoma, MCF-7 for breast cancer) in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% antibiotics at 37°C in 5% CO₂ atmosphere.

Cytotoxicity Assay (MTT):

  • Seed cells in 96-well plates at density of 1 × 10⁴ cells/well and incubate for 24 hours.
  • Treat cells with various concentrations of free this compound and this compound formulations for 48 hours.
  • Add MTT solution (0.5 mg/mL) and incubate for 4 hours.
  • Replace medium with DMSO to dissolve formazan crystals.
  • Measure absorbance at 570 nm using microplate reader.
  • Calculate IC₅₀ values using appropriate software (e.g., GraphPad Prism).

Performance Benchmark:

  • This compound-NLCs should demonstrate at least ∼3.2 times lower IC₅₀ value compared to free this compound in A-375 and B16F10 cells [8].

Cellular Uptake Studies:

  • Use fluorescence microscopy or flow cytometry with fluorescently labeled formulations.
  • Incubate cells with formulations for predetermined time points (2, 4, 8, 24 h).
  • Wash with PBS, fix with paraformaldehyde, and visualize under microscope.
  • This compound-NLCs should show ∼1.8 times higher drug uptake at 48 h compared to free this compound [8].
In Vivo Efficacy Assessment

Animal Models:

  • Use appropriate cancer models (e.g., LL/2 tumor model for lung cancer, 4T1 for breast cancer, A-375 xenograft for melanoma).

Dosing Protocol:

  • Administer formulations via appropriate route (oral, intravenous, etc.) at optimized doses.
  • For pharmacokinetic studies: Collect blood samples at 0.5, 1, 2, 3, 5, 8, and 12 h after administration.
  • Separate plasma by centrifugation and analyze this compound content using LC-MS/MS.

Performance Standards:

  • Hybrid-FENUMAT formulation demonstrated 26.9-fold greater AUC₀–₁₂h and 23.8-fold higher Cmax compared to unformulated this compound in human subjects [3].
  • This compound-NLCs showed 5.9- and 10.7-fold higher inhibition in melanoma-associated metastasis in lungs and liver, respectively [8].

Application Guidance

System Selection Criteria

The choice of lipid-based delivery system should be guided by the specific therapeutic application:

  • For enhanced oral bioavailability: Hybrid-FENUMAT technology has demonstrated superior performance in human clinical trials with 26.9-fold increase in AUC, making it ideal for systemic effects [3].

  • For anticancer applications: NLCs have shown excellent tumor targeting and inhibition of metastasis, with significantly enhanced cytotoxicity (3.2-fold lower IC₅₀) and reduced metastatic burden (5.9-10.7 fold higher inhibition) [8].

  • For improved solubility and stability: Phytosome technology provides enhanced water solubility and chemical stability through complex formation with phospholipids, with complexation efficiency exceeding 85% [7].

  • For specific targeting: Surface-modified NLCs with targeting ligands can be developed for tissue-specific delivery, though this requires additional functionalization steps.

Regulatory Considerations

When developing this compound lipid-based formulations for clinical application, several regulatory aspects should be considered:

  • Quality Control: Establish rigorous specifications for critical quality attributes including particle size, size distribution, entrapment efficiency, drug loading, and in vitro release profile.

  • Safety Assessment: Although this compound has demonstrated a favorable safety profile in clinical studies with no adverse events reported at 1000 mg dose [3], comprehensive toxicity evaluation of the final formulated product is essential.

  • Manufacturing Compliance: Adhere to GMP guidelines during scale-up, with particular attention to process validation and quality control for lipid-based systems.

Conclusion

Lipid-based delivery systems represent a promising approach for overcoming the significant bioavailability challenges associated with this compound. The protocols outlined in this document provide researchers with detailed methodologies for developing, optimizing, and characterizing various this compound-loaded lipid carriers, including NLCs, phytosomes, and hybrid systems. The quantitative performance benchmarks derived from recent research enable meaningful assessment of formulation success. Particularly noteworthy is the exceptional bioavailability enhancement demonstrated by the Hybrid-FENUMAT technology in human subjects, showing more than 26-fold improvement in plasma exposure compared to unformulated this compound [3]. As research in this field advances, these lipid-based strategies are poised to unlock the full therapeutic potential of this compound for various clinical applications, particularly in cancer management and age-related diseases.

References

Comprehensive Application Notes and Protocols for Fisetin-Cyclodextrin Complexation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fisetin and Cyclodextrin Complexation

This compound (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid with demonstrated antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. However, its therapeutic application is significantly limited by poor aqueous solubility (approximately 1-10 µg/mL) and low bioavailability (approximately 44%). Complexation with cyclodextrins (CDs) presents an effective strategy to enhance this compound's solubility, stability, and biological efficacy through the formation of inclusion complexes.

Cyclodextrins are cyclic oligosaccharides with a hydrophobic internal cavity and hydrophilic exterior, enabling them to encapsulate poorly soluble compounds like this compound. This complexation shields this compound from degradation, increases its apparent solubility, and can enhance its bioavailability and therapeutic potential. These application notes provide detailed methodologies for preparing, characterizing, and evaluating this compound-cyclodextrin inclusion complexes for research and development applications.

Complexation Methods and Protocols

Freeze-Drying (Lyophilization) Method

The freeze-drying method is highly effective for producing this compound-cyclodextrin complexes with enhanced dissolution properties and improved stability. This method is particularly suitable for heat-sensitive compounds and yields products with high porosity and excellent solubility characteristics.

Materials: this compound (purity >99%), β-cyclodextrin or γ-cyclodextrin, ultrapure water, ethanol, freeze-dryer, vacuum oven, analytical balance, magnetic stirrer.

Procedure:

  • Solution Preparation: Dissolve β-CD or γ-CD in ultrapure water at 50-60°C with constant stirring to form a clear solution.
  • Guest Addition: Slowly add this compound dissolved in food-grade ethanol (final ethanol concentration <25% v/v) to the cyclodextrin solution in a 1:1 molar ratio.
  • Complexation: Stir the mixture continuously at 40°C for 12-24 hours protected from light.
  • Pre-lyophilization: Pre-freeze the solution at -80°C for 6 hours or in liquid nitrogen for 15 minutes.
  • Lyophilization: Transfer to a freeze-dryer and lyophilize for 48 hours at -50°C and <0.1 mbar pressure.
  • Post-processing: Collect the solid complex, gently grind if necessary, and store in a vacuum desiccator protected from light.

Quality Control Notes: The resulting complex should be a fine, yellow powder. Confirm complex formation through FT-IR, DSC, and XRD analyses. This method typically achieves solubility enhancement of 4.5 mg/mL for FIT/β-CD and 7.8 mg/mL for FIT/γ-CD complexes [1] [2].

Mechanochemical (Kneading) Method

The mechanochemical approach is a solvent-free or solvent-reduced method suitable for industrial scale-up, utilizing mechanical energy to drive complex formation.

Materials: this compound, cyclodextrin (β-CD, HP-β-CD), mortar and pestle or ball mill, minimal ethanol/water mixture (if needed).

Procedure:

  • Physical Mixture: Pre-mix this compound and cyclodextrin in 1:1 molar ratio using a mortar and pestle.
  • Kneading Process: Add hydroalcoholic solution (ethanol:water 1:1 v/v) dropwise while continuously kneading the mixture for 60-90 minutes until a homogeneous paste forms.
  • Drying: Spread the paste in a thin layer and dry at 40°C for 24 hours in a vacuum oven.
  • Particle Size Reduction: Gently grind the dried complex to obtain a uniform powder.
  • Storage: Store in airtight containers protected from light and moisture.

Applications: Particularly effective for preparing ternary systems such as this compound-Eudragit-HP-β-CD complexes, which demonstrate significantly improved solubility (126.5 ± 0.1 µg·mL⁻¹) and enhanced neuroprotective activity [3].

Spray Drying Method

Spray drying is ideal for producing inhalable powders with controlled particle size and morphology, particularly valuable for pulmonary delivery applications.

Materials: this compound, SBE-β-CD (Captisol), L-leucine, ethanol-water co-solvent system, spray dryer.

Procedure:

  • Solution Preparation: Dissolve SBE-β-CD in ultrapure water and this compound in ethanol.
  • Combination: Mix the solutions to achieve 20% v/v ethanol concentration with 1:1 molar ratio of this compound:SBE-β-CD.
  • Additive Incorporation: Add L-leucine (10-20% w/w) as an aerosolization enhancer.
  • Spray Drying Parameters:
    • Inlet temperature: 120-140°C
    • Outlet temperature: 60-70°C
    • Atomization pressure: 3-4 bar
    • Feed flow rate: 3-5 mL/min
  • Collection: Collect the dried powder from the cyclone separator.
  • Storage: Store in sealed containers with desiccant at controlled room temperature.

Performance Notes: This method produces powders with improved aerosolization properties, fine particle fraction >50%, and enhanced stability for pulmonary delivery [4].

Solution-Based Complexation with Spectroscopic Characterization

This method is ideal for laboratory-scale preparation of inclusion complexes for immediate use in spectroscopic studies and initial solubility assessments.

Materials: this compound, β-CD or derivatives, buffer solutions (pH 4.0, 6.5, 11.5), organic solvents (methanol, ethanol), ultrasonic bath.

Procedure:

  • Stock Solutions: Prepare this compound stock solution in methanol (1-5 mM) and cyclodextrin solutions in appropriate buffers.
  • Complex Formation: Add this compound solution to cyclodextrin solutions to maintain 1:1 molar ratio with final this compound concentration of 15-20 μM.
  • Equilibration: Stir or sonicate the mixture for 30-60 minutes at 25°C.
  • Characterization: Use directly for UV-vis, fluorescence, or NMR studies.

Applications: Particularly valuable for determining association constants and stoichiometry via Job's plot analysis. The association constant for this compound-β-CD complex is approximately 900 M⁻¹ at pH 4.0-6.5, decreasing to 240 M⁻¹ at pH 11.5 due to this compound deprotonation [5] [6].

Characterization Techniques and Protocols

Phase Solubility Studies

Purpose: To determine the complexation efficiency and stability constant of this compound-cyclodextrin complexes.

Materials: Excess this compound, cyclodextrin solutions (0-10 mM), water bath shaker, HPLC system.

Procedure:

  • Prepare a series of cyclodextrin solutions in distilled water with concentrations ranging from 0 to 10 mM.
  • Add excess this compound to each solution.
  • Seal containers and shake in a water bath at 25°C for 48-72 hours to reach equilibrium.
  • Filter samples through 0.45 μm membrane filters.
  • Analyze this compound concentration in filtrate using validated HPLC method.
  • Plot this compound concentration versus cyclodextrin concentration to determine phase-solubility diagram.

Interpretation: A linear AL-type diagram indicates 1:1 stoichiometry. The stability constant (K₁:₁) is calculated using the formula: K₁:₁ = Slope / [S₀(1-Slope)], where S₀ is the intrinsic solubility of this compound. SBE-β-CD demonstrates the highest complexation efficiency with this compound, followed by HP-β-CD and native β-CD [4].

Table 1: Phase Solubility Parameters of this compound with Different Cyclodextrins

Cyclodextrin Type Slope Complexation Efficiency Stability Constant (M⁻¹) Solubility Enhancement
SBE-β-CD 0.128 0.147 1920 16.5-fold
HP-β-CD 0.094 0.104 1410 12.1-fold
β-CD 0.061 0.065 915 7.8-fold
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare samples in DMSO-d₆ or D₂O (2-5 mM concentration).
  • Record ¹H NMR spectra at 25°C.
  • Compare chemical shifts of free components versus complex.
  • Observe significant upfield shifts for H-3 and H-5 protons of cyclodextrin cavity (0.01-0.05 ppm) indicating inclusion.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Prepare KBr pellets of this compound, cyclodextrin, physical mixture, and inclusion complex.
  • Scan from 4000-400 cm⁻¹ at 4 cm⁻¹ resolution.
  • Key changes: Shift in this compound C=O stretching (1650 cm⁻¹) and C-O-C vibrations, indicating interaction.

Fluorescence Spectroscopy:

  • Prepare this compound solutions (15 μM) with increasing cyclodextrin concentrations (0-8 mM).
  • Record emission spectra with excitation at 370 nm.
  • Monitor enhancement in excited-state intramolecular proton transfer (ESIPT) fluorescence.
  • Calculate binding constant using Benesi-Hildebrand plot [5].
Thermal Analysis

Differential Scanning Calorimetry (DSC) Protocol:

  • Accurately weigh 2-5 mg of sample in sealed aluminum pans.
  • Run temperature program from 25°C to 300°C at 10°C/min under nitrogen purge.
  • Compare thermograms of this compound, cyclodextrin, physical mixture, and inclusion complex.
  • The disappearance of this compound melting endotherm (~330°C) confirms complex formation.

Thermogravimetric Analysis (TGA) Protocol:

  • Weigh 5-10 mg sample in platinum crucible.
  • Heat from 25°C to 500°C at 10°C/min under nitrogen.
  • Analyze decomposition patterns and weight loss profiles.
  • Inclusion complexes demonstrate improved thermal stability with higher decomposition temperatures [1].
X-ray Powder Diffraction (XRPD)

Purpose: To confirm the formation of inclusion complexes and detect changes in crystallinity.

Procedure:

  • Pack powder samples into sample holders.
  • Scan from 5° to 40° 2Θ at 0.02° step size and 2-4 seconds per step.
  • Compare diffraction patterns of individual components, physical mixtures, and inclusion complexes.
  • The disappearance of characteristic this compound peaks at 2Θ = 7.9°, 10.8°, 11.6°, 12.5°, 14.1°, 15.5°, 17.5°, 21.8°, 24.1°, 25.6°, 26.3°, 28.2°, 31.3°, 32.4°, 34.8°, 37.0°, 40.5°, and 43.7° indicates successful complexation and amorphization [3].
Microscopic Analysis

Scanning Electron Microscopy (SEM) Protocol:

  • Mount samples on aluminum stubs using double-sided conductive tape.
  • Sputter-coat with gold-palladium (10-15 nm thickness).
  • Image at accelerating voltages of 5-15 kV with appropriate magnification.
  • Inclusion complexes exhibit distinct morphology compared to individual components and physical mixtures.

Analytical Workflow

For a comprehensive characterization of this compound-cyclodextrin complexes, follow this integrated analytical workflow:

G Start Sample Preparation Solubility Phase Solubility Study Start->Solubility NMR NMR Spectroscopy Start->NMR FTIR FT-IR Analysis Start->FTIR DSC Thermal Analysis (DSC/TGA) Start->DSC XRD XRD Analysis Start->XRD SEM SEM Microscopy Start->SEM Data Data Integration Solubility->Data NMR->Data FTIR->Data DSC->Data XRD->Data SEM->Data Bio Bioactivity Assessment Data->Bio

Biological Evaluation Protocols

In Vitro Cytotoxicity Assessment

Purpose: To evaluate the enhanced bioactivity of this compound-cyclodextrin complexes against cancer cell lines.

Protocol:

  • Cell Culture: Maintain Hela, MCF-7, or A549 cells in appropriate media with 10% FBS at 37°C, 5% CO₂.
  • Treatment Preparation: Prepare serial dilutions of free this compound and this compound-cyclodextrin complexes in culture medium.
  • Dosing: Seed cells in 96-well plates (5×10³ cells/well) and incubate for 24 hours. Treat with test compounds for 48-72 hours.
  • Viability Assessment: Add MTT solution (0.5 mg/mL) and incubate for 4 hours. Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.
  • Data Analysis: Calculate IC₅₀ values using nonlinear regression. This compound-cyclodextrin complexes typically demonstrate up to 2-fold higher cytotoxicity compared to free this compound [1] [4].
Antioxidant Activity assays

DPPH Radical Scavenging Assay:

  • Prepare samples in methanol at various concentrations (1-100 μg/mL).
  • Add 2 mL of 0.1 mM DPPH solution to 1 mL of sample.
  • Incubate in dark for 30 minutes at room temperature.
  • Measure absorbance at 517 nm.
  • Calculate % scavenging = [(A_control - A_sample)/A_control] × 100.

ABTS Radical Scavenging Assay:

  • Generate ABTS•+ by reacting 7 mM ABTS with 2.45 mM potassium persulfate for 12-16 hours.
  • Dilute ABTS•+ solution to absorbance 0.70±0.02 at 734 nm.
  • Mix 10 μL sample with 1 mL diluted ABTS•+ solution.
  • Incubate for 6 minutes and measure absorbance at 734 nm.
  • Calculate % inhibition using standard formula.

Table 2: Antioxidant Activity of this compound Formulations (IC₅₀ values in μg/mL)

Formulation DPPH Assay ABTS Assay CUPRAC (IC₀₅) FRAP (IC₀₅)
Free this compound 32.15 12.40 15.25 14.80
This compound/β-CD 29.80 11.85 14.50 13.95
ASI_30_EPO 27.69 10.25 9.52 8.56
In Vitro Release Studies

Dissolution Testing Protocol:

  • Use USP apparatus I (basket) or II (paddle) with 900 mL dissolution medium (pH 1.2 HCl buffer or pH 6.8 phosphate buffer).
  • Maintain temperature at 37°C ± 0.5°C with rotation speed 50-100 rpm.
  • Place sample equivalent to 10-50 mg this compound in dissolution vessel.
  • Withdraw aliquots (5 mL) at predetermined time points (5, 10, 15, 30, 45, 60, 90, 120 minutes).
  • Filter through 0.45 μm membrane filter and analyze this compound content by HPLC.
  • Compare release profiles of complexed versus free this compound.

Applications and Formulation Development

Pulmonary Delivery Formulation

This compound-SBE-β-CD complexes engineered into dry powder inhalers represent a promising approach for local lung delivery in lung cancer and inflammatory lung diseases.

Formulation Considerations:

  • Particle Size: 1-5 μm for optimal alveolar deposition
  • Mass Median Aerodynamic Diameter (MMAD): <5 μm
  • Fine Particle Fraction (FPF): >50%
  • Carriers: L-leucine as aerosolization enhancer
  • Stability: Protection from moisture and light

Performance Metrics: Spray-dried this compound-SBE-β-CD complexes with L-leucine demonstrate significantly improved FPF and fine particle dose compared to unmodified complexes, making them suitable for pulmonary administration [4].

Oral Solid Dosage Forms

For oral delivery, this compound-cyclodextrin complexes can be incorporated into tablets, capsules, or other solid dosage forms to enhance gastrointestinal solubility and systemic absorption.

Tableting Considerations:

  • Excipients: Microcrystalline cellulose, lactose, croscarmellose sodium
  • Lubricants: Magnesium stearate (0.5-1%)
  • Compression Force: Moderate to prevent complex disruption
  • Dissolution: Significant improvement in dissolution rate and extent
Neuroprotective Formulations

The enhanced solubility and bioavailability of this compound-cyclodextrin complexes is particularly valuable for neurological applications where this compound has demonstrated neuroprotective effects against Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.

Ternary System Advantage: The this compound-Eudragit-HP-β-CD system (ASI_30_EPO) demonstrates significantly improved neuroprotective activity with acetylcholinesterase inhibition of 39.91% and butyrylcholinesterase inhibition of 42.62% [3].

Stability and Storage Recommendations

Optimal Storage Conditions:

  • Temperature: 2-8°C for long-term storage; 15-25°C for daily use
  • Humidity: <40% RH in airtight containers with desiccant
  • Light Protection: Amber glass or opaque containers
  • Shelf Life: 12-24 months when properly stored

Stability Testing Protocol:

  • Real-time Stability: Store samples under recommended conditions and monitor monthly.
  • Accelerated Stability: 40°C ± 2°C/75% RH ± 5% RH for 0, 1, 2, 3, and 6 months.
  • Parameters: Appearance, solubility, this compound content, dissolution profile.
  • Acceptance Criteria: ≥90% this compound content retention, consistent dissolution profile.

Conclusion

This compound-cyclodextrin complexation represents a versatile and effective approach to overcome the inherent limitations of this compound, particularly its poor aqueous solubility and limited bioavailability. The methods described in these application notes provide researchers with standardized protocols for producing, characterizing, and evaluating this compound-cyclodextrin complexes with enhanced physicochemical properties and improved biological performance.

The selection of appropriate complexation method and cyclodextrin type should be guided by the intended application, with SBE-β-CD particularly effective for pulmonary delivery, HP-β-CD for oral formulations, and ternary systems for enhanced neuroprotective efficacy. Comprehensive characterization using the described analytical techniques ensures complete understanding of the inclusion complexes and their potential applications in pharmaceutical development.

References

Fisetin as a Therapeutic Candidate for Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD): Application Notes & Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Fisetin (3,3',4',7-tetrahydroxyflavone) is a dietary flavonoid found in various fruits and vegetables, such as strawberries, apples, and cucumbers. Recent preclinical studies demonstrate that this compound can significantly alleviate key pathological features of MAFLD, including hepatic steatosis, dyslipidemia, hyperglycemia, and oxidative stress, through multi-targeted mechanisms [1].

The therapeutic effects of this compound are mediated through the modulation of several critical signaling pathways. The diagram below summarizes the core molecular mechanisms by which this compound counteracts MAFLD pathogenesis.

fisetin_mafld cluster_primary cluster_outcomes FIS This compound GSK3B GSK-3β FIS->GSK3B Inhibits NRF2 Nrf2 FIS->NRF2 Activates/Stabilizes G6PC G6PC FIS->G6PC Downregulates PEPCK PEPCK FIS->PEPCK Downregulates AMPK AMPK FIS->AMPK Activates mTOR mTOR FIS->mTOR Inhibits FXR FXR FIS->FXR Activates GSK3B->NRF2 Inactivates HO1 HO-1 NRF2->HO1 Upregulates GPX3 GPx3 NRF2->GPX3 Upregulates OxStress ↓ Oxidative Stress HO1->OxStress GPX3->OxStress Gluconeogenesis ↓ Gluconeogenesis G6PC->Gluconeogenesis PEPCK->Gluconeogenesis AMPK->mTOR Inhibits ULK1 ULK1 AMPK->ULK1 Activates mTOR->ULK1 Inhibits BECN1 Beclin1 ULK1->BECN1 Activates ATG5 ATG5 ULK1->ATG5 Activates Autophagy ↑ Autophagy Activation BECN1->Autophagy ATG5->Autophagy CYP7A1 CYP7A1 FXR->CYP7A1 Modulates ABCG5 ABCG5 FXR->ABCG5 Upregulates ABCG8 ABCG8 FXR->ABCG8 Upregulates CholHomeo ↑ Cholesterol Homeostasis CYP7A1->CholHomeo ABCG5->CholHomeo ABCG8->CholHomeo LipidAccum ↓ Hepatic Lipid Accumulation OxStress->LipidAccum Gluconeogenesis->LipidAccum ERStress ↓ ER Stress Autophagy->ERStress Autophagy->LipidAccum ERStress->LipidAccum CholHomeo->LipidAccum

Diagram 1: Multi-Target Mechanisms of this compound in MAFLD. This compound ameliorates MAFLD through antioxidant (GSK-3β/Nrf2), metabolic (gluconeogenesis enzymes), autophagic (AMPK/mTOR), and cholesterol homeostasis (FXR) pathways.

Quantitative Efficacy Data Summary

The efficacy of this compound has been quantified in multiple high-fat diet (HFD)-induced mouse models of MAFLD. The tables below summarize key phenotypic and biochemical improvements observed in these studies.

Table 1: In Vivo Efficacy of this compound on Systemic Metabolic Parameters in HFD-Fed Mice

Parameter HFD Group vs. Control HFD + this compound vs. HFD References
Final Body Weight Significantly increased Significantly reduced [1]
Fasting Blood Glucose Significantly increased Significantly reduced [1]
Glucose Tolerance (AUC) Significantly increased Significantly improved [1]
Serum Triglycerides (TG) Significantly increased Significantly reduced [1] [2]
Serum Total Cholesterol (TC) Significantly increased Significantly reduced [1] [2]
Serum LDL-C Significantly increased Significantly reduced [1] [2]
Liver Mass Significantly increased Significantly reduced [1]
Hepatic TG & TC Content Significantly increased Significantly reduced [1]

Table 2: Effects of this compound on Molecular Markers in Liver Tissue or Hepatocytes

Marker Category Key Markers Observed Change with this compound References
Antioxidant Nrf2, HO-1, GPx3 mRNA/Protein ↑ [1]
Gluconeogenic PEPCK, G6PC mRNA/Protein ↓ [1]
ER Stress GRP78, ATF4, CHOP mRNA/Protein ↓ [3] [4]
Pro-Inflammatory IL-1β, Cxcl10 mRNA ↓ [1]
Autophagy LC3-II/LC3-I ratio Protein ↑ [3] [4]
p62/SQSTM1 Protein ↓ [3] [4]
Autophagy Regulators p-AMPK, ULK1, ATG5, Beclin1 Protein ↑ [3] [4]
mTOR Protein ↓ [3] [4]

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments used to evaluate this compound's efficacy in MAFLD models.

In Vivo Protocol: HFD-Induced Mouse Model of MAFLD

This protocol is adapted from studies that successfully demonstrated this compound's efficacy [1] [3] [4].

  • Animal Model: Male C57BL/6J mice (7-8 weeks old).
  • MAFLD Induction: Ad libitum feeding with High-Fat Diet (HFD; 60% kcal from fat, e.g., Research Diets D12492) for 16-24 weeks.
  • This compound Treatment:
    • Compound: this compound (≥98% purity, confirmed by HPLC).
    • Vehicle: DMSO, Tween-80, and 0.9% normal saline.
    • Dosage: 80 mg/kg body weight.
    • Route & Regimen: Daily oral gavage, administered concurrently with HFD feeding for 8 weeks.
  • Monitoring: Record body weight and food intake weekly.
  • Terminal Analysis:
    • Metabolic Tests: Perform Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) after a treatment period.
    • Sample Collection: After fasting, collect blood for serum preparation. Isolate liver, weigh it, and partition for histology (fixed in 4% PFA), molecular biology (snap-frozen in liquid N₂), and lipid analysis.
  • Key Outcome Measures:
    • Serum Biochemistry: Commercial kits for ALT, AST, TG, TC, LDL-C, HDL-C.
    • Hepatic Lipid Content: Measure liver TG and TC levels from homogenates.
    • Histology: Assess steatosis (H&E, Oil Red O), inflammation (H&E), and glycogen (PAS staining) on liver sections.
    • Gene/Protein Expression: RNA-Seq transcriptomics, qRT-PCR, and Western Blot for targets in Table 2.
In Vitro Protocol: Sodium Oleate (OA)-Induced Steatosis in HepG2 Cells

This protocol validates this compound's effects directly on human hepatocytes [1].

  • Cell Line: Human hepatocellular carcinoma HepG2 cells.
  • Culture Conditions: Maintain in DMEM with 10% FBS and 1% penicillin/streptomycin at 37°C with 5% CO₂.
  • Steatosis Induction:
    • Stock Solution: 100 mM Sodium Oleate (OA) in 0.1 M NaOH.
    • Working Solution: Complex OA to BSA (e.g., 10:1 molar ratio) in serum-free medium.
    • Treatment: Co-incubate cells with OA (e.g., 0.5-1.0 mM) and this compound (e.g., 10-50 µM, dissolved in DMSO) for 24 hours. Include vehicle (DMSO) and OA-only controls.
  • Viability Assay: Perform MTT assay to rule out this compound cytotoxicity at working concentrations.
  • Outcome Measures:
    • Lipid Accumulation: Oil Red O staining and quantification.
    • Gene/Protein Expression: qRT-PCR and Western Blot for PEPCK, G6PC, Nrf2, HO-1, and LC3-II/p62.
    • Signaling Pathways: Western Blot for p-GSK-3β, Nrf2, and other pathway components.
Protocol for Assessing Autophagy Flux

This protocol is crucial for confirming autophagy activation, a key mechanism of this compound [3] [4] [5].

  • Animal Tissue or Treated Cells: Liver samples from the in vivo protocol or HepG2 cells from the in vitro protocol.
  • Protein Extraction: Homogenize tissues or lyse cells in RIPA buffer with protease and phosphatase inhibitors.
  • Western Blot Analysis:
    • Gel Electrophoresis: Load 20-40 µg of protein per lane for SDS-PAGE.
    • Antibodies:
      • Primary: LC3B (Cell Signaling #2775), p62/SQSTM1 (Santa Cruz sc-10117), p-AMPK, AMPK, β-Actin (loading control).
    • Key Interpretation:
      • Activation of Autophagy: Increased LC3-II/LC3-I ratio and decreased p62 levels.
      • Upstream Regulation: Increased AMPK phosphorylation and decreased mTOR expression.

Discussion and Research Applications

The accumulated evidence strongly positions this compound as a multi-target therapeutic candidate for MAFLD. Its ability to concurrently ameliorate oxidative stress, improve glucose metabolism, activate autophagy, and restore cholesterol homeostasis addresses the complex pathogenesis of the disease [1] [3] [2]. The described protocols provide a robust framework for replicating and expanding upon these findings.

For drug development professionals, key considerations include:

  • Dosage Translation: The effective dose of 80 mg/kg/day in mice requires careful calculation for human equivalent dosing in future translational studies.
  • Combination Therapy: Exploring synergies with existing investigational agents (e.g., targeting SIRT1 [6] [7] or FXR) could enhance efficacy.
  • Formulation: Improving this compound's bioavailability through advanced delivery systems is a critical next step for clinical application.

References

Comprehensive Experimental Protocols for Investigating Fisetin in Insulin Resistance Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fisetin and Its Relevance to Insulin Resistance Research

This compound (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables including strawberries, apples, persimmons, grapes, onions, and cucumbers. This bioactive compound has attracted significant scientific interest due to its potent antioxidant properties and potential therapeutic effects on metabolic disorders. Recent research has demonstrated that this compound exerts beneficial effects on insulin resistance through multiple molecular mechanisms, making it a promising candidate for the prevention and management of type 2 diabetes and related metabolic conditions.

The investigation of this compound's effects on insulin sensitivity requires well-established experimental models that recapitulate the key features of human metabolic disease. This application note provides comprehensive protocols for evaluating this compound's anti-insulin resistance effects in both in vivo and in vitro systems, along with detailed methodologies for assessing relevant molecular targets and metabolic outcomes. These standardized approaches will enable researchers in academic and drug development settings to generate reproducible, mechanistically insightful data on this compound's potential as an insulin-sensitizing agent.

Chemical Properties and Basic Information of this compound

This compound possesses a well-defined flavonol structure with four hydroxyl groups at positions 3, 7, 3′, and 4′, contributing to its strong antioxidant activity and biological effects. The compound has a molecular formula of C15H10O6 and a molecular weight of 286.24 g/mol. This compound is a yellow crystalline powder at room temperature with a melting point of approximately 330°C and has limited water solubility but good solubility in organic solvents such as DMSO, ethanol, and methanol.

Table 1: Basic Properties and Handling of this compound for Experimental Use

Parameter Specification Experimental Considerations
Chemical Name 3,3′,4′,7-Tetrahydroxyflavone Confirm structure before use
Molecular Weight 286.24 g/mol Calculate molar concentrations accurately
Solubility DMSO, ethanol, PEG400, Phosal 50 PG For in vivo studies: 10% EtOH, 30% PEG400, 60% Phosal 50 PG
Storage -20°C, protected from light Stable for at least 2 years when properly stored
Working Concentrations In vitro: 5-50 μM; In vivo: 10-50 mg/kg/day Dose-dependent effects should be established

For experimental use, this compound is typically prepared as a stock solution in DMSO at concentrations of 10-100 mM, which can be further diluted in cell culture media or administration vehicles. The final DMSO concentration in cell culture should not exceed 0.1-0.5% to avoid cytotoxicity. For animal studies, this compound is commonly suspended in vehicles containing ethanol, PEG400, and Phosal 50 PG in various ratios to enhance bioavailability [1] [2].

In Vivo Models and Protocols

Animal Model Induction and this compound Administration

High-Fat Diet (HFD) Model: The most widely utilized approach for inducing insulin resistance in rodents involves feeding a diet containing 45-60% of calories from fat for 8-16 weeks. C57BL/6 mice are particularly suitable for this model due to their susceptibility to diet-induced metabolic disturbances. The HFD regimen typically results in significant weight gain, hyperglycemia, dyslipidemia, and hepatic steatosis – all hallmarks of metabolic syndrome and insulin resistance [1].

This compound Treatment Protocol: After the establishment of insulin resistance (typically confirmed after 8-10 weeks of HFD), administer this compound via oral gavage at doses ranging from 10-50 mg/kg/day for 4-8 weeks. An intermittent dosing regimen (e.g., 1 week on, 2 weeks off, 1 week on) has also demonstrated efficacy in improving metabolic parameters while potentially reducing compound exposure [2]. Prepare the this compound suspension fresh daily using a vehicle consisting of 10% ethanol, 30% PEG400, and 60% Phosal 50 PG [2].

Table 2: In Vivo Dosing Regimens and Metabolic Outcomes of this compound Treatment

Model Type This compound Dose Administration Method Treatment Duration Key Metabolic Outcomes
HFD-induced insulin resistance 10-50 mg/kg/day Oral gavage 4-8 weeks ↓ Body weight gain, ↓ fasting blood glucose, improved glucose tolerance, ↓ hepatic steatosis
Intermittent dosing 50 mg/kg/day Oral gavage (1 week on/2 weeks off/1 week on) 2 cycles over 6 weeks Improved frailty scores, enhanced grip strength, reduced senescence markers
Genetic models 25-50 mg/kg/day Oral gavage or diet admix 4-12 weeks Extended healthspan and lifespan, reduced tissue senescence
Assessment of Metabolic Parameters and Tissue Collection

Glhomeostasis Evaluation: Conduct weekly monitoring of body weight and food intake. Perform glucose tolerance tests (GTT) after a 6-hour fast by administering glucose (2 g/kg body weight, i.p.) and measuring blood glucose levels at 0, 15, 30, 60, and 120 minutes using a glucometer. For insulin tolerance tests (ITT), fast animals for 4-6 hours and administer human regular insulin (0.5-1.0 U/kg body weight, i.p.), measuring blood glucose at the same time points [1].

Serum and Tissue Analysis: At the experimental endpoint, collect blood samples via cardiac puncture under anesthesia for serum separation. Measure serum triglycerides, total cholesterol, LDL-C, HDL-C, and liver enzymes (AST, ALT) using standard commercial kits. For tissue analysis, excise liver, skeletal muscle, and adipose tissue, then either flash-freeze in liquid nitrogen for molecular analyses or preserve in formalin for histological examination [1].

Histological Assessments: For liver tissue, prepare formalin-fixed, paraffin-embedded sections (5 μm) and stain with:

  • H&E for general morphology and steatosis assessment
  • Oil Red O for neutral lipid visualization in frozen sections
  • PAS for glycogen content evaluation

Quantify staining intensity using image analysis software such as ImageJ [1].

In Vitro Models and Protocols

Cell Culture and Insulin Resistance Induction

Cell Line Selection: The human hepatoma cell line HepG2 and the normal human hepatocyte line L02 are widely used for studying hepatic insulin resistance. HepG2 cells maintain insulin response mechanisms and exhibit robust responses to insulin resistance induction, while L02 cells more closely resemble normal hepatocytes in their metabolic characteristics [3] [4].

Insulin Resistance Induction: Two primary methods are employed for inducing insulin resistance in hepatic cell lines:

  • High Insulin Exposure: Culture cells in medium containing 10-7 M insulin for 24 hours. This method induces insulin resistance through negative feedback on insulin signaling pathways [3] [5].
  • Free Fatty Acid Exposure: Treat cells with 0.5-1.0 mM sodium oleate or palmitate complexed with BSA (2:1 molar ratio) for 24 hours. This approach mimics lipid overload conditions observed in metabolic syndrome [1].

This compound Treatment: Prepare this compound stock solution in DMSO and dilute in culture medium to final concentrations typically ranging from 5 to 50 μM. Add this compound to cells concurrently with or following insulin resistance induction, and incubate for 24 hours. Include vehicle control groups (DMSO ≤0.2%) in all experiments [3] [5].

Glucose Uptake and Metabolic Assays

Glucose Uptake Measurement: Assess glucose uptake using 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). After treatments, incubate cells with 100 μM 2-NBDG for 30 minutes at 37°C. Wash cells with PBS and measure fluorescence intensity using a microplate reader (excitation/emission: 485/535 nm) [3].

Cytotoxicity Assessment: Perform MTT assays to evaluate cell viability and potential this compound toxicity. Incubate cells with 0.5 mg/mL MTT for 4 hours at 37°C, then dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm [1].

Intracellular Lipid Accumulation: For models using free fatty acid induction, assess lipid content by Oil Red O staining. Fix cells with 4% paraformaldehyde, stain with filtered Oil Red O working solution for 15 minutes, then visualize under microscope and quantify by eluting dye in isopropanol and measuring absorbance at 520 nm [1].

Key Mechanistic Pathways and Assessment Methods

Molecular Signaling Pathways

Research indicates that this compound ameliorates insulin resistance through several key molecular pathways:

The PI3K/AKT signaling pathway is a central regulator of insulin-mediated glucose metabolism. This compound treatment has been shown to increase phosphorylation of AKT at Ser473, enhancing insulin signaling and improving glucose homeostasis [3] [5]. Additionally, this compound activates the GSK-3β/Nrf2/HO-1 pathway, boosting cellular antioxidant defenses and reducing oxidative stress, which is a key contributor to insulin resistance [1]. The compound also modulates gluconeogenic enzymes, downregulating the expression of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6PC), thereby reducing hepatic glucose output [1]. Furthermore, this compound influences inflammatory pathways by reducing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are known to interfere with insulin signaling [1] [6].

Transcriptomic and Proteomic Analyses

RNA Sequencing: For comprehensive transcriptomic profiling, extract total RNA from treated cells or tissues using TRIzol reagent or commercial kits. Assess RNA quality (RIN >8.0) before library preparation. Sequence libraries on appropriate platforms (e.g., DNBSEQ, Illumina). Analyze differential gene expression using tools such as DESeq2, with genes considered differentially expressed at adjusted p-value <0.05 and fold change >1.5 or <0.67 [1] [6].

Western Blotting: Isolate proteins from cells or tissues using RIPA buffer supplemented with protease and phosphatase inhibitors. Separate proteins by SDS-PAGE (8-12% gels) and transfer to PVDF membranes. Block membranes with 5% non-fat milk and incubate with primary antibodies overnight at 4°C. Key targets include p-AKT (Ser473), total AKT, p-GSK-3β (Ser9), Nrf2, HO-1, PEPCK, G6PC, and loading controls (GAPDH or β-actin). Visualize using enhanced chemiluminescence and quantify band intensities with ImageJ software [1] [3] [5].

Quantitative PCR: Validate RNA-seq results or target gene expression using SYBR Green-based qPCR. Design primers for genes of interest (e.g., GLUT4, GPx3, IL-1β, Cxcl10). Use 18S rRNA or GAPDH as reference genes. Calculate fold changes using the 2^(-ΔΔCt) method [1] [3].

Integrated Experimental Workflow

The following diagram illustrates a comprehensive experimental approach for investigating this compound's effects on insulin resistance, integrating both in vivo and in vitro models:

fisetin_research_workflow cluster_in_vivo In Vivo Models cluster_in_vitro In Vitro Models cluster_mechanistic Mechanistic Studies Start Study Design InVivo1 HFD-induced Insulin Resistance Start->InVivo1 InVitro1 Cell Culture (HepG2, L02) Start->InVitro1 InVivo2 This compound Treatment (10-50 mg/kg, 4-8 weeks) InVivo1->InVivo2 InVivo3 Metabolic Assessments: GTT, ITT, Lipid Profiling InVivo2->InVivo3 InVivo4 Tissue Collection & Analysis InVivo3->InVivo4 Mech1 Pathway Analysis (PI3K/AKT, Nrf2/HO-1) InVivo4->Mech1 InVitro2 Insulin Resistance Induction (High Insulin or FFA) InVitro1->InVitro2 InVitro3 This compound Treatment (5-50 μM, 24h) InVitro2->InVitro3 InVitro4 Assessments: Glucose Uptake, Signaling, Gene Expression InVitro3->InVitro4 InVitro4->Mech1 Mech2 Transcriptomics/Proteomics Mech1->Mech2 Mech3 Data Integration & Validation Mech2->Mech3

This integrated workflow enables comprehensive investigation of this compound's effects on insulin resistance, from whole-organism physiology to molecular mechanisms.

Troubleshooting and Technical Considerations

Optimizing this compound Solubility: Achieving consistent this compound solubility is critical for experimental reproducibility. For cell culture studies, ensure the DMSO stock concentration is sufficiently high (e.g., 50-100 mM) to keep final DMSO concentrations low (≤0.2%). Gently warm the solution to 37°C while vortexing if precipitation occurs. For animal studies, prepare the suspension fresh daily and vortex thoroughly immediately before administration to ensure uniform dosing [2].

Validating Insulin Resistance Induction: Always include appropriate controls to confirm successful induction of insulin resistance. In cell models, demonstrate reduced insulin-stimulated glucose uptake or AKT phosphorylation compared to untreated controls. In animal models, confirm impaired glucose tolerance and elevated fasting glucose in HFD groups before initiating this compound treatment [1] [4].

Addressing Variability in Cell Models: Be aware that HepG2 cells, while widely used, have limitations including altered expression of some metabolic enzymes compared to primary hepatocytes. Consider using multiple cell models (e.g., HepG2 and L02) or primary hepatocytes to confirm key findings. Passage number should be carefully controlled, as metabolic characteristics may drift in prolonged culture [4].

Conclusion

These detailed application notes provide comprehensive protocols for investigating this compound's effects on insulin resistance using established in vivo and in vitro models. The standardized methodologies outlined here enable systematic evaluation of this compound's insulin-sensitizing properties and underlying mechanisms, facilitating comparison of results across studies and laboratories. The integrated experimental approach, combining physiological assessments with molecular analyses, offers a robust framework for generating high-quality, reproducible data on this promising natural compound's potential therapeutic applications for metabolic disorders.

References

Fisetin Application Notes and Protocols for Lifespan Extension Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fisetin and Senotherapeutic Applications

This compound (3,7,3′,4′-tetrahydroxyflavone) is a flavonoid polyphenol found in various fruits and vegetables including strawberries, apples, persimmons, grapes, onions, and cucumbers. This natural compound has gained significant attention in geroscience research due to its potent senotherapeutic activity, particularly its ability to selectively eliminate senescent cells, commonly referred to as "zombie cells." Senescent cells accumulate with age and contribute to tissue dysfunction through the secretion of pro-inflammatory cytokines, chemokines, and matrix metalloproteinases, a phenomenon termed the Senescence-Associated Secretory Phenotype (SASP). The discovery that this compound acts as a senolytic agent (a compound that selectively clears senescent cells) positions it as a promising therapeutic candidate for extending healthspan and potentially lifespan.

Research indicates that this compound exhibits the strongest senotherapeutic effects among 10 tested flavonoids, outperforming other well-known compounds like quercetin, curcumin, and EGCG in eliminating senescent cells. Its mechanism involves targeting Senescent-Cell Anti-Apoptotic Pathways (SCAPs), effectively inducing apoptosis in senescent cells while sparing normal, healthy cells. This "hit-and-run" mechanism enables intermittent administration, potentially minimizing side effects while maintaining therapeutic efficacy—a significant advantage for clinical translation in age-related diseases [1] [2].

Preclinical Evidence for Lifespan Extension

Key Findings from Animal Studies

Groundbreaking research published in EBioMedicine demonstrated that late-life intervention with this compound significantly extended both median and maximum lifespan in wild-type mice. Administration of this compound to aged mice (equivalent to approximately 75 human years) resulted in a nearly 10% increase in lifespan, with treated mice living an average of 2.5 months longer than controls. Importantly, this compound treatment not only extended lifespan but also improved healthspan parameters, reducing age-related pathology and restoring tissue homeostasis. The study also found that this compound effectively reduced senescence markers in multiple tissues in both progeroid and naturally aged wild-type mice, consistent with its senolytic mechanism of action [1] [2] [3].

In addition to its effects in normally aging mice, this compound demonstrated significant benefits in progeroid mouse models (Ercc1−/Δ), which display accelerated aging. Intermittent treatment with this compound in these models reduced markers of cellular senescence across multiple tissues and alleviated age-related pathologies including osteoporosis, frailty, and neurological decline. The treatment improved cognitive function in aged mice, enhancing their performance in maze navigation tests and object recognition tasks, indicating protection against age-related cognitive decline. These findings across different models provide compelling evidence that this compound targets fundamental aging mechanisms [1] [2] [4].

Summary of Quantitative Lifespan Effects

Table 1: Effects of this compound on Lifespan and Healthspan in Preclinical Models

Model System Intervention Timing Dosing Regimen Key Outcomes Reference
Wild-type aged mice Late life (equivalent to ~75 human years) Intermittent 10% lifespan extension; reduced age-related pathology [1] [2]
Progeroid Ercc1−/Δ mice Early adulthood Acute or intermittent courses Reduced senescence markers in multiple tissues; delayed onset of age-related pathologies [1] [2]
Human adipose tissue explants N/A Single treatment Reduced senescence in subset of cells; demonstrated cell-type specificity [1] [2]
High-fat diet fed mice Mid-life Periodic treatment Prevented weight gain; improved metabolic parameters; reduced hepatic steatosis [5] [3]

Table 2: Comparison of this compound with Other Senolytic Compounds

Compound Senolytic Potency Key Mechanisms Limitations Evidence Level
This compound Highest among natural flavonoids SCAPs targeting; antioxidant; anti-inflammatory Poor bioavailability Animal studies
Quercetin Moderate SCAPs targeting; antioxidant Less potent than this compound; requires combination for full efficacy Animal studies
Dasatinib + Quercetin High SCAPs targeting Dasatinib side effect potential Human trials ongoing
Navitoclax High BCL-2 family inhibition Platelet toxicity Animal studies

Experimental Protocols for this compound Research

In Vitro Senescence Detection Protocols
3.1.1 Induction and Quantification of Cellular Senescence

Protocol for Senescence Induction in Murine Embryonic Fibroblasts (MEFs):

  • Culture conditions: Maintain MEFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere
  • Senescence induction: Induce senescence by exposing subconfluent cells (passage 3-5) to 150µM hydrogen peroxide for 2 hours, then replace with fresh complete medium and culture for 5-7 days until senescence phenotype develops
  • Validation: Confirm senescence using SA-β-gal staining (≥80% positive cells) and SASP factor analysis (elevated IL-6, MMP-3) via ELISA or RT-PCR

Protocol for Senescence Induction in Human Fibroblasts:

  • Culture conditions: Maintain human fibroblasts (e.g., IMR-90, WI-38) in Eagle's Minimum Essential Medium (EMEM) with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
  • Senescence induction: Treat subconfluent cells with 10µM etoposide for 24 hours, then replace with fresh medium and culture for 10-14 days until senescence is established
  • Validation: Assess via p16INK4a and p21 expression (immunoblotting), SA-β-gal activity, and DNA damage markers (γH2AX foci)
3.1.2 Senolytic Activity Screening Protocol

This compound Treatment and Viability Assessment:

  • Prepare this compound stock solution at 100mM in DMSO and store at -20°C
  • Treat senescent and non-senescent control cells with This compound (0-20µM) for 24-48 hours
  • Include quercetin (10µM) as a comparative control
  • Assess viability using MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo luminescent assay
  • Calculate selective senolytic index as ratio of viability reduction in senescent versus non-senescent cells
  • Confirm apoptosis induction via caspase-3/7 activation and annexin V/propidium iodide staining with flow cytometry

SASP Factor Quantification:

  • Collect conditioned media from this compound-treated senescent cells after 24-hour treatment
  • Concentrate proteins using centrifugal filters (10kDa cutoff)
  • Quantify IL-6, IL-1α, MMP-3, PGE2 using commercial ELISA kits according to manufacturer protocols
  • Normalize to total cellular protein content
In Vivo Lifespan Extension Protocols
3.2.1 Animal Model Selection and Husbandry

Mouse Strain Considerations:

  • For accelerated aging studies: Ercc1−/Δ mice (progeroid model)
  • For normal aging studies: C57BL/6J wild-type mice
  • For transgenic monitoring: p16INK4a-luciferase reporter mice enable in vivo tracking of senescent cells

Standardized Housing Conditions:

  • Maintain mice at 22±1°C with 50±10% humidity on a 12-hour light/dark cycle
  • Provide standard chow diet and water ad libitum unless specified otherwise
  • House mice in specific pathogen-free (SPF) conditions with regular health monitoring
3.2.2 this compound Administration Protocols

Intermittent Dosing Regimen (Established Protocol):

  • Prepare this compound suspension fresh daily in vehicle containing 10% ethanol, 10% Cremophor EL, and 80% PBS
  • Administer via oral gavage at 100 mg/kg body weight
  • Utilize "hit-and-run" approach: treat for 2 consecutive days, followed by 28 days without treatment
  • Repeat this cycle throughout the study period (typically starting at 18-20 months for aged mice)
  • Monitor body weight, food intake, and general health weekly

Bioavailability-Enhanced Formulation:

  • Combine this compound with galactomannans from fenugreek (25:1 ratio)
  • Administer at 20 mg/kg due to significantly enhanced absorption (up to 25-fold increase)
  • Maintain same intermittent schedule (2 days on, 28 days off)

Acute Treatment Protocol for Mechanism Validation:

  • Administer this compound at 100 mg/kg daily for 5 consecutive days
  • Euthanize animals 48 hours after final dose for tissue collection
  • Process tissues for senescence markers and histopathology
3.2.3 Endpoint Assessment and Tissue Analysis

Healthspan and Lifespan Parameters:

  • Monitor survival daily; calculate median and maximum lifespan
  • Assess frailty using mouse clinical frailty index (31-item assessment)
  • Evaluate cognitive function through Morris water maze and novel object recognition tests
  • Measure grip strength with dynamometer and motor coordination with rotarod test
  • Conduct monthly glucose tolerance tests for metabolic health assessment

Tissue Collection and Senescence Biomarker Analysis:

  • Euthanize subgroups at predetermined timepoints (e.g., 3, 6, 12 months after treatment initiation)
  • Collect and preserve tissues: flash-freeze for molecular analysis, fix for histology, digest for flow cytometry
  • Quantify senescence burden via:
    • SA-β-gal staining in tissue sections (5-10µm cryosections)
    • p16INK4a and p21 mRNA (qRT-PCR) and protein levels (Western blot)
    • SASP factor expression (IL-6, TNF-α, MMPs) via ELISA or multiplex immunoassays
    • Flow cytometry for specific cell types using surface markers combined with intracellular p16INK4a staining

Table 3: Primary and Secondary Outcome Measures for this compound Lifespan Studies

Category Specific Measures Assessment Frequency Methods
Survival Median lifespan, maximum lifespan Daily Kaplan-Meier survival analysis
Healthspan Frailty index, cognitive function, motor performance Monthly Clinical assessment battery; behavioral tests
Senescence Burden p16INK4a, SA-β-gal, SASP factors Baseline, 3, 6, 12 months Histology, qPCR, ELISA, flow cytometry
Organ Function Cardiac, renal, hepatic function Every 3 months Echocardiography, serum biochemistry
Pathology Age-related lesions, neoplasms Terminal necropsy Histopathological evaluation

Mechanisms of Action and Signaling Pathways

Senolytic Mechanisms

This compound exerts its primary senolytic effect through selective targeting of Senescent-Cell Anti-Apoptotic Pathways (SCAPs). Senescent cells upregulate pro-survival networks that protect them from apoptosis, and this compound disrupts these pathways, preferentially inducing programmed cell death in senescent cells while minimally affecting normal cells. Research indicates that this compound modulates the BCL-2 family protein balance, increasing pro-apoptotic signals while decreasing anti-apoptotic factors specifically in senescent cells. This selective apoptosis induction enables this compound to reduce the senescent cell burden without requiring continuous administration, as demonstrated by its "hit-and-run" efficacy where even intermittent treatment maintains reduced senescence levels [1] [2] [3].

The senolytic activity of this compound exhibits cell-type specificity, with varying potency across different senescent cell populations. Studies using human adipose tissue explants demonstrated that this compound effectively clears senescent T cells, NK cells, progenitor cells, and endothelial cells, but has more limited effects on certain other cell types. This selective clearance pattern suggests that this compound may be particularly effective against senescent cells contributing to specific age-related pathologies, including those in adipose tissue, liver, kidney, and nervous system. The variable effect across cell types also highlights the potential for combination approaches with other senolytics that target complementary SCAPs for more comprehensive senescent cell clearance [1] [2].

Additional Anti-Aging Mechanisms

Beyond its direct senolytic activity, this compound impacts multiple fundamental aging mechanisms through pleiotropic effects:

Antioxidant and Nrf2 Activation: this compound demonstrates potent antioxidant activity, reducing cellular reactive oxygen species (ROS) by activating the Nrf2/Keap1 signaling pathway. This pathway regulates the expression of numerous antioxidant and cytoprotective genes. This compound has been shown to restrain ROS production and improve Nrf2 activation in hepatocytes, protecting against oxidative stress-induced damage. This antioxidant effect complements its senolytic activity by potentially reducing the generation of new senescent cells due to oxidative damage [6] [5].

Anti-Inflammatory Pathways: this compound significantly suppresses chronic inflammation through multiple mechanisms. It inhibits the NF-κB signaling pathway, a key regulator of inflammatory responses, reducing the expression of pro-inflammatory cytokines including IL-6 and TNF-α. Additionally, this compound inactivates glycogen synthase kinase 3β (GSK-3β) via phosphorylation at Ser9, leading to inhibited degradation and subsequent nuclear localization of β-catenin. The crosstalk between the GSK-3β/β-catenin and NF-κB pathways results in potent anti-inflammatory effects, as demonstrated in LPS-stimulated macrophages and zebrafish models of inflammation [7].

Metabolic Regulation: this compound influences metabolic pathways associated with longevity, including AMPK activation and mTOR inhibition, mimicking effects of caloric restriction. By activating AMPK and inhibiting mTOR, this compound promotes autophagy and improves metabolic homeostasis. These effects contribute to its beneficial impacts on age-related metabolic disorders, as demonstrated by studies showing this compound ameliorates non-alcoholic fatty liver disease (NAFLD) development in HFD-fed mice and improves glucose control and insulin sensitivity in rodent models of diabetes [5] [3].

The following diagram illustrates this compound's primary senolytic mechanism and additional anti-aging pathways:

G This compound This compound SCAPs SCAPs This compound->SCAPs Targets NFkB NFkB This compound->NFkB Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates AMPK AMPK This compound->AMPK Activates mTOR mTOR This compound->mTOR Inhibits Apoptosis Apoptosis SCAPs->Apoptosis Induces in senescent cells SenescentCellClearance SenescentCellClearance Apoptosis->SenescentCellClearance Leads to SASP SASP SenescentCellClearance->SASP Reduces Inflammation Inflammation NFkB->Inflammation Reduces OxidativeStress OxidativeStress Nrf2->OxidativeStress Reduces Autophagy Autophagy AMPK->Autophagy Promotes mTOR->Autophagy Promotes

Diagram 1: this compound's multi-targeted mechanism of action in lifespan extension. The diagram illustrates how this compound targets senescent cell anti-apoptotic pathways (SCAPs) to selectively clear senescent cells while simultaneously modulating inflammation, oxidative stress, and metabolic pathways through effects on NF-κB, Nrf2, AMPK, and mTOR signaling.

The anti-inflammatory mechanism of this compound involves specific molecular pathways, particularly in macrophage-mediated inflammation:

G This compound This compound NFkB NFkB This compound->NFkB Directly inhibits GSK3b GSK3b This compound->GSK3b Inhibits via phosphorylation LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB Signals through ProinflammatoryGenes ProinflammatoryGenes NFkB->ProinflammatoryGenes Induces BetaCatenin BetaCatenin GSK3b->BetaCatenin Degrades BetaCatenin->NFkB Inhibits Inflammation Inflammation ProinflammatoryGenes->Inflammation Causes

Diagram 2: this compound's anti-inflammatory mechanism through GSK-3β/β-catenin and NF-κB crosstalk. This compound inhibits LPS-induced inflammation by both directly suppressing NF-κB activity and indirectly through GSK-3β inhibition, leading to β-catenin stabilization and nuclear translocation, which further suppresses NF-κB-mediated proinflammatory gene expression.

Translational Potential and Clinical Applications

Bioavailability Considerations and Formulation Strategies

A significant challenge in this compound translation is its poor oral bioavailability due to rapid metabolism in the digestive tract. Research indicates that conventional this compound formulations have limited absorption, with only small fractions reaching systemic circulation. To address this limitation, researchers have developed bioavailability-enhanced formulations that combine this compound with galactomannans from fenugreek, shown to increase this compound absorption by up to 25-fold in preclinical models. This enhanced formulation allows for lower effective doses and more consistent plasma levels, potentially improving both efficacy and safety profiles [3].

Alternative administration approaches under investigation include nanoparticle encapsulation, lipid-based delivery systems, and prodrug strategies to enhance this compound's solubility, stability, and tissue distribution. The intermittent dosing regimen (typically 2 consecutive days per month) takes advantage of this compound's "hit-and-run" mechanism, where periodic clearance of senescent cells provides sustained benefits without continuous drug exposure. This approach may partially mitigate bioavailability limitations while potentially reducing the risk of long-term side effects [1] [2] [3].

Clinical Trial Considerations and Future Directions

Several clinical trials are currently underway to evaluate this compound's potential in human age-related conditions. Initial human studies focus on conditions with demonstrated senescent cell involvement, including idiopathic pulmonary fibrosis, chronic kidney disease, and frailty in elderly populations. Based on preclinical efficacy and known safety profiles, this compound represents a promising candidate for human lifespan extension studies, though such trials present significant methodological and regulatory challenges.

Future research directions should prioritize:

  • Optimal dosing regimens determination for different age groups and conditions
  • Combination therapies with complementary senolytics or other anti-aging interventions
  • Biomarker development for senescent cell burden monitoring in human trials
  • Long-term safety assessment in diverse populations
  • Formulation optimization for tissue-specific targeting

The compelling preclinical evidence for this compound's healthspan and lifespan benefits, combined with its favorable safety profile and natural origin, support its continued investigation as a potentially transformative intervention for addressing age-related dysfunction and extending human healthspan [1] [2] [3].

References

Comprehensive Application Notes and Protocols: Fisetin for Intermittent Senolytic Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fisetin and Senolytic Therapy

This compound (3,7,3',4'-tetrahydroxyflavone) is a naturally occurring flavonol from the flavonoid group of polyphenols that has emerged as a promising senotherapeutic agent with potent senolytic activity. First identified as a senolytic in a 2018 landmark study published in EBioMedicine [1], this compound demonstrated superior senolytic activity compared to other flavonoids in clearing senescent cells while sparing normal, non-senescent cells. Senescent cells, often called "zombie cells," accumulate with age and contribute to tissue dysfunction through their senescence-associated secretory phenotype (SASP), which promotes chronic inflammation and oxidative stress [2]. Unlike other senolytics that require continuous dosing, this compound exhibits a "hit-and-run" mechanism, meaning intermittent administration is sufficient to reduce senescent cell burden, with effects persisting long after the compound has been cleared from the body [1].

The therapeutic potential of this compound spans multiple age-related conditions, with preclinical evidence supporting benefits for vascular dysfunction, physical frailty, cognitive decline, and overall healthspan extension. A critical characteristic of this compound is its favorable safety profile, with no severe adverse effects reported even at high doses in animal studies and early human trials [1]. This safety profile, combined with its natural occurrence in various fruits and vegetables (including strawberries, apples, persimmons, and cucumbers), positions this compound as a compelling candidate for translational senolytic intervention [3]. However, researchers must note that dietary intake alone is insufficient to achieve therapeutic senolytic concentrations, as strawberries contain only approximately 160 μg/g of this compound, necessitating supplementation for clinical effects [4].

This compound Dosing Regimens for Senolytic Applications

Summary of Intermittent Dosing Protocols

Table 1: Comparative this compound Dosing Regimens Across Experimental Models

Model System Dosage Administration Schedule Key Outcomes Citations
Aged Mice (27-month) 50-100 mg/kg/day 1 week on, 2 weeks off, 1 week on (oral gavage) Improved arterial function, reduced vascular cell senescence, enhanced endothelial function, decreased aortic stiffness [5]
Aged Mice (27-month) 50 mg/kg/day 1 week on, 2 weeks off, 1 week on (oral gavage) Reduced frailty, improved grip strength, decreased senescence markers in skeletal muscle [6] [7]
Progeroid & Aged Wild-type Mice 20 mg/kg Acute or intermittent dosing Reduced senescence markers in multiple tissues, extended healthspan and lifespan [1]
Human Cell Cultures (senescent HUVECs/HAECs) 10-50 μM 48-hour treatment Decreased SA-β-gal activity, reduced SASP factors, selective clearance of senescent cells [5]
Proposed Human Translation 100-500 mg/day (maintenance); 20 mg/kg (senolytic) 2-3 consecutive days monthly (senolytic pulse) Based on mouse-to-human dose translation; human clinical trials ongoing [4] [3]
Comparative Analysis of Dosing Strategies

The intermittent dosing paradigm emerges as a consistent theme across this compound senolytic protocols, reflecting the compound's "hit-and-run" mechanism of action [1]. This approach involves relatively short periods of this compound administration followed by longer drug-free intervals, typically featuring a 1-week on, 2-weeks off, 1-week on schedule in preclinical models [5] [6]. This strategic timing allows for effective clearance of senescent cells while minimizing potential off-target effects and giving tissues time to naturally clear the apoptotic debris. The monthly cycling approach aligns with the biological reality that senescent cells accumulate gradually rather than instantaneously, making continuous senolytic therapy unnecessary and potentially counterproductive for long-term safety [3].

Dose-dependent effects have been observed across studies, with lower doses (50 mg/kg) effectively improving physical function and reducing frailty in aged mice [6] [7], while higher doses (100 mg/kg) produce more pronounced effects on vascular function and senescence clearance in multiple tissues [5]. The original senolytic identification study established that 20 mg/kg was sufficient to reduce senescence markers across multiple tissues and extend lifespan in both progeroid and normally aged mice [1]. This dose appears to represent a threshold concentration necessary to activate the apoptotic pathways selectively in senescent cells without affecting viable proliferating cells. Researchers should note that the optimal dosing protocol may vary depending on the target tissue, as different cell types exhibit varying susceptibility to this compound's senolytic effects, with adipose tissue showing particularly strong responses [1].

Table 2: this compound Formulations and Bioavailability Considerations

Formulation Type Bioavailability Profile Recommended Administration Experimental Evidence
Standard Powder Low bioavailability due to poor solubility; rapid metabolism With high-fat meals to enhance absorption Used in majority of preclinical studies; demonstrated efficacy despite limitations
Liposomal/Phytosomal 3-5x increased absorption due to enhanced solubility Can be taken with or without food; lower doses required Limited direct comparison in published literature; theoretically advantageous
With Piperine Improved bioavailability through metabolic inhibition Consider potential drug interactions with this approach Enhanced effects noted in combination supplements
Vehicle Formulation (preclinical) 10% EtOH, 30% PEG400, 60% Phosal 50 PG Standardized for consistent dosing in animal studies Used successfully in multiple mouse studies [5] [6]

Experimental Protocols and Methodologies

In Vitro Assessment of Senolytic Activity

Cell Culture Models: For assessing this compound's senolytic activity in vitro, researchers typically employ two primary models of senescence: replicative senescence in human umbilical vein endothelial cells (HUVECs) or human aortic endothelial cells (HAECs) induced through serial passaging (e.g., passage 15 versus passages 3-6 for controls), and stress-induced premature senescence using oxidative stress (hydrogen peroxide treatment) or genotoxic stress (etoposide exposure) [1] [5]. These models provide complementary systems for evaluating this compound's effects on different senescence induction pathways.

Treatment Protocol: Senescent cells are treated with this compound concentrations ranging from 10-50 μM in complete endothelial cell growth media for 48 hours [5]. Following treatment, cells should be assessed for multiple senescence markers, including:

  • Senescence-associated β-galactosidase (SA-β-gal) staining: The most widely used histochemical marker for identifying senescent cells
  • Cell viability assays (MTT, Alamar Blue, or ATP-based assays) to determine selective cytotoxicity toward senescent cells
  • Apoptosis markers (Annexin V/propidium iodide staining) to confirm induction of programmed cell death specifically in senescent cells
  • SASP factor analysis (ELISA or qRT-PCR for IL-6, IL-8, MMP-3, PAI-1) to assess paracrine effects
  • Senescence-associated gene expression (qRT-PCR for p16INK4a, p21, p53) to evaluate effects on core senescence pathways

Experimental Controls: Proper controls must include non-senescent proliferating cells treated with identical this compound concentrations to confirm selective action against senescent cells, vehicle-treated senescent cells (DMSO typically <0.1%), and positive controls such as known senolytics (e.g., dasatinib + quercetin combination) [1] [5].

In Vivo Preclinical Evaluation

Animal Models: The most extensively validated model for this compound senolytic studies is the aged C57BL/6N mouse (27-month-old equivalents), which naturally accumulates senescent cells with aging [5] [6]. Additionally, progeroid models such as Ercc1−/Δ mice provide accelerated senescence accumulation for more rapid intervention assessment [1]. For mechanistic studies, transgenic p16-3MR mice enable selective clearance of p16INK4a-positive senescent cells following ganciclovir administration, allowing direct comparison with this compound treatment [5] [6].

Dosing Preparation: For oral administration in mice, this compound is typically prepared in a vehicle solution consisting of 10% ethanol, 30% PEG400, and 60% Phosal 50 PG [5] [6]. The compound is administered via daily oral gavage during active treatment periods at doses ranging from 50-100 mg/kg/day based on study objectives. The established intermittent regimen consists of: Day 1-7: Daily this compound administration, Day 8-21: No treatment, Day 22-28: Daily this compound administration [6].

Endpoint Assessments: At sacrifice (typically 1-2 weeks post-final dose), tissues should be collected for:

  • Histological analysis of SA-β-gal activity in frozen tissue sections
  • Gene expression profiling of senescence markers (p16Ink4a, p21, SASP factors)
  • Protein analysis of senescence and apoptosis markers (Western blot, immunohistochemistry)
  • Functional assessments tailored to tissue type (e.g., vascular reactivity for arteries, grip strength for musculoskeletal system) [5] [6] [7]
Protocol for Human Tissue Explants

Tissue Collection and Processing: Human adipose tissue explants provide a translational model for evaluating this compound effects on human senescent cells [1]. Fresh adipose tissue samples obtained during surgical procedures should be processed within 2 hours of collection, minced into approximately 1-mm³ fragments, and cultured in DMEM/F12 medium supplemented with 10% FBS and antibiotics.

Treatment and Analysis: Tissue explants are treated with 10-50 μM this compound for 48 hours, matching in vitro concentrations. Following treatment, assessment includes:

  • SA-β-gal staining of cryosectioned tissue
  • Flow cytometry for senescence and apoptosis markers (p16INK4a, Annexin V)
  • SASP factor secretion analysis via multiplex immunoassays of conditioned media
  • RNA sequencing for comprehensive transcriptomic changes

This ex vivo human tissue model provides critical bridging data between preclinical models and clinical applications, particularly for assessing cell-type-specific responses to this compound treatment [1].

Mechanisms and Signaling Pathways

G cluster_SCAPs Senescent Cell Anti-Apoptotic Pathways (SCAPs) cluster_targets This compound Molecular Targets This compound This compound Administration CellularUptake Cellular Uptake This compound->CellularUptake Target1 Inhibition of Pro-survival Pathways CellularUptake->Target1 Target2 Oxidative Stress Enhancement CellularUptake->Target2 Target3 mTOR Pathway Modulation CellularUptake->Target3 BCL2 BCL-2 Family Pro-survival Proteins Mitochondrial Mitochondrial Outer Membrane Permeabilization BCL2->Mitochondrial Deregulation Promotes PI3K PI3K/AKT Pathway HSP90 HSP90 Chaperone System Target1->BCL2 Inhibits Target1->PI3K Suppresses Target1->HSP90 Disrupts Target2->Mitochondrial Enhances Caspase Caspase Cascade Activation Mitochondrial->Caspase Releases Cytochrome C Apoptosis Selective Apoptosis of Senescent Cells Caspase->Apoptosis Clearance Senescent Cell Clearance Apoptosis->Clearance SASP Reduced SASP Secretion Clearance->SASP Tissue Improved Tissue Homeostasis SASP->Tissue

Diagram 1: Molecular Mechanisms of this compound's Senolytic Activity. This pathway illustrates how this compound selectively targets and eliminates senescent cells through inhibition of key anti-apoptotic pathways, leading to mitochondrial-mediated apoptosis.

Key Pathway Interactions

This compound exerts its senolytic effects through multiple complementary mechanisms that collectively target the unique vulnerabilities of senescent cells. The primary mechanism involves selective inhibition of pro-survival pathways that senescent cells depend on for their resistance to apoptosis [1]. Specifically, this compound downregulates members of the BCL-2 family of anti-apoptotic proteins and disrupts the PI3K/AKT signaling pathway, both of which are upregulated in senescent cells as part of their Senescent Cell Anti-Apoptotic Pathways (SCAPs) [1]. This targeted inhibition creates a lethal imbalance in the pro- and anti-apoptotic signals within senescent cells, pushing them toward programmed cell death while sparing normal cells that don't share this dependency network.

Additionally, this compound modulates mTOR signaling and enhances oxidative stress specifically in senescent cells, which already operate with elevated reactive oxygen species (ROS) levels [2]. This further stresses their compromised redox balance, pushing them beyond a survivable threshold. The heat shock protein 90 (HSP90) chaperone system, which stabilizes numerous client proteins essential for senescent cell survival, is another established target of this compound [1]. Through this multi-target mechanism, this compound effectively eliminates senescent cells while minimizing effects on normal proliferating cells, creating a favorable therapeutic window that enables the intermittent dosing strategy that characterizes its clinical application.

Current Research Gaps and Future Directions

Limitations in Current Evidence

Despite promising preclinical results, significant translational challenges remain in advancing this compound as a clinically validated senolytic therapy. The most substantial limitation is the paucity of large-scale human trials confirming the safety and efficacy of this compound dosing regimens in diverse populations [8]. While early human studies have used doses up to 1,400 mg/day for 3 days without severe side effects, comprehensive long-term safety data is still lacking [4]. Additionally, the optimal dosing intervals for various human age groups and health conditions remain inadequately characterized, with current recommendations based primarily on extrapolation from murine models and theoretical considerations of senescent cell repopulation kinetics.

The bioavailability challenge represents another critical limitation, as this compound has demonstrated poor aqueous solubility and rapid metabolism in preclinical models [4] [8]. Although administration with fats or specialized formulations can improve absorption, the actual tissue concentrations achieved with oral dosing in humans remain poorly characterized. Furthermore, tissue-specific differences in this compound uptake and activity have been observed but not systematically quantified, creating uncertainty about whether certain target tissues receive sufficient exposure for meaningful senolytic effects [1]. Researchers should also note that current understanding of this compound's effects is largely based on studies in aged murine models, with limited data available in large animal models that might better predict human responses.

Recommended Future Research Priorities

Table 3: Key Research Priorities for this compound Senolytic Development

Research Domain Specific Questions Recommended Approaches
Clinical Translation Optimal human dosing intervals; Long-term safety; Tissue-specific bioavailability Randomized controlled trials with biomarker assessment; Advanced formulation development
Mechanistic Studies Precise molecular targets; Cell-type specificity; Resistance mechanisms Proteomic profiling; Single-cell RNA sequencing; CRISPR screening
Combination Therapies Synergistic senolytic combinations; Sequencing with other geroprotectors High-throughput senolytic screening; Animal models of multimorbidity
Biomarker Development Senescent cell burden quantification; Treatment response monitoring Multipanel SASP factor assays; Imaging biomarkers; Machine learning approaches
Formulation Science Enhanced bioavailability; Tissue-targeted delivery Nanoparticle systems; Prodrug strategies; Alternative administration routes

To address these limitations, future research should prioritize standardized assessment protocols for senescent cell burden across tissues, enabling more direct comparison between studies [2]. The development of validated biomarkers of biological aging and senescent cell burden represents another critical need, as current markers like SA-β-gal staining and p16INK4a expression have limitations in specificity and quantitative accuracy [2]. Additionally, research should explore combination approaches with other senolytics or senomorphics that might enhance efficacy or reduce required doses, thereby potentially mitigating any unknown long-term risks [2]. Finally, formulation optimization to improve this compound's bioavailability through advanced delivery systems represents a promising direction to enhance therapeutic efficacy while potentially reducing the total dose required for senolytic effects.

Conclusion

This compound has emerged as a promising natural senolytic compound with robust preclinical evidence supporting its ability to reduce senescent cell burden and improve physiological function across multiple tissue systems. The established intermittent dosing protocol of 1 week on, 2 weeks off, 1 week on at doses of 50-100 mg/kg in murine models effectively clears senescent cells while minimizing potential side effects through its "hit-and-run" mechanism of action [5] [6]. The translation of these findings to human applications suggests monthly pulsed dosing of approximately 20 mg/kg (1,400 mg for a 70 kg individual) for 2-3 consecutive days as a rational starting point for clinical applications [4] [1].

Researchers should note that while the preclinical evidence is compelling, large-scale human clinical trials are still needed to definitively establish this compound's efficacy and optimal dosing parameters in diverse human populations [8]. The ongoing clinical trials investigating this compound for conditions including frailty, osteoarthritis, and vascular dysfunction will provide critical insights into its translational potential [7] [8]. In the interim, the protocols and application notes outlined in this document provide a scientifically grounded framework for researchers exploring this compound's senotherapeutic potential in both basic and translational research contexts.

References

Formulation Strategies for Fisetin Solubility Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key technological approaches documented in recent literature for improving fisetin's water solubility and dissolution rate.

Technology / Approach Key Excipients / Carriers Used Reported Solubility/Dissolution Improvement Reference(s)
Spray-Dried Solid Dispersion Poly-methyl-β-cyclodextrin polymer Complete dissolution (1:3 drug:polymer ratio) vs. 59% for 1:1 ratio [1] [2]
Mechanochemical ASDs/ASIs Eudragit polymers (EPO, L100) with HP-β-CD (2-Hydroxypropyl-β-cyclodextrin) Apparent solubility increased to 126.5 µg/mL (from ~10.45 µg/mL for pure this compound) [3]
Nanocrystals Stabilized with Poloxamer P407 Sustained drug release (98.7% cumulative release over 3 days); Enhanced in vitro cytotoxicity [4]
Hybrid-FENUMAT Fenugreek Galactomannan (FG) hydrogel & sunflower lecithin Human PK: 26.9x higher AUC; 23x higher Cmax vs. unformulated this compound [5]
Enzymatic Encapsulation Cycloamylose from cyclodextrin glucanotransferase Improved low water solubility (specific quantitative data not provided in abstract) [6]

Detailed Experimental Protocols

Here are detailed methodologies for two of the most effective approaches from the search results.

Protocol 1: Spray-Dried Solid Dispersion with Cyclodextrin Polymers [1] [2]

This protocol uses a spray-drying technique to create a spherical amorphous solid dispersion.

  • Objective: To enhance the dissolution rate and extent of this compound.
  • Materials: this compound, poly-methyl-β-CD polymer, ethanol, water.
  • Equipment: Spray dryer (e.g., Büchi Mini Sprayer B-290), UV-spectrophotometer.
  • Procedure:
    • Solution Preparation: Dissolve 1g of this compound in 230 mL of ethanol. Separately, dissolve 3g of poly-methyl-β-CD polymer in 460 mL of purified water.
    • Mixing: Combine the two solutions and mix for 1 hour under magnetic stirring.
    • Spray-Drying Parameters:
      • Inlet Temperature: 95 ± 1°C
      • Outlet Temperature: 55 ± 1°C
      • Aspirator Setting: 80% (approx. -45 mbar pressure)
      • Pump Flow Rate: 15%
      • Nozzle Diameter: 1.4 mm
    • Collection: Collect the resulting dry, free-flowing powder from the collection chamber.
  • Characterization & Analysis:
    • Dissolution Test: Perform in vitro dissolution in water at 37°C. The 1:3 drug:polymer ratio formulation has shown complete dissolution [1].
    • Solid-State Characterization: Use XRPD to confirm the amorphous state and SEM to analyze particle morphology [2].
Protocol 2: Mechanochemical Amorphous Solid Inclusions (ASIs) [3]

This solvent-free method uses ball milling to create a ternary system with enhanced apparent solubility and biological activity.

  • Objective: To produce a ternary this compound system with improved solubility and antioxidant/neuroprotective activity.
  • Materials: this compound, Eudragit EPO (or L100), 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).
  • Equipment: Ball mill.
  • Procedure:
    • Weighing: Weigh out the components. The optimal preparation identified was ASI_30_EPO (30% this compound in Eudragit EPO combined with HP-β-CD) [3].
    • Milling: Place the physical mixture of this compound, polymer, and HP-β-CD into the ball mill jar.
    • Mechanochemical Processing: Process the mixture using the ball mill for a defined period (specific time and rpm should be optimized, as they are not detailed in the source) to induce amorphization and complex formation.
  • Characterization & Analysis:
    • Solubility Measurement: Determine the apparent solubility in water. This formulation achieved 126.5 µg/mL [3].
    • XRPD: Confirm the conversion from crystalline this compound to an amorphous state.
    • Biological Assays: Evaluate enhanced antioxidant (DPPH, ABTS, CUPRAC, FRAP) and neuroprotective (AChE, BChE inhibition) activity [3].

Frequently Asked Questions & Troubleshooting

Q1: Why is my solid dispersion still showing low dissolution?

  • A: This is often due to an insufficient polymer ratio or incomplete amorphization.
    • Troubleshooting: Increase the drug-to-polymer ratio. The 1:3 (this compound:poly-methyl-β-CD) ratio achieved complete dissolution, while 1:1 only reached 59% [1]. Verify the amorphous state of your final product using XRPD; crystalline remnants can significantly hinder dissolution [3].

Q2: My nanocrystal formulation is aggregating. How can I improve stability?

  • A: Aggregation indicates inadequate steric stabilization.
    • Troubleshooting: Ensure the stabilizer (e.g., Poloxamer 407) is at an optimal concentration. You can also change the medium to a cryoprotectant like mannitol (5% w/v) if freeze-drying is required. The cited nanocrystal study showed stability for several days in aqueous environments and up to 120 days at -80°C after lyophilization with mannitol [4].

Q3: Which formulation strategy offers the best bioavailability?

  • A: Currently, the Hybrid-FENUMAT system has the most compelling human pharmacokinetic data, showing a 26.9-fold increase in bioavailability (AUC) compared to unformulated this compound [5]. This technology uniquely encapsulates this compound micelles within a fenugreek galactomannan hydrogel scaffold to improve absorption.

Experimental Workflow and Decision Pathway

The following diagram illustrates a logical workflow for selecting and developing a this compound formulation strategy, based on your experimental goals.

FisetinFormulation This compound Formulation Strategy Selection Start Start: Goal Definition A Is the primary goal to enhance oral bioavailability in humans? Start->A B Is a solvent-free (green) method required? A->B No D Consider Hybrid-FENUMAT (Hydrogel-based) A->D Yes C Is the focus on improving solubility for in vitro assays or creating a stable dosage form? B->C No E Consider Mechanochemical Amorphous Solid Inclusion (ASI) B->E Yes F Consider Spray-Dried Solid Dispersion C->F Create dosage form G Consider Nanocrystals C->G In vitro assays H High bioavailability in human trials reported. Complex formulation. D->H I Uses ball milling. Good for improving solubility & biological activity. E->I J Well-established process. Can achieve complete dissolution with cyclodextrin polymers. F->J K Carrier-free, high drug loading. Good for sustained release. G->K

References

fisetin stability issues in cell culture media

Author: Smolecule Technical Support Team. Date: February 2026

Fisetin Stability Issues & Mechanisms

This compound faces two primary challenges in biological applications:

  • Low Bioavailability and Chemical Stability: this compound is rapidly metabolized in the digestive tract and has poor solubility, leading to very little being absorbed into the bloodstream [1]. Its chemical structure can be unstable under certain conditions.
  • Rapid Metabolism in Cell Culture: Similar to the in vivo environment, this compound can be quickly broken down in cell culture media, reducing its effective concentration and duration of action [1].

Strategies to Enhance this compound Stability

Researchers have developed several methods to overcome these challenges:

  • Bioavailability-Enhanced Formulations: Combining this compound with galactomannans (a fiber from fenugreek) significantly improves absorption. One study showed this novel formulation increased this compound's bioavailability by up to 25 times [1].
  • Nano-Encapsulation: Using polymeric nanoparticles can improve this compound's stability, slow its release, and enhance its cellular uptake.
    • Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: Loading this compound into PLGA nanoparticles has been shown to increase the compound's stability and subsequently enhance its stimulating effects on osteogenic genes like RUNX2 and SP7 [2].
    • Other Nanoformulations: Research also explores nanoemulsions and liposomal formulations to improve this compound supplementation [2].

The following diagram illustrates the core challenges and strategic solutions for using this compound in cell culture.

fisetin_strategy Challenge1 Low Solubility/Bioavailability Strategy1 Bioenhanced Formulations (e.g., with galactomannans) Challenge1->Strategy1 Challenge2 Rapid Metabolism/Degradation Strategy2 Nano-Encapsulation (e.g., PLGA nanoparticles) Challenge2->Strategy2 Outcome1 Increased Bioavailability (Up to 25-fold) Strategy1->Outcome1 Outcome2 Improved Stability & Controlled Release Strategy2->Outcome2 FinalGoal Enhanced Efficacy in Cell Culture Outcome1->FinalGoal Outcome2->FinalGoal

Experimental Protocols for Stability Assessment

Here are methodologies you can adapt to test this compound stability and activity in your own cell culture system.

Protocol 1: Testing a Bioenhanced Formulation

This protocol is based on the approach used to create a highly bioavailable this compound formula [1].

  • 1. Principle: Combine this compound with galactomannan fiber isolated from fenugreek to create a complex that protects against rapid metabolism in the gut (or degradation in culture media).
  • 2. Materials:
    • Pure this compound standard.
    • Galactomannans (e.g., from fenugreek source).
    • Appropriate solvent (e.g., DMSO) and cell culture media.
  • 3. Method:
    • Prepare the this compound-galactomannan complex according to proprietary or published methods [1].
    • Dissolve the complex in culture media for treatment.
  • 4. Analysis:
    • Compare the efficacy of the complex against standard this compound using a relevant bioassay (e.g., reduction in senescence markers like SA-β-Gal activity [3]).
    • Enhanced efficacy at equivalent nominal concentrations indicates improved stability/delivery.
Protocol 2: Assessing this compound Stability in Media via HPLC

A general approach for quantifying compound stability.

  • 1. Principle: Use High-Performance Liquid Chromatography (HPLC) to directly measure the concentration of this compound in cell culture media over time.
  • 2. Materials:
    • HPLC system with a UV-Vis or Mass Spectrometry detector.
    • Standard this compound.
    • Cell culture media (with and without serum).
  • 3. Method:
    • Prepare a standard curve of this compound in your solvent.
    • Add a known concentration of this compound to complete and serum-free media. Incubate at 37°C.
    • Collect aliquots at various time points (e.g., 0, 2, 6, 24 hours).
    • Process samples (e.g., protein precipitation) and analyze via HPLC.
  • 4. Analysis:
    • Compare peak areas to the standard curve to determine the remaining concentration of intact this compound over time.
    • A rapid decline in concentration indicates poor stability.

Troubleshooting Guide

Problem & Phenomenon Possible Root Cause Suggested Solution
Inconsistent results between experiments. This compound degradation in stock solution or media. Prepare fresh stock solutions in DMSO; use sealed, dark vials; aliquot and freeze at -20°C or -80°C.
Lack of biological effect even at high doses. Compound degradation or poor solubility in media. Use a bioenhanced formulation [1]; verify concentration in media via HPLC; include a positive control (e.g., known senolytic like dasatinib/quercetin).
Observed cytotoxicity at low, expected effective doses. Precipitation of this compound in media, creating localized high concentrations. Ensure proper solubilization; use nano-formulations [2]; sonicate stock solution before adding to media.

Key Experimental Considerations

  • Solvent Control: Always include a vehicle control (e.g., DMSO at the same concentration used for this compound dissolution) to rule out solvent effects [4] [5].
  • Serum Content: Be aware that serum components in culture media can bind to or accelerate the degradation of compounds. Testing stability in both serum-free and complete media can be informative.
  • Positive Controls: When assessing a biological effect like senolytic activity, include a well-established positive control, such as the dasatinib and quercetin (D+Q) combination, to validate your experimental system [1].

Key Takeaways and Future Directions

  • Stability is a Key Hurdle: Inconsistent results in cell culture are likely linked to this compound's inherent instability.
  • Formulation is Crucial: Moving beyond pure this compound dissolved in DMSO to advanced formulations (galactomannan-based, nano-encapsulated) is a validated strategy to overcome this.
  • Verify and Adapt: The provided protocols offer a starting point. You may need to optimize parameters like the this compound-to-galactomannan ratio or nanoparticle synthesis conditions for your specific needs.

References

Fisetin Metabolite Profile and Analytical Interference

Author: Smolecule Technical Support Team. Date: February 2026

The key to troubleshooting lies in understanding the basic pharmacokinetics and chemical properties of fisetin and its main metabolite.

  • Major Metabolite: Geraldol is the 3'-O-methylated metabolite of this compound [1].
  • Rate of Conversion: Pharmacokinetic studies in mice show that this compound is very rapidly methylated to geraldol in vivo. After oral administration of this compound, the maximum plasma concentration (Cmax) and total exposure (AUC) of geraldol were found to be higher than those of this compound itself, making geraldol the dominant circulating compound [1].
  • Contribution to Bioactivity: Geraldol is a biologically active metabolite. In vitro studies have demonstrated that it can be a more potent cytotoxic agent against tumor cells than this compound and, like this compound, can localize to cell nucleoli [2].

The table below summarizes the quantitative pharmacokinetic data that highlights the interference challenge.

Compound Administration Route & Dose Cmax (ng/mL) AUC (ng·h/mL) Key Finding
This compound 100 mg/kg (p.o., Mouse) [1] Not Specified Not Specified Lower than geraldol
Geraldol 100 mg/kg (p.o., Mouse) [1] Not Specified Not Specified Higher than this compound; Dominant circulating metabolite
This compound (UF) 1000 mg (p.o., Human) [2] 9.97 12.67 (AUC0–12h) Very low parent compound bioavailability
This compound (FF-20) 1000 mg (p.o., Human) [2] 238.2 341.4 (AUC0–12h) Encapsulation reduced conversion to geraldol

This metabolic pathway and its impact on analysis can be visualized as follows:

G This compound This compound Geraldol Geraldol This compound->Geraldol Rapid in vivo O-methylation AssayInterference AssayInterference Geraldol->AssayInterference Co-elutes in analysis Geraldol->AssayInterference Contributes to bioactivity

Troubleshooting Guide & Methodologies

To ensure the accuracy of your assays, you must employ strategies that separate this compound from geraldol and account for the metabolite's activity.

Sample Processing and Analysis

The core of resolving metabolite interference lies in chromatographic separation.

  • Detailed Protocol (Chromatographic Separation): A developed and validated RP-HPLC method for this compound in rat plasma can be adapted [3].

    • Instrumentation: Reverse Phase Ultra-Fast Liquid Chromatography (RP-UFLC) system.
    • Column: C-18 reverse phase column (e.g., Phenomenex C18, 150 mm × 4.6 mm) [3] [2].
    • Mobile Phase: A gradient or isocratic mixture of:
      • A: 0.1% Formic acid in water [2]
      • B: 0.1% Formic acid in methanol (or Acetonitrile) [2] [3]
    • Flow Rate: 1.0 mL/min [3].
    • Detection: Photo Diode Array (PDA) or UV detector at 362 nm [3].
    • Sample Preparation: Use protein precipitation with acetonitrile or methanol to extract this compound and geraldol from plasma or tissue homogenates [1] [3].
    • Separation Expected: Under these conditions, this compound and geraldol should have distinct retention times, allowing for individual quantification.
  • Advanced Technique (LC-MS/MS): For higher sensitivity and definitive identification, use Liquid Chromatography with Tandem Mass Spectrometry.

    • Method: As applied in a mouse study, this method allows for the direct and simultaneous quantification of both this compound and geraldol based on their unique mass-to-charge ratios, completely eliminating analytical interference [1].
Experimental Design and Interpretation
  • Quantify the Metabolite: Always measure geraldol concentrations alongside this compound. As the dominant circulating species, its contribution to your observed effects is likely significant [1] [2].
  • Consider Formulations: If high levels of the parent compound are crucial, consider using novel formulations. Research shows that encapsulating this compound in a fenugreek galactomannan hydrogel scaffold (FF-20) significantly improved this compound's bioavailability and reduced its conversion to geraldol in humans [2].
  • Interpret Results Cautiously: In cell-based assays, remember that geraldol is not just an interferent but an active compound. Biological activity observed in experiments where this compound is metabolized could be due to geraldol, this compound, or a combination of both [2].

The following diagram outlines the recommended experimental workflow to manage these factors:

G Start Experiment with this compound A In Vivo/In Vitro System? (Metabolism Expected) Start->A B Sample Analysis A->B Yes E Data Interpretation: Account for Geraldol's activity A->E No (e.g., cell-free) C Use LC-MS/MS for definitive separation & quantification B->C D Adapted HPLC method with PDA/UV detection (362 nm) B->D C->E D->E

Key Takeaways for Researchers

  • Geraldol is a Major Confounder: It is not a minor metabolite but can be the dominant circulating species after this compound administration, necessitating its measurement in all in vivo and metabolically competent systems [1].
  • Separation is Essential: Robust chromatographic methods (HPLC or LC-MS/MS) that baseline separate this compound and geraldol are non-negotiable for accurate pharmacokinetic and pharmacodynamic studies [1] [3].
  • Activity is Shared: The biological effects you observe, especially in whole-cell or animal models, may be mediated by this compound, geraldol, or both. Your experimental design and conclusions should reflect this complexity [2].

References

optimizing fisetin concentration for senescent cell clearance

Author: Smolecule Technical Support Team. Date: February 2026

Fisetin Dosing Data from Preclinical Studies

Experimental Model Dosing Paradigm / Concentration Key Efficacy Outcomes Citation

| Aged Mice (in vivo) | 50 mg/kg/day, oral gavage Intermittent: 1 week on, 2 weeks off, 1 week on | Improved frailty and grip strength; reduced senescence genes (Cdkn1a, Ddit4) in skeletal muscle. | [1] [2] | | Aged Mice (in vivo) | 100 mg/kg/day, oral gavage Intermittent dosing | Reversed age-related endothelial dysfunction; reduced SASP factor Cxcl12. | [3] | | Progeroid & Aged Wild-Type Mice (in vivo) | Acute or intermittent treatment | Reduced senescence markers in multiple tissues; extended median and maximum lifespan. | [4] | | Diabetic Aortic Aging Mouse Model (in vivo) | Chronic treatment | Reduced senescent cell burden in aorta; alleviated aortic aging. | [5] | | Senescent Human Fibroblasts (in vitro) | Varied (screening of 10 flavonoids) | this compound identified as the most potent senolytic in the panel. | [4] |

Mechanisms of Action and Experimental Workflow

This compound clears senescent cells through multiple pathways. The following diagram illustrates the key mechanisms and a general workflow for a senolytic experiment.

fisetin_workflow cluster_mechanisms Key Senolytic Mechanisms of this compound cluster_workflow General In Vivo Experiment Workflow AMPK Activates AMPK (Enhances energy metabolism) mTOR Inhibits mTOR (Prevents senescence initiation) PI3K Inhibits PI3K/Akt pathway BCL Downregulates Bcl-2/Bcl-xL (Induces apoptosis) PI3K->BCL Disrupts survival signals SASP Suppresses SASP (Reduces inflammation) Start Select aged or disease model mice Group Randomize into Vehicle & this compound groups Start->Group Dose Administer this compound (e.g., 50-100 mg/kg/day) Intermittent Dosing Group->Dose Analyze Analyze Outcomes: - Frailty Index - Grip Strength - Tissue Senescence Markers Dose->Analyze

Detailed Experimental Protocols

Here are detailed methodologies for key in vivo and in vitro experiments based on the cited studies.

In Vivo Protocol: Intermittent Dosing in Aged Mice

This protocol is adapted from the 2025 study that showed improvements in physical function [1] [2].

  • Animals: Use old mice (e.g., 24-27 months for C57BL/6 strains).
  • Formulation: Prepare this compound in a vehicle of 10% Ethanol, 30% PEG 400, and 60% Phosal 50 PG.
  • Dosing Regimen:
    • Dose: 50 mg/kg of this compound per day.
    • Route: Administer via oral gavage.
    • Schedule: Use an intermittent "hit-and-run" paradigm. A common and effective schedule is 1 week of daily dosing, followed by 2 weeks off, and then another 1 week of daily dosing.
  • Control Group: Treat control animals with the vehicle alone.
  • Functional Endpoints:
    • Frailty Assessment: Use a non-invasive mouse clinical frailty instrument (e.g., assessing gait, vestibular function, grip strength).
    • Grip Strength: Measure limb grip strength using a meter before, during, and after the treatment period.
  • Tissue Analysis:
    • Euthanize animals at a set time after the final dose (e.g., 3-4 weeks).
    • Collect tissues of interest (e.g., quadriceps muscle, aorta, fat, liver).
    • Analyze senescence burden via:
      • Bulk RNA Sequencing: Look for reductions in senescence-associated genes like Cdkn1a (p21) and Ddit4.
      • SA-β-Gal Staining: Detect senescent cells in tissue sections.
      • SASP Factor Measurement: Quantify plasma or tissue levels of proteins like CXCL12 via ELISA.
In Vitro Protocol: Senescence Clearance Assay

This methodology is based on the foundational screening study that identified this compound's potency [4].

  • Inducing Senescence:
    • Use primary human or mouse fibroblasts.
    • Method 1 (Genotoxic Stress): Treat cells with etoposide (e.g., 10 µM for 48 hours) to induce DNA damage-induced senescence.
    • Method 2 (Oxidative Stress): Treat cells with sub-lethal doses of hydrogen peroxide (H₂O₂) to induce stress-induced senescence.
    • Allow cells to develop a senescent phenotype for several days (e.g., 5-7 days), confirmed by increased SA-β-Gal activity and expression of p16 or p21.
  • This compound Treatment:
    • Treat senescent cells with a range of this compound concentrations (e.g., 10-50 µM) for 24-48 hours.
    • Control: Include a vehicle control (e.g., DMSO) and non-senescent cells treated with this compound to confirm selective toxicity.
  • Assessing Senolysis:
    • Cell Viability: Use assays like MTT or CellTiter-Glo to measure the reduction in viable senescent cells relative to controls.
    • Apoptosis: Confirm induction of apoptosis via flow cytometry for Annexin V/propidium iodide.
    • SA-β-Gal Activity: Quantify the reduction in the percentage of SA-β-Gal-positive cells.

Frequently Asked Questions (FAQs) for Researchers

Q1: Why is intermittent dosing recommended for senolytics like this compound? Intermittent dosing is a core principle of senolytic therapy. The goal is to periodically "hit" and clear accumulated senescent cells, then "run" to allow the immune system to clear the debris, minimizing potential off-target effects or toxicity from continuous exposure [4]. This approach has proven effective in multiple preclinical models [1] [2].

Q2: How does the senolytic efficacy of this compound compare to other compounds like quercetin? A head-to-head screening of 10 flavonoids in senescent murine and human fibroblasts identified this compound as the most potent senolytic, outperforming quercetin [4]. In vivo studies have shown that its effect on improving physical function is comparable to genetic clearance of senescent cells and treatment with the synthetic senolytic ABT-263 [1] [2].

Q3: What are the critical pathways to validate this compound's activity in my model? Beyond measuring senescence markers (p16, p21, SA-β-Gal), key pathways to investigate include:

  • Apoptosis Pathway: Check for downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL [5].
  • Survival Signaling: Assess inhibition of the PI3K/Akt pathway [5].
  • Metabolism & Stress: Confirm activation of AMPK and inhibition of mTOR signaling [6].
  • SASP: Measure the reduction of key pro-inflammatory factors like IL-6, TNF-α, and CXCL12 [3].

Q4: What is a major challenge in translating these doses to human studies? Bioavailability is a significant challenge. Standard this compound has relatively low oral bioavailability [7]. When planning experiments or interpreting data, consider that effective doses in mice may require formulation optimization for human translation. Some studies are exploring advanced formulations (e.g., with galactomannan fiber) to boost absorption [7].

References

fisetin cell-type specific senolytic activity variations

Author: Smolecule Technical Support Team. Date: February 2026

Cell-Type Specific Senescent Cell Clearance by Fisetin

The following table summarizes the specific senescent cell types that this compound has been shown to target in various models, highlighting its selective activity.

Tissue/Organ Senescent Cell Type Targeted Model System Key Evidence/Impact
Adipose Tissue Progenitor cells, T cells, NK cells, endothelial cells [1] Murine and human explants [2] [1] Reduced senescence markers in a subset of cells [2] [1].
Brain Neurons (NEUN+), Astrocytes (GFAP+), Microglia (IBA1+) [3] Old sheep [3] Significant decrease in P16+ and GLB1+ senescent cells across all three neural cell types [3].
Skeletal Muscle General senescent cell burden [4] Old mice [4] Downregulation of senescence-related genes (e.g., Cdkn1a, Ddit4); improved physical function [4].
Liver, Lung, Spleen, Heart General senescent cell burden [3] Old sheep [3] Significant downregulation of GLB1 (liver) and P21 (liver, lung); decreasing trends in other organs and genes [3].

Experimental Protocols for Assessing Senolytic Activity

Here are detailed methodologies for key experiments used to evaluate this compound's cell-type specific effects.

In Vitro Senescence Models and Treatment
  • Inducing Senescence: Use primary human fibroblasts treated with a genotoxin like etoposide (e.g., 10 µM for a defined period) or murine embryonic fibroblasts subjected to oxidative stress (e.g., sublethal H₂O₂) to induce senescence [1].
  • Confirming Senescence: Confirm model success by detecting increased activity of Senescence-Associated Beta-Galactosidase (SA-β-gal) and elevated expression of markers like p16Ink4a and p21 [2] [1].
  • This compound Treatment: Treat senescent cells with this compound. Doses used in research often range from 5 to 20 µM [5]. Include a control group treated with vehicle (e.g., DMSO) and a comparison group with a known senolytic like quercetin [1].
  • Outcome Measurement: Assess senolytic activity by measuring a reduction in SA-β-gal positive cells, decreased secretion of SASP factors (e.g., IL-6, MMPs), and induction of apoptosis (e.g., via caspase-3/8 activation or TUNEL assay) [1] [5].
In Vivo Dosing and Tissue Analysis
  • Animal Models: Studies commonly use aged wild-type mice (e.g., C57BL/6) or progeroid models (e.g., Ercc1⁻/∆) [2] [1] [4].
  • Dosing Regimen: A widely used and effective protocol is intermittent administration. One established regimen is 50 mg/kg of this compound delivered via oral gavage once daily for two non-consecutive weeks (e.g., 1 week on, 2 weeks off, 1 week on) [4].
  • Tissue Collection and Analysis: Upon sacrifice, collect target tissues (e.g., adipose, brain, muscle, liver).
    • Histology: Perform SA-β-gal staining and immunofluorescence staining on tissue sections [3].
    • Cell-Type Specificity: Use antibodies against cell-specific markers (e.g., NEUN for neurons, GFAP for astrocytes, IBA1 for microglia) co-stained with senescence markers like p16 or GLB1 to identify which cell types are cleared [3].
    • Transcriptomics: Analyze tissue RNA (e.g., RNA sequencing) to observe downregulation of senescence-associated genes [4].

This compound's Senotherapeutic Signaling Pathway

The diagram below illustrates the core mechanism of how this compound is believed to selectively target senescent cells, focusing on the key signaling pathways involved.

G This compound This compound SCAPs SCAPs This compound->SCAPs  Inhibits Bax Bax This compound->Bax  Upregulates Bak Bak This compound->Bak  Upregulates Caspase_3 Caspase_3 This compound->Caspase_3  Activates Caspase_8 Caspase_8 This compound->Caspase_8  Activates PI3K_Akt_mTOR PI3K_Akt_mTOR This compound->PI3K_Akt_mTOR  Modulates MAPK MAPK This compound->MAPK  Modulates NF_kB NF_kB This compound->NF_kB  Inhibits BCL_xL BCL_xL SCAPs->BCL_xL BCL_2 BCL_2 SCAPs->BCL_2 MCL_1 MCL_1 SCAPs->MCL_1 Apoptosis Apoptosis BCL_xL->Apoptosis  Suppresses BCL_2->Apoptosis  Suppresses MCL_1->Apoptosis  Suppresses Cytochrome_c Cytochrome_c Bax->Cytochrome_c  Releases Bak->Cytochrome_c  Releases Caspase_3->Apoptosis Caspase_8->Apoptosis Cytochrome_c->Caspase_3 PI3K_Akt_mTOR->SCAPs MAPK->SCAPs NF_kB->SCAPs

Diagram Explanation: This diagram visualizes the hypothesized mechanism of this compound's senolytic action. This compound targets Senescent-Cell Anti-Apoptotic Pathways (SCAPs), which protect senescent cells from programmed cell death [1]. It inhibits key anti-apoptotic proteins like BCL-2, BCL-xL, and MCL-1 [5]. Simultaneously, it upregulates pro-apoptotic proteins (Bax, Bak) and activates executioner enzymes (Caspase-3/8), tipping the balance toward apoptosis specifically in senescent cells [5]. This process is influenced by this compound's modulation of upstream pathways like PI3K/Akt/mTOR, MAPK, and NF-κB [5].

Frequently Asked Questions

Q: Why does this compound clear senescent cells in some tissues but not others? A: This cell-type specificity is due to variations in how different senescent cells resist apoptosis. Senescent cells rely on a specific portfolio of SCAPs for survival. This compound is effective against cells that depend on pathways it can inhibit (e.g., BCL-2 family), while cells using other dominant SCAPs may be resistant [1] [5].

Q: What is a major advantage of this compound's "hit-and-run" dosing regimen? A: Because senescent cells take time to re-accumulate after being cleared, intermittent administration (e.g., a few days of treatment followed by weeks off) is sufficient to reduce the overall burden. This minimizes potential side effects and drug exposure, making it a highly practical and translatable therapeutic strategy [1] [4].

References

fisetin dosing frequency for optimal senolytic effect

Author: Smolecule Technical Support Team. Date: February 2026

Fisetin Dosing Protocols from Research

The table below summarizes the dosing regimens reported in scientific literature and commercial research. Please note that these are primarily from animal studies or early-stage human trials and should be used to inform, not replace, rigorous experimental design.

Model / Context Reported Dosage & Frequency Key Rationale & Observations Source / Citation
Animal Studies (Mice) 20 mg/kg/day for 2 consecutive days, repeated monthly. This intermittent, high-dose protocol demonstrated reduced senescence markers and extended healthspan and lifespan in aging mice. [1]
Human Nutritional Studies (Intermittent Protocol) 500-1000 mg daily for 2-3 consecutive days per month. This "pulse dosing" aims to maximize senolytic clearance while minimizing potential side effects from continuous use. [2]
Human Nutritional Studies (Quarterly Protocol) 1000-2000 mg daily for 3-5 consecutive days, repeated quarterly. An alternative, less frequent pulse strategy for senescent cell clearance. [2]

| In Vitro Cell Culture | 25-50 μM (used in hepatic insulin resistance studies). 6-60 μM (used in antimitotic activity studies). | Concentrations are context-dependent. Researchers should conduct dose-response studies for their specific cell models and readouts. [3] [4] | |

Molecular Mechanisms & Senolytic Workflow

Understanding this compound's mechanisms is crucial for troubleshooting experimental outcomes. This compound is described as a multi-node regulator that targets several senescence-associated pathways.

G This compound This compound SubcellularTargets Subcellular Localization (Nucleoli) This compound->SubcellularTargets Pathway1 Inflammation & SASP This compound->Pathway1 Pathway2 Apoptosis Regulation This compound->Pathway2 Pathway3 Stress & Metabolic Signaling This compound->Pathway3 Outcome Reduced Senescence Improved Tissue Homeostasis SubcellularTargets->Outcome Possible target engagement Pathway1->Outcome P1_Mechanism1 Inhibits NF-κB pathway Pathway1->P1_Mechanism1 P1_Mechanism2 Reduces IL-6, TNF-α Pathway1->P1_Mechanism2 Pathway2->Outcome P2_Mechanism1 Modulates BCL-2 family balance Pathway2->P2_Mechanism1 P2_Mechanism2 Downregulates p16/p21, p53 Pathway2->P2_Mechanism2 Pathway3->Outcome P3_Mechanism1 Activates Nrf2 antioxidant pathway Pathway3->P3_Mechanism1 P3_Mechanism2 Modulates PI3K/AKT signaling Pathway3->P3_Mechanism2

Experimental Protocol for Validating Senolytic Effect

To confirm this compound's senolytic activity in your experimental system, follow this general workflow. Key steps include inducing senescence, applying this compound with an intermittent pulse, and then using multiple assays to quantify clearance.

G Step1 1. Induce Senescence Step2 2. Treat with this compound Step1->Step2 S1_Method1 Method: Irradiation (e.g., 10 Gy X-ray) Step1->S1_Method1 S1_Method2 Method: Chemotherapy (e.g., Etoposide) Step1->S1_Method2 S1_Method3 Method: Replicative Exhaustion Step1->S1_Method3 Step3 3. Assess Senolytic Effect Step2->Step3 S2_Protocol1 Intermittent Pulse (e.g., 48h exposure) Step2->S2_Protocol1 S2_Protocol2 Dose-Response (e.g., 10 - 100 µM) Step2->S2_Protocol2 Step4 4. Evaluate Functional Outcomes Step3->Step4 S3_Assay1 Viability Assay (CTB, ATP content) Step3->S3_Assay1 S3_Assay2 Apoptosis Assay (Caspase 3/7, Annexin V) Step3->S3_Assay2 S3_Assay3 Senescence Markers (SA-β-Gal, SASP cytokines) Step3->S3_Assay3 S4_Outcome1 Gene Expression (RNA-Seq) Step4->S4_Outcome1 S4_Outcome2 Functional Assays (e.g., Phagocytosis, contraction) Step4->S4_Outcome2 S1_Confirm Confirmation: SA-β-Gal staining p16/p21 expression

Key Experimental Considerations:

  • Senescence Induction: The method of senescence induction (e.g., irradiation, chemotherapeutic agents, replicative exhaustion) can influence the response to senolytics. The choice of model should be biologically relevant to your research question. [1]
  • Confirming Senescence: Prior to this compound treatment, confirm successful senescence induction using established markers like Senescence-Associated β-Galactosidase (SA-β-Gal) activity and increased expression of p16INK4a and p21. [1]
  • Dose-Response is Critical: The effective concentration can vary significantly between cell types and senescence models. A dose-response curve (e.g., 10-100 µM) is essential for determining the optimal and selective senolytic concentration in your system. [4] [3]
  • Multiple Readouts: Relying on a single assay (e.g., just SA-β-Gal) can be misleading. Use a combination of viability assays, apoptosis detection, and quantification of senescence markers to conclusively demonstrate senolytic activity.

Frequently Asked Questions (FAQs) for Researchers

Q1: Why is intermittent dosing preferred over daily administration for senolytics like this compound? The prevailing hypothesis is that a short, high-concentration "pulse" is sufficient to trigger apoptosis in the sensitive senescent cell population. This approach may also reduce the risk of off-target effects on proliferating or non-senescent cells that could occur with chronic exposure. [1] [2]

Q2: How does this compound's senolytic activity and dosing compare to other common senolytics? this compound is considered a "mild, broad-spectrum" senolytic with a multi-target mechanism. The table below provides a comparative overview based on current research. [1]

Compound Proposed Core Mechanism Reported Dosing Logic Key Safety Notes
This compound Multi-node regulation of p16/p21, p53, BCL-2 balance; inhibits NF-κB. 20 mg/kg/day x 2 days (mouse); 500-1000 mg/day x 2-3 days (human pulse). Generally well-tolerated; high doses may cause transient liver enzyme fluctuations.
Dasatinib + Quercetin (D+Q) Dasatinib inhibits tyrosine kinases; Quercetin affects PI3K/AKT/BCL-2. Complementary. Dasatinib 100 mg/day + Quercetin 1000-1250 mg/day for 2-3 days, repeated every 2-4 weeks. Dasatinib carries risks of pleural effusion, pulmonary hypertension, and myelosuppression.
Navitoclax (ABT-263) Potent, direct inhibitor of BCL-2/BCL-XL. Triggers mitochondrial apoptosis. Continuous dosing in oncology (150-250 mg/day). Causes dose-dependent thrombocytopenia (platelet reduction), limiting its utility.
PCC1 (Procyanidin C1) Biphasic: low dose (senomorphic) suppresses SASP; high dose (senolytic) triggers apoptosis via BCL-2 family. In animal models: low-dose maintenance or high-dose "hit-and-run" pulses. Derived from grape seed; currently exhibits a high safety window in preclinical models.

Q3: What are the major challenges in translating this compound dosing from animal models to humans? Key challenges include addressing this compound's low oral bioavailability and understanding its tissue-specific distribution and metabolism. [5] [2] Formulation strategies (e.g., liposomal, nanoemulsions) are being explored to enhance bioavailability. Furthermore, the heterogeneity of senescent cells across different tissues means that an effective dosing regimen for one organ system may not be directly applicable to another. [1]

References

Technical Support Center: Addressing Fisetin Rapid Metabolism in Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Core Bioavailability Challenge & Key Pharmacokinetic Parameters

FAQ: Why does fisetin exhibit such poor bioavailability despite its promising therapeutic potential?

This compound faces significant bioavailability limitations primarily due to its poor aqueous solubility (approximately 10.45 µg/mL) and extensive rapid metabolism through phase II biotransformation into sulfate and glucuronide conjugates. Following oral administration, this compound undergoes presystemic metabolism and demonstrates an absolute bioavailability ranging from 7.8% to 44.1% across different studies. The compound's high lipophilicity (logP ≈ 3.2) further complicates its formulation development, while its short half-life necessitates frequent dosing to maintain therapeutic concentrations [1] [2].

Table 1: Key Pharmacokinetic Parameters of Unformulated this compound

Parameter Value Experimental Conditions Reference
Water Solubility 10.45 µg/mL In vitro measurement [1]
Absolute Bioavailability 7.8%-44.1% Oral administration in animal models [2]
Lipophilicity (logP) 3.2 Calculated partition coefficient [1]
Maximum Plasma Concentration 2.53 µg/mL 15 min after i.p. administration (223 mg/kg) [1]
Major Metabolites Geraldol, glucuronidated/sulfated conjugates In vivo identification [3] [2]

Advanced Formulation Strategies to Enhance Bioavailability

Nanocarrier Systems

Troubleshooting Guide: Selecting appropriate nanocarriers based on research objectives

Table 2: Comparison of Nanoformulation Strategies for this compound

Formulation Type Composition Particle Size (nm) Encapsulation Efficiency Key Outcomes
Hybrid-FENUMAT Fenugreek galactomannan hydrogel + this compound micelles Not specified Not specified 26.9-fold ↑ AUC, 23-fold ↑ Cmax vs. unformulated this compound in humans [3]
Polymeric Nanoparticles PLA, PLGA, MPEG-PCL 140-226 70-90% Enhanced antitumor efficacy, controlled release profiles, reduced toxicity [1] [4]
Amorphous Solid Dispersion Copovidone matrix via scCO2 Not specified Not specified Enhanced solubility, improved dissolution, maintained antioxidant activity [5]
Lipid-Based Systems Liposomes, nanoemulsions 100-200 ~70% Improved gastrointestinal stability, enhanced brain delivery [2]
Advanced Dispersion Technologies

FAQ: How does amorphous dispersion improve this compound bioavailability?

The amorphization process transforms crystalline this compound into a higher energy state with disordered molecular arrangement, significantly enhancing dissolution properties. Using supercritical CO2 technology with copovidone as a carrier creates amorphous solid dispersions that demonstrate:

  • Significantly improved solubility profiles compared to crystalline this compound
  • Enhanced dissolution rates in gastrointestinal simulated fluids
  • Maintained antioxidant and neuroprotective efficacy in in vitro models
  • Green technology advantages with minimal solvent residues [5]

Experimental Protocols & Methodologies

Hybrid-FENUMAT Formulation Protocol

Materials: this compound (98.2% purity), fenugreek galactomannan (FG), sunflower lecithin, sunflower oil, microcrystalline cellulose as excipient.

Equipment: High-shear mixer, evaporator, capsule filling machine, DSC, PXRD, FTIR, SEM, DLS, HR-TEM.

Procedure:

  • Micelle Formation: Dissolve this compound and sunflower lecithin in appropriate solvent system to form self-assembled micelles
  • Hydrogel Incorporation: Disperse this compound micelles into fenugreek galactomannan hydrogel scaffold using gel-phase thin-film dispersion
  • Solvent Evaporation: Remove solvent under controlled temperature and pressure conditions
  • Characterization:
    • Perform particle size analysis and zeta potential measurement using DLS
    • Confirm amorphous nature using PXRD and DSC
    • Analyze surface morphology using SEM
    • Determine this compound content (typically 19.2%) using validated HPLC method [3]
Amorphous Dispersion via Supercritical CO2

Materials: this compound (>95% purity), poly(1-vinylpyrrolidone-co-vinyl acetate) (copovidone).

Equipment: SFT-120 supercritical fluid apparatus, tube mill for grinding, analytical balance.

Procedure:

  • Physical Mixture Preparation: Blend this compound and copovidone in agate mortar for 5 minutes
  • Supercritical Processing:
    • Transfer 5.0 g sample to steel vessel
    • Set parameters: 6000 psi pressure, 80°C temperature
    • Maintain for 3 hours with continuous CO2 flow
  • Post-Processing:
    • Remove sample from vessel
    • Grind using Tube Mill 100 control for 1 minute at 8000 rpm to homogenize
  • Characterization:
    • Confirm amorphization using PXRD
    • Analyze intermolecular interactions via FTIR
    • Evaluate solubility and dissolution profiles [5]
In Vivo Pharmacokinetic Study Design

Study Design: Single-dose, comparative, double-blinded, cross-over protocol.

Subjects: 15 healthy volunteers (12 males, 3 females) aged 22-55 years with BMI 18-25 kg/m².

Dosing:

  • Test: 1000 mg FF-20 (delivering 192 mg this compound)
  • Control: 1000 mg unformulated this compound (UF)
  • Washout period: 10 days between doses

Blood Sampling: Collect at 0.5, 1, 2, 3, 5, 8, and 12 hours post-administration.

Analytical Method:

  • Quantify this compound and geraldol (active metabolite) using validated LC-MS/MS
  • Calculate pharmacokinetic parameters: AUC0-12h, Cmax, Tmax, t1/2

Key Results from Clinical Study:

  • AUC0-12h: FF-20 = 341.4 vs. UF = 12.67 (26.9-fold increase)
  • Cmax: FF-20 = 238.2 ng/mL vs. UF = 9.97 ng/mL (23.9-fold increase)
  • Metabolite Reduction: Encapsulation reduced conversion of this compound to geraldol
  • Safety: No adverse events reported [3]

Signaling Pathways & Experimental Workflows

fisetin_pharmacokinetics Oral_Administration Oral Administration GI_Tract GI Tract Environment Oral_Administration->GI_Tract Metabolism Phase II Metabolism GI_Tract->Metabolism Conjugates Sulfate/Glucuronide Conjugates Metabolism->Conjugates Low_Bioavailability Low Bioavailability Conjugates->Low_Bioavailability Formulation_Strategies Formulation Strategies Nanoencapsulation Nanoencapsulation Formulation_Strategies->Nanoencapsulation Amorphization Amorphization Formulation_Strategies->Amorphization Hydrogel_Systems Hydrogel Systems Formulation_Strategies->Hydrogel_Systems Enhanced_Solubility Enhanced Solubility Nanoencapsulation->Enhanced_Solubility Amorphization->Enhanced_Solubility Reduced_Metabolism Reduced Metabolism Hydrogel_Systems->Reduced_Metabolism Improved_Bioavailability Improved Bioavailability Enhanced_Solubility->Improved_Bioavailability Reduced_Metabolism->Improved_Bioavailability

This compound Pharmacokinetic Challenges & Solutions

experimental_workflow Start Start: this compound Formulation Nano Nanoparticle Preparation (Size: 100-300 nm) Start->Nano Lipid Lipid-Based Systems (Encapsulation: ~70%) Start->Lipid Polymer Polymeric Carriers (PLGA, PLA, PVP) Start->Polymer Amorphous Amorphous Dispersions (scCO2 Technology) Start->Amorphous DSC DSC & PXRD Analysis (Amorphization Confirmation) Nano->DSC DLS DLS & Zeta Potential (Particle Size & Stability) Lipid->DLS SEM SEM/TEM Imaging (Surface Morphology) Polymer->SEM HPLC HPLC Analysis (Drug Content & Purity) Amorphous->HPLC Solubility Solubility Studies (SGF/SIF Media) DSC->Solubility Release Release Kinetics (pH-Dependent Profile) DLS->Release Permeability Permeability Assays (Caco-2 Models) SEM->Permeability HPLC->Solubility PK Pharmacokinetic Studies (AUC, Cmax, Tmax, t½) Solubility->PK Metabolism Metabolite Profiling (Geraldol, Conjugates) Release->Metabolism Biodistribution Biodistribution Analysis (Tissue Targeting) Permeability->Biodistribution Data_Analysis Data Analysis & Optimization PK->Data_Analysis Metabolism->Data_Analysis Biodistribution->Data_Analysis Formulation_Optimized Optimized Formulation Data_Analysis->Formulation_Optimized

Experimental Workflow for this compound Formulation Development

Technical FAQs & Troubleshooting

FAQ: Why is the conversion of this compound to geraldol significant in pharmacokinetic studies?

Geraldol (3,4′,7-trihydroxy-3′-methoxyflavone) is an active metabolite of this compound that demonstrates potentially enhanced cytotoxic activity against tumor cells compared to the parent compound. However, this conversion represents a metabolic pathway that reduces circulating levels of native this compound. Formulation strategies that reduce this conversion, such as the Hybrid-FENUMAT system, help maintain higher concentrations of the parent compound, which may be desirable depending on the therapeutic target. Researchers should monitor both this compound and geraldol levels in pharmacokinetic studies to fully understand the exposure-response relationship [3] [2].

Troubleshooting Guide: Addressing common formulation instability issues

  • Problem: Particle aggregation in nanoformulations

    • Solution: Optimize stabilizer concentration (e.g., Poloxamer 188 at 0.5%) and implement lyophilization with appropriate cryoprotectants
  • Problem: Crystallization of amorphous dispersions during storage

    • Solution: Incorporate optimal polymer ratios (e.g., 20-25% drug loading in copovidone) and use proper packaging with desiccants
  • Problem: Burst release in polymeric nanoparticles

    • Solution: Modify polymer composition (PLGA-PEG-COOH for hydrophilic vs. PCL for hydrophobic release profiles) and optimize encapsulation methodology [1] [4] [5]

FAQ: What analytical techniques are essential for comprehensive this compound formulation characterization?

A robust characterization panel should include:

  • Structural Analysis: PXRD to confirm amorphous state, FTIR to investigate intermolecular interactions
  • Thermal Properties: DSC for melting point depression and compatibility assessment
  • Morphological Evaluation: SEM for surface topography, TEM for internal structure
  • Size Distribution: DLS for hydrodynamic diameter and polydispersity index
  • Surface Charge: Zeta potential for stability predictions
  • Drug Content: Validated HPLC methods for encapsulation efficiency and loading capacity
  • In Vitro Performance: Dissolution testing under simulated gastrointestinal conditions [3] [5]

Emerging Research & Future Directions

Recent advances include the development of CMS121, a novel this compound derivative with modified pharmacokinetic properties. Phase I clinical trials demonstrated that CMS121 is generally well-tolerated with dose-proportional pharmacokinetics. Notably, age-dependent effects were observed, with elderly subjects showing higher systemic exposure and longer elimination half-lives. This highlights the importance of considering patient demographics in this compound formulation development. The fed state also increased CMS121 exposure by approximately 50%, suggesting food effects should be evaluated in clinical studies [6].

The continued exploration of hybrid technologies that combine multiple approaches (e.g., nanocarriers within hydrogel systems) represents the cutting edge of this compound formulation science. Additionally, targeted delivery systems that exploit this compound's ability to cross the blood-brain barrier show particular promise for neurological applications, including Alzheimer's disease, stroke recovery, and other neurodegenerative conditions [3] [2] [7].

References

minimizing fisetin off-target effects in research

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Key Issue Recommended Strategy & Rationale Key Supporting Evidence
How to minimize fisetin's genotoxic effects? At higher concentrations, this compound acts as a clastogen (causes DNA breaks); at lower doses, it can act as an aneugen (causes chromosome mis-segregation) [1] [2]. Use the lowest effective concentration. Prioritize intermittent dosing ("hit-and-run") over continuous exposure to reduce cumulative DNA damage risk [1] [3] [2]. This compound inhibits topoisomerase II, leading to double-strand DNA breaks. It also rapidly disrupts kinetochore protein localization, causing aneuploidy [1] [2].
How to improve this compound's solubility and delivery? This compound is highly hydrophobic, leading to poor bioavailability and requiring high, potentially toxic concentrations to achieve effects in vitro [4]. Utilize drug delivery systems. Liposomal encapsulation enhances cellular uptake and therapeutic efficacy, allowing lower, safer doses to achieve senomorphic effects [4]. Liposome-encapsulated this compound showed enhanced efficacy in reducing SASP (IL-6, IL-8) in senescent cells, even at low concentrations [4].
How to avoid unintended cytotoxicity in non-target cells? As a senolytic, this compound should selectively clear senescent cells, but its mechanisms (e.g., Aurora B kinase inhibition) can also disrupt mitosis in healthy, proliferating cells [1]. Confirm senescence state of cell models before treatment. Employ intermittent dosing protocols (e.g., 1 week on, 2 weeks off) validated in vivo to leverage "hit-and-run" senolytic action [5] [3]. Intermittent dosing in old mice cleared senescent cells and improved health without apparent toxicity, unlike continuous treatment [5] [3].

Experimental Protocols for Mitigation

Intermittent Senolytic Dosing Protocol (In Vivo)

This protocol is based on established methods for clearing senescent cells in mouse models with minimal side effects [5].

  • Dosing Regimen: Administer this compound (e.g., 50 mg/kg/day) via oral gavage for one week, followed by a two-week washout period, and then a second one-week treatment cycle [5].
  • Rationale: The "hit-and-run" approach allows this compound to eliminate senescent cells while giving normal tissues time to recover, reducing potential off-target impacts from continuous exposure.
  • Validation: Efficacy can be confirmed by measuring the reduction of senescence markers (e.g., p16, p21, SA-β-gal) in target tissues after the full cycle [5] [3].
Liposomal Encapsulation of this compound (In Vitro)

Using encapsulated this compound can significantly enhance its delivery and effect at lower, safer concentrations [4].

  • Formulation: Encapsulate this compound in liposomes composed of phospholipids (e.g., DMPC) to improve aqueous solubility and cellular uptake [1] [4].
  • Treatment: Treat senescent cell models (e.g., doxorubicin-induced WI-38 or A549) with this compound-loaded liposomes. Compare efficacy and required concentration against free this compound dissolved in DMSO [4].
  • Outcome Measure: Assess the senomorphic effect by measuring the reduction of SASP factors (e.g., IL-6, IL-8) in the culture supernatant. Liposomal this compound achieves comparable or superior results at lower doses than the free form [4].

Mechanisms & Workflows

The following diagrams illustrate this compound's primary off-target mechanisms and the corresponding mitigation workflows.

G cluster_1 Off-Target Mechanisms cluster_2 Experimental Consequences This compound This compound Aneugen Aneugenic Effect (Chromosome Missegregation) This compound->Aneugen Low Doses Clastogen Clastogenic Effect (DNA Double-Strand Breaks) This compound->Clastogen High Doses MitoticDisruption Disruption of Mitotic Proteins (Aurora B, BubR1, etc.) This compound->MitoticDisruption Aneuploidy Aneuploidy Aneugen->Aneuploidy GenomicInstability Genomic Instability Clastogen->GenomicInstability Cytotoxicity Off-target Cytotoxicity (in healthy dividing cells) MitoticDisruption->Cytotoxicity

G cluster_strategy Mitigation Strategy Selection cluster_mech Primary Mechanism Addressed cluster_outcome Intended Experimental Outcome Start Identify Research Goal DoseStrategy Use Intermittent Dosing (e.g., 1 week on, 2 weeks off) Start->DoseStrategy FormStrategy Use Advanced Formulations (e.g., Liposomal Encapsulation) Start->FormStrategy ConcStrategy Use Lowest Effective Concentration (Confirm via dose-response) Start->ConcStrategy Mech1 Reduces cumulative genotoxic exposure DoseStrategy->Mech1 Mech2 Improves bioavailability & target engagement FormStrategy->Mech2 Mech3 Avoids high-dose clastogenic effects ConcStrategy->Mech3 Out1 Reduced off-target cytotoxicity in vivo Mech1->Out1 Out2 Enhanced efficacy at lower, safer doses Mech2->Out2 Out3 Minimized genomic damage in target cells Mech3->Out3

Key Takeaways for Experimental Design

  • Prioritize "Hit-and-Run" Dosing: The intermittent dosing schedule is critical for separating this compound's beneficial senolytic effects from its harmful genotoxic effects [5] [3].
  • Invest in Formulation: Do not underestimate the impact of delivery. Using liposomal or other advanced delivery systems can transform this compound from a problematic compound into a reliable, potent tool for modulating senescence [4].
  • Rigorously Define Dose-Response: The line between a senolytic and a genotoxic dose can be thin. Conduct thorough pilot studies to find the minimal concentration required for your desired effect in your specific cell model [1] [2].

References

Fisetin Stability: Core Factors & Storage Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Fisetin's stability is influenced by several environmental factors. The table below summarizes the key conditions and recommendations for optimal storage.

Factor Impact on Stability Recommended Storage Condition
Light Photosensitive; degrades upon exposure [1]. Store in dark or amber-colored containers to protect from light [1].
Temperature Degrades at elevated temperatures [1]. Store at cool temperatures, below 25°C; refrigerate for extended stability [1].
pH Relatively stable in neutral/slightly acidic conditions; degrades rapidly in strong acids or bases [1]. Maintain neutral pH conditions for solutions.
Physical Form Dry powder form has superior stability compared to solutions [1]. Store powder in a cool, dry place, ideally in a desiccator or vacuum-sealed container [1].
Solvent Aqueous solutions degrade faster; more stable in organic solvents like DMSO or ethanol [1]. For solutions, use freshly prepared where possible; for stock, use DMSO and store refrigerated [1].

Advanced Stabilization Strategies

Conventional storage may not suffice for long-term or challenging applications. Encapsulation and nanoformulation technologies have shown remarkable success in stabilizing this compound.

  • Yeast Cell Encapsulation: One study demonstrated that encapsulating this compound within Saccharomyces cerevisiae (baker's yeast) cells via sonoprocessing, followed by spray-drying, dramatically improved its stability [2].

    • Thermal Stability: Withstood temperatures from 60°C to 150°C [2].
    • Photostability: Showed 90% retention of antioxidant activity after 60 days of light exposure, compared to only 55% for non-encapsulated this compound [2].
    • Humidity Stability: The half-life of this compound increased by up to 4-fold when stored at various relative humidities for 60 days [2].
  • Lipid-Based Nanoformulations: Liposomes and nanocrystals are highly effective for enhancing this compound's stability and bioavailability.

    • Liposomes: Hyaluronic acid-coated nanoliposomes significantly improve the digestive stability and bioaccessibility of this compound [3]. Plain and coated nanoliposomes also enhance storage and thermal stability [3].
    • Nanocrystals (NCs): this compound NCs stabilized with poloxamer P407 can be freeze-dried in mannitol and stored at -80°C for at least 120 days while maintaining stability [4]. This formulation also provides sustained drug release over several days [4].

The following diagram illustrates the core factors affecting this compound stability and the advanced strategies to mitigate them.

fisetin_stability This compound Instability This compound Instability Core Degradation Factors Core Degradation Factors This compound Instability->Core Degradation Factors Light Exposure Light Exposure Core Degradation Factors->Light Exposure High Temperature High Temperature Core Degradation Factors->High Temperature Aqueous Solvent Aqueous Solvent Core Degradation Factors->Aqueous Solvent Improper pH Improper pH Core Degradation Factors->Improper pH Mitigation Strategies Mitigation Strategies Core Degradation Factors->Mitigation Strategies Basic Storage Protocols Basic Storage Protocols Mitigation Strategies->Basic Storage Protocols Advanced Formulations Advanced Formulations Mitigation Strategies->Advanced Formulations Dark & Cool Storage Dark & Cool Storage Basic Storage Protocols->Dark & Cool Storage Dry Powder Form Dry Powder Form Basic Storage Protocols->Dry Powder Form DMSO Stock Solution DMSO Stock Solution Basic Storage Protocols->DMSO Stock Solution Yeast Encapsulation [2] Yeast Encapsulation [2] Advanced Formulations->Yeast Encapsulation [2] Liposomal Coating [3] Liposomal Coating [3] Advanced Formulations->Liposomal Coating [3] Nanocrystal Engineering [4] Nanocrystal Engineering [4] Advanced Formulations->Nanocrystal Engineering [4] Enhanced Stability & Bioavailability Enhanced Stability & Bioavailability Advanced Formulations->Enhanced Stability & Bioavailability

Experimental Protocols for Stability Assessment

Here are detailed methodologies for key experiments cited in this guide, which you can adapt for your own stability studies.

Protocol: Yeast Encapsulation via Sonoprocessing [2]

This method uses ultrasound to encapsulate this compound into yeast cells, followed by spray-drying to create a stable powder.

  • Key Steps:
    • Sonoprocessing: Mix a suspension of S. cerevisiae cells with this compound. Treat the mixture with ultrasound to facilitate this compound's entry into the yeast cells.
    • Spray Drying: Process the resulting suspension through a spray dryer to produce a dry, encapsulated powder.
    • Stability Testing: Subject the powder to accelerated aging conditions (e.g., 60°C heat, constant light exposure for 60 days, various humidity levels) and compare the retention of antioxidant activity against non-encapsulated this compound.
Protocol: Preparation of Hyaluronic Acid-Coated Nanoliposomes [3]

This protocol describes creating a stable liposomal delivery system for this compound.

  • Materials: Egg yolk lecithin, Tween 80, this compound, Hyaluronic Acid (HA, various molecular weights), Phosphate Buffer (pH 7.0).
  • Key Steps:
    • Thin-Film Formation: Dissolve lecithin, Tween 80, and this compound in ethanol. Evaporate the solvent using a rotary evaporator at 40°C to form a thin lipid film. Dry further in an oven at 30°C.
    • Hydration & Sonication: Hydrate the dry film with ultrapure water (pH 7.0) and sonicate the mixture in an ice bath for 2 minutes to form this compound-loaded nanoliposomes (F-NLs).
    • HA Coating: Mix the F-NLs with a solution of HA (e.g., 0.4% w/v, 35 kDa MW) at a 10:1 volume ratio and stir overnight to form the final coated product (F-HA-NLs).
  • Characterization: Measure particle size, polydispersity index (PDI), and zeta potential by Dynamic Light Scattering (DLS). Determine encapsulation efficiency (EE) by extracting free this compound with n-pentane and quantifying via HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the shelf life of this compound in powder form versus in a solution?

  • A: this compound powder, when stored optimally in a cool, dark, and dry environment (e.g., in a desiccator), can remain stable for months to years [1]. In contrast, its stability in solution is significantly lower, degrading much faster, especially in aqueous solutions or buffers. A stock solution in DMSO is more stable than an aqueous one, but for the best results, it is recommended to use freshly prepared solutions whenever possible [1].

Q2: How can I improve the stability of this compound for in vivo or therapeutic studies?

  • A: To overcome this compound's poor bioavailability and stability, use advanced delivery systems. Liposomal this compound and nanocrystals have proven highly effective. These systems enhance solubility, protect this compound from degradation in the gastrointestinal tract and bloodstream, and can provide targeted delivery, leading to significantly improved therapeutic outcomes in preclinical models [4] [5] [3].

Q3: My this compound solution changed color. Does this indicate degradation?

  • A: Yes, a noticeable color change can be a clear visual indicator of this compound degradation. As a flavonoid, its chemical structure can break down due to oxidation or hydrolysis when exposed to light, heat, or unsuitable pH, altering its appearance and reducing its biological activity [1].

References

Established Senolytic Combinations & Key Considerations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes senolytic agents often studied in combination, their main targets, and critical experimental considerations.

Senolytic Agent Primary Class / Target Key Mechanisms of Action Reported Combinations Experimental Considerations
Fisetin [1] [2] Flavonoid / Multiple Senescent cell apoptosis; Suppresses mTOR, BCL-2 family pathways [3] Quercetin [4], Curcumin (as a senescent cell inducer) [4] Cell-type specific activity; intermittent dosing [2] [5]
Quercetin [6] [7] Flavonoid / Multiple Inhibits PI3K, BCL-2 family members [6] [7] Dasatinib (D+Q) [6] [7], this compound [4] Often used with Dasatinib for broader efficacy; less potent than this compound alone in some screens [2]
Dasatinib [6] [7] Tyrosine Kinase Inhibitor / Multiple Pan-inhibitor of tyrosine kinase receptors [7] Quercetin (D+Q) [6] [7] Targets different senescent cell types than Quercetin; clinical trials for intermittent use [6]
Curcumin [4] Senescence Inducer / Multiple Induces senescence in cancer cells via mitotic slippage, DNA damage, p21 activation [4] This compound & Quercetin (as follow-up senolytics) [4] Not a senolytic itself; used in a "one-two punch" strategy to first induce senescence, then clear cells [4]
Key Considerations for Experimental Design
  • Cell-Type Specificity: Senolytics are highly cell-type specific. A combination that works in one cell line may not work in another. Always validate efficacy in your specific model system [8] [7].
  • Intermittent Dosing: Senolytics are typically effective with short, intermittent dosing schedules (e.g., 1-3 days, followed by a recovery period) rather than continuous administration. This mimics successful protocols in mice and early human trials [2] [5] [6].
  • The "One-Two Punch" Strategy: This involves first using an agent like Curcumin to induce senescence in cancer cells, followed by a senolytic like this compound to clear them. This is a potential anti-cancer therapy strategy [4].

Troubleshooting Guide & FAQs

Here are answers to common technical questions you might encounter.

Q1: The senolytic combination isn't working in my cell model. What could be wrong?

  • Potential Cause: Cell-type specificity. Your specific senescent cell type may rely on different anti-apoptotic pathways (SCAPs).
  • Solution:
    • Confirm Senescence: Ensure your model has a robust senescent phenotype. Use multiple markers (e.g., SA-β-Gal staining, p16/p21 expression, SASP analysis) [4].
    • Titrate Doses: Perform a dose-response curve for each compound alone and in combination. What works in one system may be toxic or ineffective in another.
    • Try a Broad-Spectrum Combination: As a positive control, test a known combination like D+Q to verify your setup is capable of responding to senolytics [6].

Q2: How do I design an experiment using a "one-two punch" strategy with this compound?

  • Experimental Workflow:
    • Induce Senescence: Treat cancer cells (e.g., HCT116) with a senescence-inducing agent like Curcumin (e.g., 10 µM for 24 hours) [4].
    • Remove Inducer: Wash out the Curcumin and culture cells in fresh medium for a period to establish senescence.
    • Apply Senolytic: Treat the now-senescent cells with this compound (e.g., 5-10 µM for 72 hours) to trigger apoptosis [4].
    • Assay Viability: Use assays like flow cytometry for apoptosis (Annexin V/PI) or clonogenic survival assays to confirm specific killing of senescent cells.

The following diagram illustrates this logical workflow:

Start Start with Cancer Cell Population Step1 Treat with Senescence Inducer (e.g., Curcumin 10µM, 24h) Start->Step1 Step2 Wash Out & Establish Senescence (Culture in fresh medium) Step1->Step2 Step3 Apply Senolytic Cocktail (e.g., this compound 5-10µM, 72h) Step2->Step3 Step4 Assess Outcome (e.g., Viability, Apoptosis Assays) Step3->Step4

Q3: I'm seeing toxicity in non-senescent cells. How can I improve specificity?

  • Potential Cause: The dose or exposure time is too high.
  • Solution:
    • Optimize Dose and Timing: Use the shortest effective exposure time. Many protocols use 24-48 hour treatments [6].
    • Include Recovery: After senolytic treatment, switch to a fresh medium without drugs and allow cells to recover for 24 hours before analysis. Toxicity in young cells may be transient and reversible [6].
    • Check Solvent Controls: Ensure that the solvent (e.g., DMSO) is not causing cytotoxic effects at the concentrations used.

Detailed Experimental Protocol: Clearing Curcumin-Induced Senescent Cells

This protocol is adapted from a published study demonstrating the clearance of senescent cancer cells [4].

1. Cell Culture and Senescence Induction:

  • Use HCT116 human colorectal cancer cells (or your cell line of interest).
  • Culture cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
  • Treat cells at 40-50% confluency with 10 µM Curcumin (in DMSO) for 24 hours.
  • Include a vehicle control (DMSO only, at the same final concentration, e.g., <0.1%).
  • After 24 hours, remove the Curcumin/DMSO medium, wash cells with PBS, and add fresh complete medium.

2. Senolytic Treatment:

  • 72 hours after the initial Curcumin treatment (or once senescence is established, confirmed by SA-β-Gal staining), apply the senolytic.
  • Treat cells with This compound at concentrations of 5 µM or 10 µM (in DMSO) for 72 hours.
  • Include vehicle and untreated controls.

3. Assessment of Senescence and Cell Death:

  • SA-β-Gal Staining: Fix and stain cells for Senescence-Associated β-Galactosidase activity following standard protocols. Count the percentage of blue-stained cells [4].
  • Cell Viability Assays: Perform flow cytometry analysis using Annexin V/PI staining to quantify apoptosis and necrosis.
  • Other Markers: Analyze other senescence markers like p21 expression via immunoblotting or the presence of DNA damage foci (γH2AX) via immunofluorescence [4].

Future Directions & Novel Strategies

The field is moving beyond small-molecule repurposing. Promising new strategies include:

  • Immunological Senolytics: Development of therapies using CAR-T cells, Antibody-Drug Conjugates (ADCs), or vaccines to target senescent cells with high specificity, though these are still in preclinical stages [7].
  • Galactose-Modified Prodrugs: Compounds like SSK1 are designed to be activated specifically by the high SA-β-Galactosidase activity in senescent cells, offering a targeted approach [7].
  • Machine Learning: AI is being used to discover new senolytic compounds from large chemical libraries, potentially identifying more potent and specific candidates [8].

References

Frequently Asked Questions: Fisetin Formulation Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common challenges in fisetin delivery system development:

1. How can I improve this compound's poor aqueous solubility for in vitro assays? this compound has very low aqueous solubility (approximately 10.45 µg/mL), which is a major bottleneck for biological testing [1]. Pre-dissolving this compound in a small volume of Tromethamine (Tris) solution has been shown to be an effective strategy. One study used a 6% (w/v) Tris solution to dissolve this compound before incorporating it into a lipid-polymer hybrid nanoparticle system, which significantly enhanced its solubility for subsequent formulation steps [2].

2. Which nanocarrier system is most effective for this compound delivery? The choice of nanocarrier depends on your target application. The table below summarizes the performance of different systems based on recent studies:

Nanoformulation Type Key Composition Target Condition Reported Advantages
Lipid-Polymer Hybrid Nanoparticles (LPHNPs) [2] Gelucire, Labrasol, Chitosan coating Severe Acute Pancreatitis High entrapment efficiency (~62%), sustained release, enhanced mucoadhesion
Nanoemulsion (NE) [3] Capmul MCM, Tween 80, Transcutol P Alzheimer's Disease Enhanced oral bioavailability (2.74-fold increase), improved brain delivery
Amorphous Solid Dispersion [4] Copovidone (CPV), supercritical CO₂ processing Neuroprotection Significantly enhanced solubility and dissolution rate
Polymeric Nanoparticles [5] Not Specified Psoriasis Improved skin penetration and retention

3. My formulation has low encapsulation efficiency (EE). How can I improve it? Low EE is often due to drug leakage during preparation. Using a double emulsion (w/o/w) technique combined with ultrasonication can significantly improve EE for hydrophilic drugs. One study achieved an EE of 61.76% for this compound-loaded LPHNPs by dissolving the drug in an internal Tris aqueous phase, emulsifying it with a melted lipid phase (Gelucire/Labrasol), and then forming a double emulsion using a chitosan solution [2]. The precise control of ultrasonication parameters (e.g., 90% amplitude, ice bath) is critical for forming a stable primary emulsion and preventing drug loss.

4. How can I evaluate the in vivo efficacy of my this compound delivery system? Robust in vivo models are essential for validation. The following table outlines well-established protocols:

Disease Model Induction Method Treatment & Assessment Key Findings
Alzheimer's Disease [3] AlCl₃ (100 mg/kg/day, i.p. for 60 days) Oral this compound Nanoemulsion (20 mg/kg, 14 days); Morris water maze, neurotransmitter levels Improved cognitive function, reduced acetylcholinesterase activity
Severe Acute Pancreatitis (SAP) [2] L-arginine (2.5 g/kg, i.p., two doses 1 hr apart) Oral this compound-LPHNPs (40 mg/kg, prophylactic); serum amylase/lipase, histopathology Reduced pancreatic and multi-organ injury markers
Spinal Cord Injury (SCI) [6] Aneurysm clip compression at T10 level Oral this compound (10-40 mg/kg, 28 days); BBB locomotor scale, cytokine levels Dose-dependent improvement in locomotion, reduced TNF-α and IL-6
Liver Cancer [7] Xenograft model in C57BL/6 mice This compound treatment; tumor volume, NETs markers (CitH3, MPO) Inhibited tumor growth, reduced neutrophil extracellular traps (NETs)

Experimental Protocols & Workflow Diagrams

Here are detailed methodologies for key formulation and analysis processes cited in the research.

Protocol 1: Formulating this compound-Loaded Lipid Polymer Hybrid Nanoparticles (LPHNPs)

This protocol is adapted from a study that successfully used LPHNPs for enhanced oral delivery [2].

  • Step 1: Drug Solubilization. Dissolve this compound (2 mg) in 1 mL of Tris buffer (6% w/v) using a water bath sonicator for 15 minutes. This forms the internal aqueous phase (W1).
  • Step 2: Lipid Phase Preparation. Melt Gelucire 50/13 (1.5 g) and Labrasol (0.2 mL) together at 60-65°C (10-15°C above Gelucire's melting point) to form a clear, uniform oil phase (O).
  • Step 3: Primary Emulsion (W1/O). Add the internal aqueous phase (W1) to the molten lipid phase (O) at the same temperature. Immediately homogenize the mixture using a probe ultrasonicator on ice (e.g., 90% amplitude, 3 minutes, pulser cycle of 1s ON/1s OFF) to form a primary water-in-oil emulsion.
  • Step 4: Double Emulsion (W1/O/W2). Add 10 mL of Chitosan solution (0.1-0.3% w/v in 2% acetic acid) as the external aqueous phase (W2) to the primary emulsion. Homogenize again on ice (e.g., 90% amplitude, 10 minutes, pulser cycle of 1s ON/1s OFF) to form the final double emulsion.
  • Step 5: Nanoparticle Collection. Stir the final emulsion magnetically for 30 minutes at room temperature. Collect the nanoparticles by cooling centrifugation (4°C, 13,000 rpm, 90 minutes). The resulting pellet can be lyophilized for storage.

The following diagram illustrates this workflow:

G Start Start Formulation W1 Aqueous Phase (W1) Dissolve this compound in Tris Buffer Start->W1 O Lipid Phase (O) Melt Gelucire & Labrasol Start->O Primary Primary Emulsion (W1/O) Probe Ultrasonication on Ice W1->Primary O->Primary W2 External Phase (W2) Chitosan Solution Primary->W2 Double Double Emulsion (W1/O/W2) Probe Ultrasonication on Ice W2->Double Collect Collect LPHNPs Cooling Centrifugation Double->Collect End Lyophilize & Store Collect->End

Protocol 2: Assessing Anti-inflammatory Mechanism via NF-κB Pathway

This compound's anti-inflammatory effect is often mediated through the inhibition of the NF-κB pathway, as demonstrated in a model of Spinal Cord Injury [6]. You can validate this mechanism in your cell models.

  • Step 1: Cell Stimulation. Use an appropriate inflammatory stimulus (e.g., LPS, TNF-α) on your cell line (e.g., macrophages, keratinocytes) to activate the NF-κB pathway.
  • Step 2: Drug Treatment. Pre-treat or co-treat cells with your this compound formulation and a control.
  • Step 3: Protein Extraction & Analysis. Harvest cell lysates and separate nuclear and cytoplasmic fractions. Analyze the levels of key proteins (e.g., NF-κB p65, IκBα) using Western Blot.
  • Expected Results: Effective this compound treatment should lead to:
    • Reduced degradation of IκBα in the cytoplasm.
    • Decreased translocation of NF-κB (p65 subunit) into the nucleus.
  • Downstream Validation: Measure the mRNA or protein expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) that are transcriptionally regulated by NF-κB, using ELISA or qRT-PCR. This compound treatment should significantly downregulate these cytokines [6].

The molecular mechanism is summarized in the pathway below:

G InflammatorySignal Inflammatory Signal (e.g., LPS) IKK IKK Complex InflammatorySignal->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylates IkB->IKK Degradation NFkB NF-κB (p65/p50) IkB->NFkB Traps in Cytoplasm NFkB_Nucleus NF-κB in Nucleus NFkB->NFkB_Nucleus Translocates GeneExpression Pro-inflammatory Cytokine Expression (TNF-α, IL-6) NFkB_Nucleus->GeneExpression Activates This compound This compound Treatment This compound->IkB Stabilizes This compound->GeneExpression Suppresses

References

fisetin analytical method development for detection

Author: Smolecule Technical Support Team. Date: February 2026

Fisetin Analytical Methods Overview

For a quick comparison, the following table summarizes two validated methods for this compound analysis:

Method Key Application Linear Range LOD LOQ Key Instrumentation & Parameters
UV Spectrophotometry [1] [2] Bulk material & pharmaceutical formulations 2-10 μg/mL [1]; 4-12 μg/mL [2] 0.28 μg/mL [2] 0.86 μg/mL [2] Solvent: Methanol; Detection Wavelength (λmax): 362 nm [2] / 360 nm [1]
RP-HPLC/UFLC [3] [4] Bioanalytical (rat plasma), pharmacokinetic studies 25–125 ng/mL [3] 3.18 ng/mL [3] 9.66 ng/mL [3] Column: C-18 reverse phase; Mobile Phase: Acetonitrile and 0.2% orthophosphoric acid (30:70 v/v); Flow Rate: 1 mL/min; Detection: 362 nm; Internal Standard: Quercetin; Retention Time: 8.3 min (this compound), 16.9 min (Quercetin) [3]

Frequently Asked Questions & Troubleshooting

Here are answers to some common questions and issues you might encounter.

1. Which method should I choose for my analysis? Your choice depends on your sample type and the required sensitivity.

  • For routine, high-concentration analysis of this compound in bulk powders or formulated products, the UV Spectrophotometric method is a simple, rapid, and cost-effective choice [1] [2].
  • For low-concentration biological samples (like plasma, tissue homogenates) or when you need to separate this compound from its metabolites, the RP-HPLC method is necessary due to its higher sensitivity and specificity [3] [4].

The diagram below illustrates this decision-making process.

G Start Start: Choosing a this compound Analytical Method SampleType What is your sample type? Start->SampleType Bulk Bulk powder or high-concentration formulation SampleType->Bulk Formulation Biological Biological matrix (plasma, tissue) SampleType->Biological Biological Fluid/Tissue MethodUV Recommended: UV Spectrophotometry Bulk->MethodUV MethodHPLC Recommended: RP-HPLC/UFLC Biological->MethodHPLC ReasonUV Reason: Simple, fast, cost-effective for high-concentration samples MethodUV->ReasonUV ReasonHPLC Reason: High sensitivity & specificity required for complex mixtures MethodHPLC->ReasonHPLC

2. My this compound recovery rates in biological samples are low and inconsistent. What could be the issue? Low recovery in bioanalysis is often related to the sample preparation step.

  • Problem: this compound undergoes rapid metabolism and can be degraded during sample processing [4].
  • Solution:
    • Use Protein Precipitation: As validated, a protein precipitation method effectively extracts this compound from rat plasma [3].
    • Add an Internal Standard: Using a structurally similar compound like quercetin as an internal standard corrects for procedural losses and improves accuracy and precision [3].
    • Work Quickly: Keep samples on ice and process them promptly to minimize degradation.

3. The this compound peak in my HPLC chromatogram is broad or has a tailing factor. How can I improve it? Peak shape issues are often related to the mobile phase composition or column condition.

  • Problem: Sub-optimal interaction between the analyte, mobile phase, and stationary phase.
  • Solution:
    • Acidify the Mobile Phase: The validated method uses 0.2% orthophosphoric acid [3]. Acids help suppress the ionization of silanol groups on the C-18 column and the phenolic groups on this compound, leading to sharper peaks.
    • Adjust Mobile Phase Ratio: The 30:70 (Acetonitrile:Acidified Water) ratio provided a retention time of 8.3 minutes [3]. You can fine-tune this ratio slightly to shift the retention time and improve separation from other compounds.
    • Ensure Column Health: Use a dedicated C-18 column and flush it according to the manufacturer's instructions.

4. Why is it challenging to detect this compound in plasma after oral administration? This is a well-known challenge rooted in this compound's physicochemical properties.

  • Problem: this compound has very low oral bioavailability due to poor water solubility, rapid metabolism, and efflux by P-glycoprotein in the gut [4].
  • Solution: Researchers use two main strategies:
    • Advanced Formulations: Develop formulations like micelles, nanoemulsions, or hybrid systems (e.g., encapsulated in fenugreek galactomannan hydrogel) to dramatically improve solubility and absorption [4] [5].
    • Alternative Administration Routes: Use intranasal delivery to bypass first-pass metabolism and enhance brain bioavailability, as shown in recent studies [5].

5. Besides the parent compound, what else should I look for in bioanalytical studies? You should also target its metabolites.

  • Key Metabolites: this compound is known to be metabolized into glucuronide and sulfate conjugates. More importantly, an active metabolite called geraldol (3,4′,7-trihydroxy-3′-methoxyflavone) has been identified, which may have significant biological activity itself [4]. Your analytical method should be able to separate and quantify these compounds.

Detailed Experimental Protocols

Protocol 1: UV Spectrophotometric Method for this compound in Formulations [1] [2]

This workflow outlines the steps for using UV spectrophotometry to analyze this compound.

G Start Start UV Method Prep 1. Standard Solution Prep Dissolve this compound in methanol. Prepare serial dilutions. Start->Prep Scan 2. Scan & Find λmax Scan solutions with UV spectrometer. Identify λmax (~362 nm). Prep->Scan Curve 3. Build Calibration Curve Plot absorbance vs. concentration at λmax. Calculate R². Scan->Curve Sample 4. Analyze Unknown Sample Process test sample same as standards. Measure absorbance. Curve->Sample Calculate 5. Calculate Concentration Use calibration curve equation to determine sample concentration. Sample->Calculate Validate (Optional) Method Validation Perform recovery, precision (RSD<2%) and LOD/LOQ tests. Calculate->Validate For Full Validation

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in methanol. Prepare a series of dilutions within the range of 2-10 μg/mL (or 4-12 μg/mL) [1] [2].
  • λmax Determination: Scan the standard solutions using a UV spectrophotometer to determine the maximum absorbance wavelength (λmax), which is typically around 362 nm [2].
  • Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot absorbance versus concentration and perform linear regression. A regression coefficient (r²) of 0.999 or greater should be achieved [2].
  • Sample Analysis: Process your unknown sample (e.g., extract from a formulation) in the same manner as the standard solutions and measure its absorbance.
  • Calculation: Use the equation from the calibration curve (y = mx + c) to calculate the concentration of this compound in your unknown sample.

Protocol 2: RP-HPLC/UFLC Method for this compound in Rat Plasma [3]

This workflow outlines the steps for analyzing this compound in biological samples using RP-HPLC.

G Start Start HPLC Method Prep 1. Mobile Phase & IS Prep Prepare 0.2% orthophosphoric acid and acetonitrile (30:70). Prepare Quercetin (IS) solution. Start->Prep Plasma 2. Plasma Sample Prep Add IS to plasma sample. Precipitate proteins. Centrifuge and collect supernatant. Prep->Plasma Inject 3. HPLC Analysis Inject sample. Run with isocratic elution. Flow: 1 mL/min, Detection: 362 nm. Plasma->Inject Detect 4. Detect & Identify This compound RT: ~8.3 min. Quercetin (IS) RT: ~16.9 min. Inject->Detect Quantify 5. Quantify Use peak area ratio (this compound/Internal Standard) against calibration curve. Detect->Quantify

  • Chromatographic Conditions:
    • Column: C-18 reverse phase column (e.g., 150 mm x 4.6 mm, 5 μm).
    • Mobile Phase: Acetonitrile and 0.2% v/v orthophosphoric acid in a 30:70 ratio.
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: 362 nm.
    • Mode: Isocratic elution [3].
  • Sample Preparation (Protein Precipitation):
    • To a volume of rat plasma (e.g., 100 μL), add a known amount of the internal standard (quercetin).
    • Precipitate plasma proteins by adding a cold organic solvent like acetonitrile (e.g., 300 μL).
    • Vortex mix vigorously for several minutes, then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).
    • Collect the clear supernatant and inject an aliquot (e.g., 20 μL) into the HPLC system [3].
  • System Suitability: The method should achieve a clear separation where the retention time for this compound is approximately 8.3 minutes and for quercetin (IS) is 16.9 minutes [3].
  • Quantification: Construct a calibration curve by plotting the peak area ratio (this compound / internal standard) against the nominal concentration of this compound in the calibration standards.

References

fisetin anticancer activity comparison with standard chemotherapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action Comparison

The table below compares the core mechanisms of fisetin with major classes of standard chemotherapeutic drugs.

Agent Primary Mechanism of Action Key Molecular Targets
This compound (Experimental) Multi-targeted: induces apoptosis, inhibits proliferation/angiogenesis, causes cell cycle arrest [1] [2] p53, Caspases, Bcl-2 family, NF-κB, PI3K/Akt/mTOR, VEGF [1] [3] [2]
Standard Chemotherapeutics [4]
• Alkylating Agents Damages DNA, prevents replication [4] DNA strands
• Antimetabolites Impersonates metabolites, inhibits DNA/RNA synthesis [4] Enzymes (e.g., thymidylate synthase)
• Antimicrotubular Agents Inhibits spindle formation, arrests cell division [4] Microtubules
• Topoisomerase Inhibitors Causes DNA breaks by inhibiting repair enzymes [4] Topoisomerase enzymes

Efficacy and Experimental Data

The table below summarizes key experimental findings for this compound's anticancer effects from preclinical studies.

Cancer Type Experimental Model Key Findings & Efficacy (IC50/Dosage) Mechanistic Insights
Head & Neck [3] SCC-9, SCC-25, A-253 cell lines IC50: 38.85 - 62.34 µM [3] G2/M and S phase arrest; ↓Bcl-2, ↑Caspase-3, Cytochrome c release [3]
Colorectal [5] [2] SW480 cell line; Clinical trial (37 patients) IC50 (Nano-Fisetin): 50 µM [5]; 100 mg/day for 7 weeks reduced inflammation [2] Enhanced DNA binding; reduced inflammatory markers (IL-8, CRP) [5] [2]
Prostate [1] PC3 cell line Inhibited metastasis [1] ↓PI3K/AKT, JNK pathways; ↓MMP-2 & MMP-9 [1]

Advantages, Disadvantages, and Synergy

  • Advantages of this compound: Its primary advantage is a multi-targeted mechanism that may reduce the likelihood of drug resistance compared to single-target drugs [1] [2]. It also demonstrates potential to synergize with existing chemotherapy, enhancing the efficacy of standard drugs and possibly allowing for lower, less toxic doses [1] [2]. As a natural product, it is perceived to have a favorable safety profile, though this requires further clinical validation [2].
  • Key Challenges for this compound: The most significant limitation is its poor bioavailability, which restricts its effectiveness in the body [5] [2]. It currently lacks robust clinical trial data from large-scale human studies to confirm efficacy and safety [2]. Furthermore, as a multi-target agent, its effects are less specific, which could lead to unpredictable off-target interactions [1] [2].

Experimental Protocols for this compound Research

For researchers aiming to validate these findings, here are summaries of key methodologies used in the cited studies.

1. Cytotoxicity and IC50 Determination (MTT Assay)

  • Objective: To measure cell viability and determine the half-maximal inhibitory concentration (IC50) of this compound [3].
  • Workflow:
    • Plate cancer cells in a 96-well plate and allow to adhere.
    • Treat cells with a range of this compound concentrations for 24-72 hours.
    • Add MTT reagent, which is reduced to purple formazan by living cells.
    • Dissolve formazan crystals and measure absorbance using a microplate reader.
    • Calculate the percentage of viable cells and determine the IC50 value.

2. Assessing Apoptosis (Western Blot Analysis)

  • Objective: To detect changes in the expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax, Caspases) [3] [2].
  • Workflow:
    • Treat cancer cells with this compound.
    • Lyse cells to extract total protein.
    • Separate proteins by size using gel electrophoresis and transfer to a membrane.
    • Incubate membrane with primary antibodies against target proteins, then with enzyme-linked secondary antibodies.
    • Use a detection reagent to visualize protein bands, indicating presence and quantity.

3. Cell Cycle Analysis (Flow Cytometry)

  • Objective: To determine the distribution of cells in different phases of the cell cycle (e.g., G1, S, G2/M) after this compound treatment [3] [2].
  • Workflow:
    • Treat and harvest cells.
    • Fix the cells with ethanol and stain cellular DNA with a fluorescent dye (e.g., Propidium Iodide).
    • Analyze stained cells using a flow cytometer, which measures the fluorescence intensity of each cell.
    • Use software to model the cell cycle phase distribution based on DNA content.

This compound's Anticancer Signaling Pathways

The diagram below illustrates the key molecular pathways through which this compound exerts its anticancer effects.

fisetin_pathway This compound's Multi-Targeted Anticancer Signaling Pathways This compound This compound Mitochondrial_Pathway Mitochondrial_Pathway This compound->Mitochondrial_Pathway  Activates Death_Receptor_Pathway Death_Receptor_Pathway This compound->Death_Receptor_Pathway  Activates CDK_Cyclin_Inhibition CDK_Cyclin_Inhibition This compound->CDK_Cyclin_Inhibition  Inhibits p53_Activation p53_Activation This compound->p53_Activation  Activates VEGF_Inhibition VEGF_Inhibition This compound->VEGF_Inhibition  Inhibits NFkB_Inhibition NFkB_Inhibition This compound->NFkB_Inhibition  Inhibits PI3K_Akt_mTOR_Inhibition PI3K_Akt_mTOR_Inhibition This compound->PI3K_Akt_mTOR_Inhibition  Inhibits Apoptosis Apoptosis CellCycle_Arrest CellCycle_Arrest Anti_Angiogenesis Anti_Angiogenesis Caspase_Activation Caspase_Activation Mitochondrial_Pathway->Caspase_Activation Death_Receptor_Pathway->Caspase_Activation Caspase_Activation->Apoptosis  Leads to CDK_Cyclin_Inhibition->CellCycle_Arrest  Leads to p53_Activation->Apoptosis  Promotes p53_Activation->CellCycle_Arrest  Promotes VEGF_Inhibition->Anti_Angiogenesis  Leads to NFkB_Inhibition->Apoptosis  Promotes PI3K_Akt_mTOR_Inhibition->Apoptosis  Promotes

Research Implications and Future Directions

For drug development professionals, the most promising research vector involves overcoming this compound's poor bioavailability. The development of nano-formulations (e.g., Nano-FIS) has shown a dramatic increase in DNA binding stability and a significantly lower IC50 compared to standard this compound, highlighting the critical role of delivery systems [5]. Future research should prioritize human clinical trials to validate preclinical efficacy and explore its role as an adjuvant therapy to enhance standard treatments [2].

References

Comparative Overview of Fisetin and Other Polyphenols

Author: Smolecule Technical Support Team. Date: February 2026

Polyphenol Primary Dietary Sources Key Antioxidant & Biological Properties Notable Experimental Data (Assay/Model)

| Fisetin | Strawberries (160 µg/g), apples, persimmons, onions [1] [2] | - Potent antioxidant and anti-inflammatory [1]

  • Powerful senolytic activity: Selectively clears senescent cells [3]
  • Neuroprotective, anti-cancer, cardioprotective effects [1] [3] | - Eliminated ~70% of senescent human cells in vitro [3].
  • In a mouse study, it was the most effective senolytic among 10 tested flavonoids [3]. | | Quercetin | Onions, capers, apples [4] | - Strong radical scavenging activity [5]
  • Senolytic (often used with dasatinib) [3] | - Showed highest FRAP antioxidant activity when complexed with wheat starch (6735.8 µmol Fe²⁺/g) [5].
  • Exhibited cytotoxicity against colon cancer cells (IC50 = 275.6 µg/mL) [5]. | | EGCG | Green tea [6] [7] | - Powerful antioxidant, but prone to autoxidation [7]
  • Modulates gut health, anti-inflammatory [6] | - Conjugation with alginate suppressed autoxidation and enhanced superoxide radical scavenging activity [7]. | | Whey Protein Peptides | Whey protein hydrolysate [8] | - Antioxidant peptides (e.g., GYDTQ, LDQW, YW) [8]
  • Cytoprotective against oxidative stress in muscle cells [8] | - Peptide LDQW showed high hydrophilic-oxygen radical absorbance capacity (H-ORAC: 3.79 µmol TE/µmol) [8].
  • Peptide YW showed strong DPPH radical scavenging activity (22.45%) [8]. | | Aronia (Chokeberry) Polyphenols | Black chokeberry [9] | - Rich in anthocyanins (e.g., cyanidin galactoside) [9]
  • High antioxidant and anti-inflammatory capacity [9] | - Purified polyphenol extract (IPE) showed 1.4-3.2 times higher antioxidant potential (FRAP) than fruit matrix extract (FME) [9]. |

Key Experimental Methods for Assessing Antioxidant Capacity

The data in the table above was generated using standardized assays. Understanding these methodologies is crucial for interpreting results.

  • Radical Scavenging Assays: These measure a compound's ability to neutralize stable free radicals.

    • DPPH & ABTS: The reduction of the colored radicals DPPH• and ABTS•+ is measured spectrophotometrically. Results are expressed as Trolox Equivalents (TE) or percentage of inhibition [8] [4] [5].
    • ORAC (Oxygen Radical Absorbance Capacity): Measures the ability to protect a fluorescent probe from degradation by peroxyl radicals, reflecting antioxidant capacity over time. Results are in µmol TE/µmol [8].
  • Reduction-Based Assays: These measure the reducing power of an antioxidant.

    • FRAP (Ferric Reducing Antioxidant Power): Measures the reduction of Fe³⁺ to Fe²⁺, resulting in a colored complex. Results are in µmol Fe²⁺/g or µmol TE/g [4] [5].
  • Cellular and In Vitro Models: These provide more biologically relevant context.

    • Cytoprotection Assays: Evaluate the ability of a compound to restore cell viability under oxidative stress (e.g., induced by hydrogen peroxide) in cell lines like C2C12 myoblasts [8].
    • Senolytic Assays: Quantify the elimination of senescent cells in culture models, often using human fibroblasts [3].
    • In Vitro Digestion Models: Simulate human gastrointestinal conditions (gastric, intestinal, and absorptive phases) to assess the stability and bioaccessibility of polyphenols [9].

The following diagram illustrates the relationship between different assessment methods and the biological relevance of the data they provide.

G Start Antioxidant Capacity Assessment DPPH DPPH/ABTS (Radical Scavenging) Start->DPPH FRAP FRAP (Reducing Power) Start->FRAP ORAC ORAC (Peroxyl Radical Scavenging) Start->ORAC Cellular Cellular Assays (e.g., Cytoprotection, Senolysis) Start->Cellular InVitroDig In Vitro Digestion (Bioaccessibility) Start->InVitroDig Formulation Formulation Studies (e.g., Nano-encapsulation) Start->Formulation

Research Implications and Key Considerations

For your research and development work, please note these critical points:

  • Bioavailability is a Major Hurdle: Like many polyphenols, this compound has low water solubility and poor oral bioavailability, which can limit its efficacy [1]. Research is actively exploring solutions like nano-delivery systems (polymer nanoparticles, lipid vesicles) and combination with absorption enhancers (e.g., galactomannans from fenugreek, which reportedly increased this compound bioavailability by up to 25 times) to overcome this challenge [1] [3].

  • The Matrix and Formulation Matter: The antioxidant activity measured in purified compounds can differ significantly when they are in a food matrix or a formulated product. Studies show that purified polyphenol extracts (IPE) can have higher bioactivity and bioaccessibility than their counterparts in a whole fruit matrix extract (FME) due to the removal of interfering components like fibers and pectins [9].

  • No Single "Best" Antioxidant: The evidence does not crown a single polyphenol as the absolute strongest. This compound stands out for its potent and selective senolytic activity, which is of significant interest for anti-aging and age-related disease research [3]. Quercetin and EGCG are also exceptionally powerful antioxidants with vast health benefit profiles. The choice for a specific application depends on the targeted biological pathway and the required physicochemical properties.

References

Comprehensive Scientific Review: Fisetin's Tissue-Specific Accumulation and Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fisetin's Chemical Properties and Multi-Target Mechanisms

This compound (3,7,3',4'-tetrahydroxyflavone) is a dietary flavonol found in various fruits and vegetables including strawberries, apples, grapes, onions, and cucumbers, typically at concentrations ranging from 2-160 μg/g in different food plants [1]. This polyphenolic compound features a diphenyl propane structure comprising two aromatic rings linked through an oxygenated heterocyclic ring, with its bioactivity primarily dependent on hydroxyl groups at the 3, 7, 3', and 4' positions [1]. The double bond between C2 and C3, carbonyl group at C4, and particularly the OH group at C7 in ring A alongside OH groups at C3' and C4' in ring B collectively contribute to this compound's potent antioxidant activity [1].

This compound exhibits a multi-target mechanism in mammalian systems, functioning through several complementary biological pathways. It demonstrates senotherapeutic properties by reducing senescent cell formation (senoprevention) and selectively clearing existing senescent cells (senolysis) [2]. Through its superior antioxidant capacity, this compound decreases intracellular reactive oxygen species (ROS) accumulation, thereby alleviating oxidative damage to cellular DNA and proteins [2]. Additionally, this compound displays anti-inflammatory effects by inhibiting pro-inflammatory cytokine production and modulating key signaling pathways including MAPK, PI3K/Akt, and NRF2 cascades [3] [4]. The compound's ability to influence these diverse molecular targets underpins its tissue-specific physiological effects, which will be explored in detail throughout this review.

Tissue-Specific Biological Effects: Comparative Experimental Data

Table 1: Tissue-specific effects of this compound across experimental models

Tissue/Cell Type Experimental Model Key Findings Dosage/Concentration Proposed Mechanisms
Vascular Smooth Muscle Cells Primary human aortic VSMCs under pro-calcific conditions Suppressed calcific marker expression (BMP2, ALPL, CBFA1); Reduced calcium deposition 1 μM DUSP1-mediated p38 MAPK inhibition; Reduced senescence markers (CDKN1A, GLB1) [5]
Liver HFD-induced MAFLD mouse model; HepG2 cells Improved blood glucose, lipid disorder, liver steatosis; Reduced liver TG/TC content 20 mg/kg (in vivo); 25-50 μM (in vitro) GSK-3β/Nrf2/HO-1 pathway activation; PEPCK and G6PC downregulation [6]
Adipose-Derived Stem Cells Human primary ADSCs during culture expansion Attenuated senescence markers (ROS, SA-β-gal, SAHF); Maintained differentiation potential Dose-dependent (study optimized) Selective clearance of senescent cells; Antioxidant activity [7]
Dermal Tissue Animal models of skin aging Eliminated ~66% of senescent dermal fibroblasts; Increased collagen density by 41.2% Not specified Selective senolysis; mTOR/IL-17A pathway regulation [2]
Brain/Neural Tissue Neurodegenerative disease models Reduced neuroinflammation; Increased dopamine levels (1.8-2.2x); Improved cognitive function Varied by study Blood-brain barrier penetration; Free radical neutralization; PI3K/Akt, Nrf2 pathway activation [2] [1]
Periodontal Tissue Rat periodontitis model; Human PDLFs Reduced alveolar bone destruction; Attenuated oxidative stress in fibroblasts In vivo model Oxidative stress reduction in fibroblast populations; Inhibition of inflammatory cytokines [8]
Vascular Thrombosis Mouse DVT model (IVC ligation) Reduced thrombus size (10.4mg to 6.7mg); Decreased inflammatory cell infiltration 20 mg/kg (pretreatment for 14 days) MAPK signaling inhibition; NRF2 pathway activation; Reduced leukocyte adhesion [3]

Detailed Experimental Protocols for Key Findings

Senescence Attenuation in Adipose-Derived Stem Cells (ADSCs)

The investigation of this compound's senolytic effects on human primary adipose-derived stem cells requires careful experimental execution to ensure reproducible results [7]:

  • Cell Culture and Expansion: Banked ADSCs from multiple donors (age range: 10-80 years) should be cultured in DMEM-F:12 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Cells are maintained in tissue culture-treated T75 flasks at 37°C in humidified air with 5% CO2, and passaged at 70-90% confluency with reseeding at 1:4 dilution [7].

  • Senescence Induction: During culture expansion from passage 1 up to passage 18, ADSCs naturally accumulate senescence markers. This includes increased reactive oxygen species (ROS), senescence-associated β-galactosidase (SA-β-gal) activity, and senescence-associated heterochromatin foci (SAHF) [7].

  • This compound Treatment and Senescence Quantification:

    • SA-β-galactosidase Detection: Treat cells with 100 nM bafilomycin A1 for 1 hour at 37°C and 5% CO2, then add 33μM C12FDG substrate and incubate for 2 hours [7].
    • ROS Quantification: Add CellROX reagent during the final 30 minutes of C12FDG incubation [7].
    • Flow Cytometry Analysis: After treatment, wash cells with PBS, collect using TrypLE reagent, and quantify positive cells for C12FDG and ROS using Guava EasyCyte flow cytometer with unstained cells to set gate thresholds [7].
    • SAHF Staining: Plate cells into chamber slides at 5000 cells/cm² and stain for senescence-associated heterochromatin foci [7].

This protocol demonstrates this compound works in a dose-dependent manner to selectively attenuate senescence markers while maintaining the differentiation potential of expanded ADSCs, making it particularly valuable for improving stem cell-based therapeutic approaches [7].

Vascular Calcification Model in VSMCs

The assessment of this compound's anti-calcification effects in vascular smooth muscle cells requires a systematic approach to model pathological mineralization [5]:

  • Cell Culture and Calcification Induction: Culture primary human aortic VSMCs in standard growth medium. For pro-calcific conditions, use calcification medium supplemented with calcium and β-glycerophosphate as a phosphate donor to induce VSMC reprogramming toward osteogenic differentiation [5].

  • This compound Treatment and Analysis:

    • Experimental Groups: Include control groups (normal medium), pro-calcific conditions (calcification medium), and pro-calcific conditions with this compound supplementation (optimally 1μM based on dose-response data) [5].
    • Gene Expression Analysis: After treatment period, extract RNA and quantify mRNA expression of pro-calcific markers (BMP2, ALPL, CBFA1, SP7, BGLAP, SPP1) using RT-qPCR [5].
    • Protein Analysis: Assess protein-level changes through Western blot for key calcification regulators and signaling pathway components [5].
    • Functional Assays:
      • ALP Activity: Measure alkaline phosphatase activity as a key enzyme in calcification processes [5].
      • Calcium Deposition: Quantify calcium content using colorimetric assays and visualize calcification areas with Osteosense fluorescence imaging [5].
      • Nuclear Localization: Evaluate CBFA1 nuclear localization as a master transcription factor in osteogenic differentiation [5].
  • Mechanistic Investigation:

    • DUSP1 Silencing: Use small interfering RNA (siRNA) to knock down dual-specificity phosphatase 1 expression to validate its necessity in this compound's mechanism [5].
    • p38 MAPK Phosphorylation: Assess phospho-p38 MAPK levels under various conditions to determine pathway activation status [5].
    • Uremic Conditions: Expose VSMCs to serum from hemodialysis patients to simulate the uremic environment and test this compound's efficacy under more clinically relevant conditions [5].

This comprehensive protocol establishes that this compound acts as a potent anti-calcific agent during VSMC calcification through a mechanism involving DUSP1-mediated regulation of p38 MAPK-dependent pro-calcific signaling [5].

Signaling Pathways and Molecular Mechanisms

Diagram 1: Key signaling pathways modulated by this compound in different tissues

fisetin_pathways cluster_senescence Senescence Pathways cluster_metabolic Metabolic & Oxidative Stress This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR This compound->mTOR Inhibits NF_kB NF_kB This compound->NF_kB Inhibits p53_p21 p53_p21 This compound->p53_p21 Inhibits NRF2 NRF2 This compound->NRF2 Activates PI3K_Akt PI3K_Akt This compound->PI3K_Akt Activates MAPK MAPK This compound->MAPK Modulates EGFR EGFR This compound->EGFR Upregulates DUSP1 DUSP1 This compound->DUSP1 Increases Cellular_Homeostasis Cellular_Homeostasis AMPK->Cellular_Homeostasis Promotes Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis Reduces SASP SASP NF_kB->SASP Suppresses Cell_Cycle_Arrest Cell_Cycle_Arrest p53_p21->Cell_Cycle_Arrest Prevents Antioxidant_Response Antioxidant_Response NRF2->Antioxidant_Response Induces Insulin_Signaling Insulin_Signaling PI3K_Akt->Insulin_Signaling Enhances Inflammation Inflammation MAPK->Inflammation Reduces Cell_Survival Cell_Survival EGFR->Cell_Survival Promotes subcluster_calcification subcluster_calcification p38_MAPK p38_MAPK DUSP1->p38_MAPK Inhibits Calcification Calcification p38_MAPK->Calcification Reduces

Diagram 1 illustrates this compound's multi-target mechanism across different tissue contexts, highlighting its modulation of senescence pathways, metabolic and oxidative stress responses, and calcification processes.

Table 2: Key signaling pathways modulated by this compound and their tissue-specific consequences

Signaling Pathway Tissue/Cell Context This compound's Action Biological Outcome
DUSP1/p38 MAPK Vascular Smooth Muscle Cells Increases DUSP1, inhibits p38 phosphorylation Suppression of pro-calcific signaling; Reduced vascular calcification [5]
GSK-3β/Nrf2/HO-1 Liver (MAFLD models) Activates Nrf2 signaling Enhanced antioxidant capacity; Improved hepatic steatosis [6]
PI3K/AKT Liver insulin resistance Upregulates p-AKT/AKT levels Improved insulin signaling; Reduced hepatic gluconeogenesis [4]
MAPK Deep Vein Thrombosis Inhibits MAPK phosphorylation Reduced inflammation; Decreased leukocyte adhesion/migration [3]
NRF2 Neurodegenerative models Activates NRF2 pathway Oxidative stress reduction; Neuroprotection [1]
AMPK/mTOR/NF-κB Senescent cells Activates AMPK, inhibits mTOR & NF-κB Reduced senescence formation; Decreased SASP factors [2]
p53/p21 Senescent cells Inhibits pathway activity Selective apoptosis of senescent cells; Senolysis [2]

Research Gaps and Future Directions

While current research provides compelling evidence for this compound's tissue-specific activities, several methodological limitations and research gaps merit attention in future investigations:

  • Tissue Distribution Studies: A significant limitation in current literature is the lack of comprehensive tissue distribution studies quantifying this compound concentrations across different organs following administration. While one study mentioned that this compound concentrations were highest in kidneys, followed by intestines and liver after oral ingestion [6], detailed pharmacokinetic studies examining tissue accumulation across multiple timepoints are needed to correlate tissue concentrations with observed biological effects.

  • Dosage Optimization: Current research shows varied effective concentrations across different models, with in vitro studies typically using 1-50 μM and in vivo studies employing 20 mg/kg in rodent models [5] [6] [3]. However, systematic dose-response studies across different tissue contexts are limited, and the therapeutic window requires more precise definition, particularly noting that high this compound concentrations (e.g., 20μM) may have adverse effects on some cell types [5].

  • Species-Specific Considerations: Most available data comes from rodent models or in vitro human cell cultures. The translational relevance of these findings to human physiology requires further validation through well-designed clinical trials, particularly given the noted similarities between this compound's effects in Ercc1 -/Δ mice and aged wild-type mice [9].

  • Mechanistic Specificity: While multiple molecular targets have been identified, the precise primary targets initiating this compound's effects remain incompletely characterized. Further research should employ advanced techniques such as proteomic analyses and target identification methods to distinguish direct targets from downstream consequences.

Future research directions should prioritize systematic tissue distribution studies, standardized protocol development for cross-study comparisons, combination therapy exploration with other senolytics or therapeutic agents, and rigorous clinical trials in human populations to validate preclinical findings.

Conclusion

References

fisetin mechanism of action compared to other senolytics

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action: Fisetin vs. Other Senolytics

The table below compares the mechanisms of this compound with other established senolytic agents, highlighting how they target different pathways to eliminate senescent cells.

Senolytic Agent Primary Classification Core Molecular Targets / Mechanisms Key Differentiating Features

| This compound | Natural Flavonoid [1] | • Inhibits PI3K/AKT/mTOR pathways [2] • Modulates p53/p21 signaling [3] [2] • Potent antioxidant reducing ROS [4] [2] | • Dual senoprevention & senolysis [2]Superior senolytic potency vs. other flavonoids like quercetin [4] [2] | | Quercetin | Natural Flavonoid [4] [1] | • Antioxidant / anti-inflammatory [4] • Weak senolytic alone [4] | • Strong anti-inflammatory/antihistamine [4] • Often combined with dasatinib for efficacy [4] [1] | | Dasatinib + Quercetin (D+Q) | Synthetic + Natural Combination [1] | • Dasatinib: tyrosine kinase inhibitor [1] • Quercetin: complements dasatinib [4] [1] | • First senolytic combo in clinical trials [1] • Targets specific senescent cell types [1] | | Navitoclax (ABT-263) | Synthetic BH3 Mimetic [5] [1] | • Inhibits Bcl-2, Bcl-xL, Bcl-w [1] | • Potent senolytic [5] [1]Dose-limiting thrombocytopenia from Bcl-xL inhibition [1] |

Experimental Data and Efficacy

Preclinical studies provide direct comparisons of this compound's effectiveness in clearing senescent cells and improving age-related conditions.

In Vivo Efficacy in Aging Models

A 2025 study on old mice treated with intermittent this compound (50 mg/kg/day, 1 week on/2 weeks off/1 week on) showed significant improvements:

  • Reduced Frailty: Mitigated age-related increases in frailty [5] [6].
  • Improved Strength: Enhanced grip strength, a key measure of physical function [5] [6].
  • Transcriptomic Changes: RNA sequencing of muscle tissue showed downregulation of senescence-related genes like Cdkn1a and Ddit4 [5].

The study found this compound's effects comparable to genetic clearance of p16-positive cells and the synthetic senolytic ABT-263, positioning it as a powerful natural alternative [5] [6].

In Vitro Senolytic Potency

A landmark 2018 study highlighted in the search results demonstrated that this compound is a more potent senolytic than other flavonoids like quercetin [4] [2]. It was found to clear over 68% of senescent cells without harming healthy cells, outperforming quercetin, resveratrol, and curcumin in side-by-side comparisons [2].

A 2025 study on osteoarthritic cartilage-derived progenitor cells (CPCs) demonstrated this compound's senotherapeutic effects:

  • Reduced Senescence: Pre-treatment with this compound (5-100 µM) decreased the senescence index and downregulated markers p53 and p38MAPK [3].
  • Suppressed SASP: Downregulated SASP factors and inflammatory mediators (MMP-9, MMP-13, IL-1β, TGF-β, IL-6) [3].

Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited experiments.

Protocol 1: In Vivo Intermittent Dosing in Aged Mice [5]
  • Model: Old (27-month) C57BL/6N mice.
  • Treatment: this compound administered at 50 mg/kg/day via oral gavage.
  • Dosing Regimen: Intermittent "pulse" dosing (1 week of treatment, 2 weeks off, 1 final week of treatment).
  • Key Assessments: Frailty Index (comprehensive health deficit assessment), grip strength measurement, bulk RNA sequencing of quadriceps muscle post-euthanasia.
Protocol 2: In Vitro Senescence Suppression in Human CPCs [3]
  • Cell Model: Chondrogenic progenitor cells (CPCs) from osteoarthritic cartilage.
  • Treatment: Pre-treatment with this compound across a dose range (5-100 µM) to establish non-cytotoxic levels.
  • Senescence Metrics: Senescence-associated beta-galactosidase (SA-β-Gal) activity (senescence index), expression levels of p53 and p38MAPK.
  • SASP Analysis: Quantification of SASP-related genes and proteins (MMP-9, MMP-13, IL-1β, TGF-β, IL-6) via RT-qPCR and immunoassays.

This compound's Signaling Pathway and Experimental Workflow

Based on the mechanistic data, this compound's senolytic action involves a multi-targeted approach. The diagram below integrates these pathways and a typical experimental workflow.

fisetin_mechanism cluster_pathway This compound's Primary Senolytic Signaling Pathways cluster_workflow In Vitro Senescence Assay Workflow This compound This compound PI3K PI3K This compound->PI3K Inhibits mTOR mTOR This compound->mTOR Inhibits p53 p53 This compound->p53 Modulates ROS ROS This compound->ROS Scavenges AKT AKT PI3K->AKT Activates AKT->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Promote p21 p21 p53->p21 Upregulates p21->Apoptosis Promote ROS->Apoptosis Promote Senescent_Cell Senescent Cell Clearance Apoptosis->Senescent_Cell Step1 Induce Senescence (e.g., irradiation, chemicals) Step2 Confirm Senescence (SA-β-Gal staining, p16/p21) Step1->Step2 Step3 Treat with this compound (Dose range: 5-100 µM) Step2->Step3 Step4 Incubate (24-72h) Step3->Step4 Step5 Assay Readouts Step4->Step5 SA_bGal SA-β-Gal Activity (Senescence Index) Step5->SA_bGal Apop_Assay Apoptosis Assay (e.g., Caspase-3) Step5->Apop_Assay SASP_Analysis SASP Analysis (qPCR/ELISA: IL-6, MMPs) Step5->SASP_Analysis

Key Insights for Research and Development

  • Intermittent Dosing is Key: Preclinical models strongly suggest that intermittent, high-dose "pulse" dosing (e.g., 1-2 times per month) is more effective and potentially safer than continuous daily administration for clearing senescent cells [4] [5].
  • Bioavailability is a Major Hurdle: this compound has low inherent solubility and bioavailability [4] [7]. Advanced formulations using galactomannans [7] or liposomal delivery [4] are being actively researched to overcome this.
  • This compound as a Broad-Spectrum Senolytic: Evidence suggests this compound has a broader tissue distribution and senolytic scope compared to more targeted synthetics like navitoclax, making it promising for treating multi-tissue age-related decline [4] [2].

References

fisetin safety profile versus pharmaceutical senolytics

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Efficacy Profile Comparison

Feature/Aspect Fisetin (Natural Senolytic) Pharmaceutical Senolytics (e.g., Dasatinib + Quercetin, Navitoclax/ABT-263)
General Safety & Tolerability Generally well-tolerated; no serious adverse effects reported in mice studies [1] [2]. Mild, transient side effects like stomach upset or fatigue possible [2]. Dasatinib+Quercetin: Generally safe for intermittent use [1]. Navitoclax: Can cause significant toxicity (e.g., neutropenia, thrombocytopenia) [1].
Quantitative Toxicity Data (Animal Studies) LD~50~ > 500 mg/kg (acute oral, complexed form) [3]. No-observed-adverse-effect-level (NOAEL) identified at 200 mg/kg in sub-acute study [3]. Navitoclax: Toxicity (e.g., platelet deficiency) limits its repurposing as a senolytic [1].
Mechanism of Action Senolytic: Induces apoptosis in senescent cells by targeting pro-survival pathways [1]. Cell-type specificity noted [1]. Multi-pathway: Also acts via anti-inflammatory, antioxidant mechanisms [3] [4] [5]. Senolytic: Targets Senescent-Cell Anti-Apoptotic Pathways (SCAPs) [1]. Dasatinib+Quercetin: A potent senolytic combination [1].
Efficacy Evidence (Preclinical) Extends healthspan and lifespan in old mice [1]. Reduces frailty, improves grip strength, vascular function in old mice [6] [5] [7]. Improves physical function comparable to genetic senescent cell clearance and ABT-263 in mice [6]. Dasatinib+Quercetin: Improves cardiac function, vascular reactivity, reduces pulmonary fibrosis, osteoporosis in mice [1]. Navitoclax: Reduces radiation-induced dysfunction and vascular plaque macrophages in mice [1].
Key Limitations Human clinical trial data is limited and emerging [1] [2]. Poor bioavailability [8]. Toxicity concerns, particularly for Navitoclax [1]. Not all senescent cell types are affected [1].

Detailed Experimental Protocols

Supporting data in the table comes from key preclinical studies. Here are the experimental methodologies for the most relevant findings:

  • Protocol from Yousefzadeh et al., 2018 [1]: This foundational study screened flavonoids for senolytic activity. Methodology: Senescence was induced in murine and human fibroblasts using oxidative stress (H~2~O~2~) and the genotoxin etoposide, respectively. Cells were then treated with various flavonoids. This compound's senotherapeutic efficacy was confirmed in progeroid (Ercc1−/∆) and aged wild-type mice. Tissues were analyzed for senescence markers like p16 and SA-β-Gal.
  • Protocol from Murray et al., 2025 [6]: This study directly compared this compound to other senolytic approaches. Methodology: Old mice were treated with this compound (50 mg/kg/day) orally using an intermittent schedule (1 week on, 2 weeks off, 1 week on). Parallel experiments used genetic clearance of p16-positive cells in p16-3MR mice and treatment with the synthetic senolytic ABT-263. Key outcomes included frailty index assessment, grip strength measurement, and RNA sequencing of quadriceps muscle to analyze senescence-related gene expression.
  • Toxicity Study Protocol, 2022 [3]: This research evaluated a novel this compound-ruthenium complex. Methodology: Acute oral toxicity was assessed to determine the LD~50~. A sub-acute toxicity study administered daily doses for 28 days. Hematology, serum biochemistry, and histopathological analyses were performed. Genotoxic safety was evaluated using the Ames test, chromosomal aberration test, and micronucleus assay in Swiss albino mice.

Mechanisms of Action and Signaling Pathways

This compound exerts its senolytic and health-promoting effects through multiple pathways, which also contributes to its low toxicity profile.

G cluster_senolytic Senolytic & Apoptotic Pathways cluster_metabolic Metabolic & Insulin Signaling cluster_stress Anti-inflammatory & Antioxidant cluster_other Other Protective Pathways This compound This compound SCAPs Pro-Survival SCAPs This compound->SCAPs EGFR EGFR/IRS Expression This compound->EGFR NFkB NF-κB Pathway This compound->NFkB NLRP3 NLRP3 Inflammasome This compound->NLRP3 Nrf2 Nrf2/HO-1 Antioxidant Pathway This compound->Nrf2 DUSP1 DUSP1 Protein This compound->DUSP1 Apoptosis Induces Apoptosis in Senescent Cells SCAPs->Apoptosis Inhibits PI3K PI3K/AKT Signaling HepaticIR Improves Hepatic Insulin Resistance PI3K->HepaticIR EGFR->PI3K Inflammation Reduces Inflammation NFkB->Inflammation Inhibits NLRP3->Inflammation Inhibits OxStress Reduces Oxidative Stress Nrf2->OxStress Activates p38MAPK p38 MAPK Pathway Calcification Inhibits Vascular Calcification p38MAPK->Calcification Promotes DUSP1->p38MAPK Inhibits via

The diagram above summarizes key mechanisms. This compound's multi-targeted action differentiates it from more specific pharmaceutical agents.

  • Senolytic Action: Like pharmaceutical senolytics, this compound targets pro-survival pathways in senescent cells (SCAPs) to induce apoptosis [1]. Evidence suggests it has cell-type specificity [1].
  • Beyond Senolysis: this compound has additional beneficial properties not typically primary in pharmaceutical senolytics. It inhibits the NF-κB pathway and NLRP3 inflammasome, reducing inflammation [3]. It also activates the Nrf2/HO-1 antioxidant pathway [3].
  • Metabolic and Vascular Health: this compound modulates the PI3K/AKT signaling pathway and increases EGFR/IRS expression, improving hepatic insulin resistance [4]. It also inhibits vascular smooth muscle cell calcification by activating DUSP1, which suppresses the p38 MAPK pathway [5].

Considerations for Research and Development

For researchers and drug development professionals, here are the key takeaways:

  • This compound's Advantage: The primary advantage of this compound is its favorable preclinical safety profile and multi-faceted mechanism of action, which may translate to a wider therapeutic window for chronic age-related conditions compared to pharmaceuticals like Navitoclax.
  • Pharmaceutical Senolytics' Role: The Dasatinib and Quercetin (D+Q) combination has strong efficacy data and has progressed to human trials [1]. It remains a benchmark for potent senolytic activity.
  • Critical R&D Challenges: The main challenges for this compound are its poor oral bioavailability [8] and the need for more robust human clinical data to confirm preclinical safety and efficacy findings. Research into novel delivery systems is ongoing [8].

References

fisetin clinical trial results versus preclinical findings

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical vs. Clinical Evidence for Fisetin

The table below summarizes the key findings from preclinical studies and the current state of clinical evidence for this compound.

Aspect Preclinical Findings (Cell & Animal Models) Clinical Trial Evidence (Human Studies)
Senolytic Activity Selectively induces apoptosis in senescent human umbilical vein endothelial cells (HUVECs) [1] [2]. Reduces senescence markers in culture-expanded human adipose-derived stem cells (ADSCs) [3]. Evidence from human tissue explants (adipose tissue) shows reduced senescence markers [1]. Direct clinical results on senescent cell clearance in living humans are still emerging.
Physical Function & Frailty In old mice, intermittent dosing reduces frailty and increases grip strength, with effects comparable to genetic senescent cell clearance [4] [5]. Improves vascular function in aged mice [5]. Early-phase trials in other conditions (e.g., osteoporosis in postmenopausal women) show feasibility [5]. Trials specifically on physical function are underway.
Lifespan & Healthspan Extends median and maximum lifespan in aged wild-type mice [1]. Not yet studied in humans.
Neuroprotection Shows protective effects in models of Alzheimer's, Parkinson's, Huntington's, and stroke via anti-inflammatory and antioxidant mechanisms [6]. Not yet demonstrated in human trials.
Cardiovascular & Metabolic Health Protects against vascular calcification in models of aging and kidney disease by inhibiting p38 MAPK signaling [7]. Improves metabolic function in obese mice [8]. Not yet demonstrated in human trials.
Epigenetic Aging Not directly assessed in the provided results. One pilot study suggested that adding this compound to Dasatinib and Quercetin (DQF) may mitigate the increase in epigenetic age acceleration seen with DQ alone [9].

Detailed Experimental Protocols from Key Studies

To aid your evaluation, here are the methodologies from several pivotal studies that generated the data in the table above.

1. Senescence Clearance in Human Stem Cells [3]

  • Cell Model: Banked human adipose-derived stem cells (ADSCs) from donors aged 10-80.
  • Senescence Induction: Replicative senescence through long-term culture expansion (passaged up to 18 times).
  • Treatment: ADSCs were treated with this compound at various concentrations.
  • Senescence Readouts:
    • SA-β-galactosidase: Measured using C12FDG substrate and flow cytometry.
    • Reactive Oxygen Species (ROS): Quantified using CellROX reagent and flow cytometry.
    • Senescence-Associated Heterochromatin Foci (SAHF): Visualized via staining.
  • Key Finding: this compound treatment reduced all measured markers of senescence in a dose-dependent manner without compromising the cells' differentiation potential.

2. Lifespan and Healthspan Extension in Mice [1]

  • Animal Model: Progeroid (Ercc1−/Δ) and naturally aged wild-type mice.
  • Treatment: Acute or intermittent oral administration of this compound.
  • Readouts:
    • Lifespan: Survival was monitored.
    • Healthspan: Assessed through age-related pathology histology and functional decline.
    • Senescence Burden: Measured using a p16INK4a-luciferase reporter and other markers in multiple tissues.
  • Key Finding: this compound reduced senescence markers across tissues and significantly extended both median and maximum lifespan in old mice.

3. Improvement of Physical Function in Aged Mice [5]

  • Animal Model: Old (27-month) C57BL/6N mice.
  • Treatment: Intermittent oral this compound (50 mg/kg/day for 1 week, 2 weeks off, 1 week on).
  • Functional Readouts:
    • Frailty Index: A composite score of health deficits across multiple systems.
    • Grip Strength: Measured as a key indicator of muscle function.
  • Comparison: Effects were directly compared to genetic clearance of p16-positive cells and treatment with the synthetic senolytic ABT-263.
  • Key Finding: this compound supplementation attenuated age-related increases in frailty and declines in grip strength, with efficacy comparable to the other senolytic strategies.

Proposed Signaling Pathways of this compound

The neuroprotective and senolytic effects of this compound are linked to its impact on multiple cellular pathways. The following diagram illustrates the key signaling mechanisms identified in preclinical research.

Interpretation for Research and Development

The available data suggests several key considerations for the development of this compound and similar compounds:

  • Promising Preclinical Profile: this compound demonstrates a compelling multi-system, multi-disease efficacy in models, supporting its potential as a foundational gerotherapeutic agent [3] [1] [6].
  • Clinical Translation Gap: While early human data is encouraging, robust, large-scale clinical trials are needed to confirm if preclinical benefits translate to humans [9] [8].
  • Formulation Challenges: this compound's low water solubility and oral bioavailability are noted R&D hurdles. Investigating advanced delivery systems is a active area of research to overcome this [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

286.04773803 Da

Monoisotopic Mass

286.04773803 Da

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

330.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OO2ABO9578

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 7 of 8 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

528-48-3

Metabolism Metabolites

Fisetin has known human metabolites that include (2S,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Fisetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

General Manufacturing Information

4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-: ACTIVE

Dates

Last modified: 08-15-2023
1: Seo SH, Jeong GS. Fisetin inhibits TNF-α-induced inflammatory action and hydrogen peroxide-induced oxidative damage in human keratinocyte HaCaT cells through PI3K/AKT/Nrf-2-mediated heme oxygenase-1 expression. Int Immunopharmacol. 2015 Dec;29(2):246-53. doi: 10.1016/j.intimp.2015.11.014. Epub 2015 Nov 14. PubMed PMID: 26590114.
2: Mukhtar E, Adhami VM, Sechi M, Mukhtar H. Dietary flavonoid fisetin binds to β-tubulin and disrupts microtubule dynamics in prostate cancer cells. Cancer Lett. 2015 Oct 28;367(2):173-83. doi: 10.1016/j.canlet.2015.07.030. Epub 2015 Jul 30. PubMed PMID: 26235140; PubMed Central PMCID: PMC4570246.
3: Chen PY, Ho YR, Wu MJ, Huang SP, Chen PK, Tai MH, Ho CT, Yen JH. Cytoprotective effects of fisetin against hypoxia-induced cell death in PC12 cells. Food Funct. 2015 Jan;6(1):287-96. doi: 10.1039/c4fo00948g. Epub 2014 Nov 27. PubMed PMID: 25428606.
4: Kim SC, Kim YH, Son SW, Moon EY, Pyo S, Um SH. Fisetin induces Sirt1 expression while inhibiting early adipogenesis in 3T3-L1 cells. Biochem Biophys Res Commun. 2015 Nov 27;467(4):638-44. doi: 10.1016/j.bbrc.2015.10.094. Epub 2015 Oct 21. PubMed PMID: 26499075.
5: Chen Y, Wu Q, Song L, He T, Li Y, Li L, Su W, Liu L, Qian Z, Gong C. Polymeric micelles encapsulating fisetin improve the therapeutic effect in colon cancer. ACS Appl Mater Interfaces. 2015 Jan 14;7(1):534-42. doi: 10.1021/am5066893. Epub 2014 Dec 24. PubMed PMID: 25495760.
6: Zhao X, Li XL, Liu X, Wang C, Zhou DS, Ma Q, Zhou WH, Hu ZY. Antinociceptive effects of fisetin against diabetic neuropathic pain in mice: Engagement of antioxidant mechanisms and spinal GABAA receptors. Pharmacol Res. 2015 Dec;102:286-97. doi: 10.1016/j.phrs.2015.10.007. Epub 2015 Oct 28. PubMed PMID: 26520392.
7: Chen CM, Hsieh YH, Hwang JM, Jan HJ, Hsieh SC, Lin SH, Lai CY. Fisetin suppresses ADAM9 expression and inhibits invasion of glioma cancer cells through increased phosphorylation of ERK1/2. Tumour Biol. 2015 May;36(5):3407-15. doi: 10.1007/s13277-014-2975-9. Epub 2014 Dec 20. PubMed PMID: 25527158.
8: Krasieva TB, Ehren J, O'Sullivan T, Tromberg BJ, Maher P. Cell and brain tissue imaging of the flavonoid fisetin using label-free two-photon microscopy. Neurochem Int. 2015 Oct;89:243-8. doi: 10.1016/j.neuint.2015.08.003. Epub 2015 Aug 10. PubMed PMID: 26271433; PubMed Central PMCID: PMC4587296.
9: Pal HC, Athar M, Elmets CA, Afaq F. Fisetin inhibits UVB-induced cutaneous inflammation and activation of PI3K/AKT/NFκB signaling pathways in SKH-1 hairless mice. Photochem Photobiol. 2015 Jan-Feb;91(1):225-34. doi: 10.1111/php.12337. Epub 2014 Oct 7. PubMed PMID: 25169110; PubMed Central PMCID: PMC4294956.
10: Chuang JY, Chang PC, Shen YC, Lin C, Tsai CF, Chen JH, Yeh WL, Wu LH, Lin HY, Liu YS, Lu DY. Regulatory effects of fisetin on microglial activation. Molecules. 2014 Jun 26;19(7):8820-39. doi: 10.3390/molecules19078820. PubMed PMID: 24972270.
11: Yoo H, Ku SK, Han MS, Kim KM, Bae JS. Anti-septic effects of fisetin in vitro and in vivo. Inflammation. 2014 Oct;37(5):1560-74. doi: 10.1007/s10753-014-9883-4. PubMed PMID: 24706001.
12: Watanabe M, Hisatake M, Fujimori K. Fisetin Suppresses Lipid Accumulation in Mouse Adipocytic 3T3-L1 Cells by Repressing GLUT4-Mediated Glucose Uptake through Inhibition of mTOR-C/EBPα Signaling. J Agric Food Chem. 2015 May 27;63(20):4979-87. doi: 10.1021/acs.jafc.5b00821. Epub 2015 May 18. PubMed PMID: 25945786.
13: Kim JH, Kim MY, Kim JH, Cho JY. Fisetin Suppresses Macrophage-Mediated Inflammatory Responses by Blockade of Src and Syk. Biomol Ther (Seoul). 2015 Sep;23(5):414-20. doi: 10.4062/biomolther.2015.036. Epub 2015 Sep 1. PubMed PMID: 26336580; PubMed Central PMCID: PMC4556200.
14: Zhou CH, Wang CX, Xie GB, Wu LY, Wei YX, Wang Q, Zhang HS, Hang CH, Zhou ML, Shi JX. Fisetin alleviates early brain injury following experimental subarachnoid hemorrhage in rats possibly by suppressing TLR 4/NF-κB signaling pathway. Brain Res. 2015 Dec 10;1629:250-9. doi: 10.1016/j.brainres.2015.10.016. Epub 2015 Oct 20. PubMed PMID: 26475978.
15: Noh EM, Park YJ, Kim JM, Kim MS, Kim HR, Song HK, Hong OY, So HS, Yang SH, Kim JS, Park SH, Youn HJ, You YO, Choi KB, Kwon KB, Lee YR. Fisetin regulates TPA-induced breast cell invasion by suppressing matrix metalloproteinase-9 activation via the PKC/ROS/MAPK pathways. Eur J Pharmacol. 2015 Oct 5;764:79-86. doi: 10.1016/j.ejphar.2015.06.038. Epub 2015 Jun 20. PubMed PMID: 26101063.
16: Li R, Zhao Y, Chen J, Shao S, Zhang X. Fisetin inhibits migration, invasion and epithelial-mesenchymal transition of LMP1-positive nasopharyngeal carcinoma cells. Mol Med Rep. 2014 Feb;9(2):413-8. doi: 10.3892/mmr.2013.1836. Epub 2013 Dec 2. PubMed PMID: 24297333.
17: Adan A, Baran Y. The pleiotropic effects of fisetin and hesperetin on human acute promyelocytic leukemia cells are mediated through apoptosis, cell cycle arrest, and alterations in signaling networks. Tumour Biol. 2015 Nov;36(11):8973-84. doi: 10.1007/s13277-015-3597-6. Epub 2015 Jun 17. PubMed PMID: 26081618.
18: Zhao X, Wang C, Cui WG, Ma Q, Zhou WH. Fisetin exerts antihyperalgesic effect in a mouse model of neuropathic pain: engagement of spinal serotonergic system. Sci Rep. 2015 Mar 12;5:9043. doi: 10.1038/srep09043. PubMed PMID: 25761874; PubMed Central PMCID: PMC4356956.
19: Chiang HM, Chan SY, Chu Y, Wen KC. Fisetin Ameliorated Photodamage by Suppressing the Mitogen-Activated Protein Kinase/Matrix Metalloproteinase Pathway and Nuclear Factor-κB Pathways. J Agric Food Chem. 2015 May 13;63(18):4551-60. doi: 10.1021/jf502500t. Epub 2015 Apr 29. PubMed PMID: 25882230.
20: Subramanian P, Jayakumar M, Jayapalan JJ, Hashim OH. Chronotherapeutic effect of fisetin on expression of urea cycle enzymes and inflammatory markers in hyperammonaemic rats. Pharmacol Rep. 2014 Dec;66(6):1037-42. doi: 10.1016/j.pharep.2014.06.018. Epub 2014 Jul 8. PubMed PMID: 25443732.

Explore Compound Types